m-PEG7-Amine
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQSLHPGFFGOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596092 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170572-38-0 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG7-Amine: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG7-Amine, or O-(2-Aminoethyl)-O'-(2-methoxyethyl)hexaethylene glycol, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role in modern biopharmaceutical research and development. Its unique properties, particularly its hydrophilicity, biocompatibility, and defined chain length, make it an invaluable tool for enhancing the therapeutic properties of biomolecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its utility as a linker in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and workflows are provided to facilitate its practical implementation in a laboratory setting.
Chemical Structure and Properties
This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain with seven ethylene (B1197577) glycol units and a terminal primary amine group. The PEG chain imparts increased aqueous solubility and can reduce the immunogenicity of conjugated molecules, while the terminal amine allows for covalent attachment to various functional groups.[1][2]
The chemical structure of this compound is as follows:
CH₃O-(CH₂CH₂O)₇-CH₂CH₂-NH₂
Physicochemical and General Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₃₃NO₇ | [3] |
| Molecular Weight | 339.43 g/mol | [4] |
| CAS Number | 170572-38-0 | [3][4] |
| Appearance | Liquid or oil | [5] |
| Purity | >95% | [4] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C, protect from light | [3][5] |
Experimental Protocols
The primary utility of this compound lies in its ability to covalently link to other molecules through its terminal amine group. The following sections provide detailed protocols for common bioconjugation reactions.
Reaction with N-hydroxysuccinimide (NHS) Esters
The reaction of the primary amine of this compound with an NHS ester forms a stable amide bond. This is a widely used method for labeling proteins and other biomolecules.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Equilibrate the this compound and the NHS ester to room temperature before use.[6]
-
Dissolve the amine-containing molecule (e.g., protein) in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[6] Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they will compete with the reaction.[6]
-
Immediately before use, dissolve the NHS ester in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[6]
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester to the solution of the amine-containing molecule. A 1:1 or 2:1 molar ratio of NHS ester to amine is a common starting point, though the optimal ratio may need to be determined empirically.[7]
-
The reaction mixture should be stirred for 3 to 24 hours, depending on the reactivity of the substrates.[7] The progress of the reaction can be monitored by techniques such as LC-MS or TLC.[7]
-
-
Purification:
Reaction with Carboxylic Acids (Amide Bond Formation)
The amine group of this compound can be coupled to a carboxylic acid using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an activator like N-hydroxysuccinimide (NHS) to form a more stable intermediate.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
Equilibrate EDC, NHS, the carboxylic acid-containing molecule, and this compound to room temperature.[9]
-
Dissolve the carboxylic acid in an appropriate buffer, such as 0.1 M MES buffer (pH 4.7-6.0).[11] EDC coupling is most efficient at a slightly acidic pH.[7]
-
Dissolve this compound in a compatible buffer.
-
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer such as Tris or hydroxylamine (B1172632) to a final concentration of 10-50 mM.[12]
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.[12]
-
Applications in Drug Development
This compound is a versatile linker used in the development of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The linker plays a critical role in the stability and efficacy of the ADC. This compound can be incorporated into ADC linkers to enhance the hydrophilicity of the overall construct, which can improve solubility, reduce aggregation, and prolong its circulation time.[13][14]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[15][16] The linker connecting the target protein binder and the E3 ligase ligand is a key determinant of PROTAC efficacy. The defined length and flexibility of this compound make it an ideal component for optimizing the spatial orientation of the two binding moieties, facilitating the formation of a productive ternary complex.[4]
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key experimental workflows and mechanisms of action involving this compound.
Caption: General workflow for bioconjugation using this compound.
Caption: Mechanism of action for a PROTAC utilizing an this compound linker.
Conclusion
This compound is a well-defined and highly useful chemical tool for researchers in the life sciences. Its hydrophilic PEG spacer and reactive amine terminus provide a versatile platform for the modification of small molecules, peptides, proteins, and other biomaterials. The applications of this compound in the development of sophisticated drug delivery systems like ADCs and novel therapeutic modalities such as PROTACs underscore its importance in advancing modern medicine. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the successful implementation of this compound in a variety of research and development settings.
References
- 1. lcms.cz [lcms.cz]
- 2. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 170572-38-0 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG7-Amine: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-amine (m-PEG7-Amine), a versatile heterobifunctional linker critical in modern drug development and bioconjugation. This document details its chemical and physical properties, explores its applications in areas such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative containing a terminal methoxy (B1213986) group and a terminal amine group, connected by a seven-unit ethylene (B1197577) glycol chain. The methoxy group provides chemical stability and reduces the potential for non-specific binding, while the primary amine serves as a reactive handle for conjugation to various functional groups. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the molecules it is incorporated into.[1][2]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C15H33NO7 | [BroadPharm] |
| Molecular Weight | 339.4 g/mol | [CD Bioparticles] |
| CAS Number | 170572-38-0 | [BroadPharm] |
| Purity | Typically >95% | [Biopharma PEG] |
| Physical Appearance | A liquid; colorless or light yellow oil | [APExBIO], [Conju-Probe] |
| Solubility | Water, DMSO, DCM, DMF | [BroadPharm] |
| Storage Conditions | -20°C, protect from light | [BroadPharm], [APExBIO] |
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in several advanced biomedical research and drug development fields. Its primary function is as a flexible, hydrophilic linker to connect two or more molecular entities.
Antibody-Drug Conjugates (ADCs)
In the synthesis of ADCs, this compound can be used as a component of the linker that connects a cytotoxic payload to a monoclonal antibody.[3] The PEG portion of the linker can improve the solubility and stability of the final ADC construct.[3]
PROTACs (Proteolysis Targeting Chimeras)
This compound is frequently employed as a linker in the development of PROTACs.[4] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] The length and flexibility of the PEG7 chain are critical for optimizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.[6] The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the PROTAC molecule.[6]
Bioconjugation and Surface Modification
The terminal amine group of this compound is reactive towards a variety of functional groups, including carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).[1][2] This reactivity allows for the straightforward conjugation of this compound to proteins, peptides, small molecules, and surfaces, a process often referred to as PEGylation. This can be used to improve the solubility, stability, and pharmacokinetic profile of therapeutic proteins and peptides. [BroadPharm]
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation reactions. These should be considered as starting points and may require optimization for specific applications.
General Protocol for Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., a protein, peptide, or small molecule)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Equilibrate the this compound and the NHS ester-activated molecule to room temperature before opening the vials to prevent moisture condensation.[7][8]
-
Immediately before use, dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.[7][8]
-
Dissolve the this compound in the reaction buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the solution of the NHS ester-activated molecule. A molar excess of the this compound may be required depending on the reactivity of the NHS ester.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume to maintain the stability of many biomolecules.[8]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.[9] Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).[8]
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50 mM.[9] This will react with any remaining NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the resulting conjugate using an appropriate chromatography method (e.g., HPLC, size-exclusion chromatography) to remove unreacted starting materials and byproducts.
-
Analyze the purified conjugate to confirm its identity and purity (e.g., via LC-MS, SDS-PAGE).
-
Visualizations
Experimental Workflow: Bioconjugation
The following diagram illustrates a typical workflow for the conjugation of this compound to a molecule activated with an NHS ester.
Caption: A generalized workflow for bioconjugation using this compound.
Logical Relationship: PROTAC Mechanism of Action
This diagram illustrates the role of a PEG linker, such as this compound, in the mechanism of a PROTAC.
Caption: The role of a PEG linker in PROTAC-mediated protein degradation.
References
- 1. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 170572-38-0 | BroadPharm [broadpharm.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of m-PEG7-Amine
This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-amine with seven ethylene (B1197577) glycol units (m-PEG7-Amine). Aimed at researchers, scientists, and professionals in drug development, this document details the prevalent synthetic methodologies, purification protocols, and relevant characterization data.
Introduction
This compound is a monodisperse hetero-bifunctional PEG linker widely utilized in bioconjugation, drug delivery, and nanotechnology. Its methoxy-terminated end provides stability and reduces non-specific binding, while the terminal primary amine allows for covalent attachment to various biomolecules and surfaces. The discrete chain length of seven ethylene glycol units ensures batch-to-batch consistency, a critical factor in the development of therapeutics and diagnostics. This guide will focus on a common and efficient synthetic route starting from m-PEG7-OH and subsequent purification strategies.
Synthesis of this compound
A robust and widely reported method for the synthesis of m-PEG-amines involves a three-step process starting from the corresponding m-PEG-alcohol. This process includes the conversion of the terminal hydroxyl group to a good leaving group (mesylate), followed by nucleophilic substitution with an azide (B81097), and finally, reduction of the azide to the desired primary amine.
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as a three-step sequence:
Caption: Three-step synthesis of this compound from m-PEG7-OH.
Experimental Protocols
Step 1: Synthesis of m-PEG7-Mesylate (m-PEG7-OMs)
This step converts the terminal hydroxyl group of m-PEG7-OH into a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
-
Materials:
-
m-PEG7-OH
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride (MsCl)
-
-
Procedure:
-
Dissolve m-PEG7-OH and triethylamine (4 molar equivalents per hydroxyl group) in anhydrous DCM under an inert atmosphere (e.g., Argon).[1]
-
Cool the reaction mixture in an ice bath.
-
Add methanesulfonyl chloride (4 molar equivalents per hydroxyl group) dropwise to the cooled solution.[1]
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.[1]
-
The resulting m-PEG7-Mesylate solution can often be used directly in the next step without extensive purification, after removal of the triethylamine hydrochloride salt by filtration.
-
Step 2: Synthesis of m-PEG7-Azide (m-PEG7-N3)
The mesylate is displaced by an azide ion in a nucleophilic substitution reaction.
-
Materials:
-
m-PEG7-OMs solution from Step 1
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To the crude m-PEG7-OMs, add sodium azide (5 molar equivalents per mesylate group) dissolved in DMF.[1]
-
Heat the reaction mixture to 65-80°C and stir for 16-48 hours.[1]
-
After cooling to room temperature, the reaction mixture is filtered to remove any insoluble salts.
-
The filtrate, containing m-PEG7-Azide, is concentrated under reduced pressure.
-
Step 3: Synthesis of this compound via Azide Reduction
The terminal azide group is reduced to a primary amine. A common method for this reduction on PEG molecules is the use of zinc dust in the presence of ammonium (B1175870) chloride.[1][2]
-
Materials:
-
m-PEG7-N3
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ammonium chloride (NH4Cl)
-
Zinc dust (Zn)
-
-
Procedure:
-
Dissolve the crude m-PEG7-Azide in a mixture of THF and water.[1]
-
Add ammonium chloride (4 molar equivalents per azide group) and zinc dust (2 molar equivalents per azide group) to the solution.[1][2]
-
Reflux the mixture with stirring for 72 hours.[1][2] The reaction progress can be monitored by TLC or FTIR to observe the disappearance of the azide peak.
-
After completion, the reaction mixture is cooled to room temperature.
-
Alternative Synthetic Strategies
An alternative approach to synthesizing PEG-amines involves the use of protecting groups.[3][4][5] For instance, a tosylated PEG can be reacted with a protected amine salt, such as the potassium salt of methyl-t-butyl imidodicarbonate (KNMeBoc).[4] This is followed by an acidic deprotection step to yield the final PEG-amine.[4] This method can offer high purity but requires additional protection and deprotection steps.
Purification of this compound
The purification of the final this compound product is crucial to remove unreacted starting materials, reagents, and by-products from the synthesis. A combination of extraction and chromatographic techniques is typically employed.
Purification Workflow
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines | MDPI [mdpi.com]
- 3. EP1594440B1 - The selective and specific preparation of discrete peg compounds - Google Patents [patents.google.com]
- 4. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
- 5. Protective Groups [organic-chemistry.org]
An In-depth Technical Guide to m-PEG7-Amine (CAS: 170572-38-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of m-PEG7-Amine (CAS: 170572-38-0), a discrete polyethylene (B3416737) glycol (PEG) linker widely utilized in biomedical research and drug development. This document details the physicochemical properties, applications, and relevant experimental protocols associated with this heterobifunctional linker. Particular emphasis is placed on its role in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide is intended to serve as a valuable resource for researchers and scientists engaged in the fields of bioconjugation, drug delivery, and nanotechnology.
Introduction
This compound, systematically named 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine, is a monodisperse polyethylene glycol derivative featuring a terminal methoxy (B1213986) group and a primary amine.[1] The defined chain length of seven ethylene (B1197577) glycol units provides precise control over the linker's physicochemical properties, a critical aspect in the design of sophisticated biomolecular conjugates. The hydrophilic nature of the PEG spacer enhances the aqueous solubility and biocompatibility of modified molecules, while the terminal amine group offers a reactive handle for covalent attachment to a variety of functional groups.[2][3] These characteristics make this compound a versatile tool in drug delivery, bioconjugation, and surface modification applications.[1][4][5]
Physicochemical Properties
The consistent quality and well-defined structure of this compound are crucial for its application in the development of therapeutics and research tools. The following tables summarize the key physicochemical properties of this compound, compiled from various suppliers.
| Identifier | Value | Reference |
| CAS Number | 170572-38-0 | [1][2][6] |
| Molecular Formula | C15H33NO7 | [1][2][6] |
| Molecular Weight | 339.43 g/mol | [1][6] |
| Alternate Names | Methoxy-PEG7-amine, 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | [1] |
| Property | Value | Reference |
| Appearance | Colorless Liquid | [1] |
| Purity | ≥95% to >98% | [2][4][6] |
| Solubility | Water, DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C or -5°C, protect from light, keep in dry and avoid sunlight | [2][4] |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable component in a multitude of biomedical applications.
-
Bioconjugation: The primary amine group of this compound readily reacts with carboxylic acids, activated esters (e.g., NHS esters), and carbonyls (aldehydes and ketones) to form stable covalent bonds.[2][3][5] This reactivity is harnessed to conjugate this compound to proteins, peptides, antibodies, and other biomolecules.
-
Drug Delivery: As a linker in drug delivery systems, this compound can improve the pharmacokinetic profile of therapeutic agents.[1][4] The hydrophilic PEG chain can increase the hydrodynamic radius of the conjugate, potentially reducing renal clearance and extending circulation half-life. It can also enhance the solubility of hydrophobic drugs.
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach potent cytotoxic drugs to monoclonal antibodies.[7] The PEG spacer can help to overcome aggregation issues associated with hydrophobic drug payloads and improve the overall stability and efficacy of the ADC.
-
PROTACs: In the field of targeted protein degradation, this compound can serve as a flexible linker in the design of PROTACs, connecting a target-binding moiety to an E3 ligase-recruiting element.
-
Nanotechnology: The surface modification of nanoparticles with this compound can enhance their biocompatibility, reduce non-specific protein adsorption, and improve their circulation time in vivo.[4]
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving this compound.
General Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., Protein, Nanoparticle)
This protocol describes a typical two-step carbodiimide-mediated coupling reaction.
Materials:
-
This compound
-
Molecule with a terminal carboxylic acid (Molecule-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the Molecule-COOH in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add EDC and NHS (or Sulfo-NHS) to the solution of Molecule-COOH. A typical molar excess is 2-5 fold of EDC and NHS over the Molecule-COOH.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxylic acid groups by forming a more reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated Molecule-COOH solution. The molar ratio of this compound to Molecule-COOH should be optimized for the specific application, but a 10-20 fold molar excess of the amine is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by dialysis against an appropriate buffer or using size exclusion chromatography (SEC).
-
The choice of purification method will depend on the properties of the final conjugate.
-
Characterization of the this compound Conjugate
Confirmation of successful conjugation and characterization of the product are essential.
-
SDS-PAGE: For protein conjugates, SDS-PAGE analysis will show an increase in the apparent molecular weight of the protein after conjugation with this compound.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the exact molecular weight of the conjugate and to assess the degree of PEGylation (the number of PEG chains attached to the molecule).
-
NMR Spectroscopy: For smaller molecule conjugates, NMR can be used to confirm the formation of the amide bond and the structure of the final product.
-
FTIR Spectroscopy: The appearance of characteristic amide bond peaks can indicate successful conjugation.
Signaling Pathways and Experimental Workflows
The application of this compound as a linker in complex biologics like ADCs and PROTACs ultimately aims to modulate cellular signaling pathways for therapeutic benefit. The following diagrams illustrate a conceptual workflow for the development of a targeted therapeutic using this compound and a representative signaling pathway that could be targeted.
Caption: Experimental workflow for the development of a targeted therapeutic using this compound.
Caption: A representative signaling pathway for an ADC utilizing an this compound linker.
Conclusion
This compound (CAS: 170572-38-0) is a well-defined, high-purity PEG linker that offers significant advantages in the fields of bioconjugation and drug delivery. Its monodispersity ensures batch-to-batch consistency, a critical factor in the development of therapeutics. The hydrophilic nature of the PEG chain and the reactive terminal amine group provide a versatile platform for the synthesis of advanced biomolecular conjugates with improved physicochemical and pharmacokinetic properties. This technical guide has summarized the key characteristics, applications, and experimental considerations for this compound, providing a valuable resource for researchers and drug development professionals.
References
- 1. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. enovatia.com [enovatia.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. us.huatengsci.com [us.huatengsci.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Characteristics of m-PEG7-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol (7)-amine (m-PEG7-Amine). The information is intended to assist researchers and professionals in the effective use of this versatile linker in drug development, bioconjugation, and other biomedical applications.
Core Solubility Profile
This compound is a heterobifunctional linker consisting of a monomethylated polyethylene (B3416737) glycol (PEG) chain with seven ethylene (B1197577) glycol units, terminating in a primary amine. The presence of the hydrophilic PEG spacer significantly influences its solubility, making it a valuable tool for modifying hydrophobic molecules to improve their aqueous compatibility.[1][2][3][4][5]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available literature, a general solubility profile for similar methoxy (B1213986) PEG amine products is provided by manufacturers.
| Solvent | Reported Solubility | Reference(s) |
| Water | > 10 mg/mL | [6] |
| Dimethyl Sulfoxide (B87167) (DMSO) | > 10 mg/mL | [6] |
| Dichloromethane (DCM) | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
| Ethanol | > 10 mg/mL | [6] |
| Chloroform | > 10 mg/mL | [6] |
| Methanol | Soluble | [7] |
| Tetrahydrofuran (THF) | Soluble | [7] |
Factors Influencing Solubility
Effect of pH: The terminal primary amine group on this compound has a pKa value typical for primary amines, generally in the range of 9-10. This means that the solubility of this compound in aqueous solutions is pH-dependent.
-
Acidic to Neutral pH (pH < 8): The amine group will be predominantly in its protonated, cationic form (-NH3+). This ionic character enhances its interaction with water molecules, leading to higher aqueous solubility.
-
Alkaline pH (pH > 10): The amine group will be primarily in its deprotonated, neutral form (-NH2). The loss of the positive charge may lead to a decrease in aqueous solubility, particularly at high concentrations.
Experimental Protocols for Solubility Determination
The following are generalized protocols that can be adapted for the precise determination of this compound solubility.
Protocol 1: Thermodynamic (Shake-Flask) Aqueous Solubility Determination
This method determines the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers at desired pH values (e.g., acetate (B1210297) buffer for acidic pH, borate (B1201080) buffer for alkaline pH)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen aqueous buffer.
-
Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the buffer to a concentration within the range of the calibration curve.
-
Analyze the diluted supernatant using the established analytical method to determine the concentration of dissolved this compound.
-
The calculated concentration represents the thermodynamic solubility at the tested temperature and pH.
Protocol 2: Kinetic Aqueous Solubility Determination (High-Throughput Screening)
This method is suitable for a more rapid assessment of solubility, often used in early-stage drug discovery.[8][9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
-
Plate reader with turbidimetric or nephelometric measurement capabilities or a UV-Vis spectrophotometer
-
Multichannel pipette
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Using a multichannel pipette, add a small volume of the this compound DMSO stock solution to the buffer-containing wells to create a range of final concentrations (e.g., from 0.1 to 10 mg/mL). The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Seal the plate and incubate at a controlled temperature for a set period (e.g., 2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
-
Alternatively, the plate can be centrifuged, and the concentration of the supernatant can be determined by HPLC-UV or LC-MS/MS after creating a calibration curve.
Visualizations: Workflows and Applications
Experimental Workflow for Solubility Determination
References
- 1. adcreview.com [adcreview.com]
- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 3. apexbt.com [apexbt.com]
- 4. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- 5. This compound, 170572-38-0 | BroadPharm [broadpharm.com]
- 6. nanocs.net [nanocs.net]
- 7. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
The Role of PEG7 Spacers in Enhancing Biomolecule Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development for enhancing the therapeutic potential of biomolecules. The inclusion of a discrete PEG spacer, such as a PEG7 linker, can significantly improve the stability, solubility, and pharmacokinetic profile of proteins, peptides, and other therapeutic moieties. This technical guide provides an in-depth analysis of the role of short, discrete PEG spacers, with a focus on PEG7, in biomolecule stability. It details the underlying mechanisms, presents quantitative data from relevant studies, outlines key experimental protocols for evaluation, and provides visual representations of associated workflows and pathways. While specific data for a PEG7 spacer is often proprietary or not explicitly published, this guide consolidates representative data from studies on short-chain PEG linkers (e.g., PEG4, PEG8, PEG12) to provide a comprehensive understanding of their impact.
Core Principles of PEG Spacer-Mediated Stabilization
The introduction of a PEG7 spacer, a short, hydrophilic linker, confers several biophysical advantages to a biomolecule, thereby enhancing its overall stability and therapeutic efficacy. These advantages stem from the fundamental properties of the polyethylene glycol chain.
1.1. Increased Hydrodynamic Radius and Steric Hindrance: The PEG chain, even a short one like PEG7, increases the effective size of the biomolecule in solution. This increased hydrodynamic radius provides a steric shield that offers several benefits:
-
Protection from Proteolysis: The PEG spacer sterically hinders the approach of proteolytic enzymes, thereby reducing the rate of degradation and prolonging the biomolecule's circulating half-life.[1][2]
-
Prevention of Aggregation: By creating a hydration shell and physically separating individual biomolecules, the PEG spacer minimizes non-specific protein-protein interactions that can lead to aggregation, a major pathway for inactivation and immunogenicity.[2]
-
Reduced Immunogenicity: The steric cloud can mask immunogenic epitopes on the surface of the biomolecule, leading to a decreased immune response.
1.2. Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG7 spacer improves the solubility of the conjugated biomolecule, which is particularly beneficial for hydrophobic proteins or peptides. This increased solubility further contributes to the prevention of aggregation.
1.3. Impact on Pharmacokinetics: The increased size imparted by the PEG spacer reduces renal clearance, a primary mechanism for the elimination of small biomolecules from circulation. This leads to a longer plasma half-life and sustained therapeutic effect. However, it is noteworthy that for some larger biomolecules like antibodies, very short PEG linkers (e.g., PEG8) have been observed to paradoxically increase clearance, a phenomenon that warrants careful consideration during the design phase.
Quantitative Impact of Short PEG Spacers on Biomolecule Stability
The following tables summarize quantitative data from studies investigating the effect of short PEG spacers on various stability parameters. While direct data for PEG7 is limited, the presented data for similar short-chain PEGs provide a strong indication of the expected impact.
Table 1: Effect of Short PEG Spacers on In Vitro Half-Life of Peptides
| Peptide | PEG Spacer Length | In Vitro Half-Life (minutes) | Fold Increase vs. Unmodified | Reference |
| Bombesin Analog | PEG2 | 246 | - | (Fani et al., 2014) |
| Bombesin Analog | PEG4 | Not Reported | - | (Fani et al., 2014) |
| Bombesin Analog | PEG6 | 584 | 2.37 | (Fani et al., 2014) |
| Bombesin Analog | PEG12 | Not Reported | - | (Fani et al., 2014) |
Table 2: Influence of PEG Spacer Length on the Stability of an SH3 Domain
| Modification | Change in Conformational Stability (kcal/mol) | Reference |
| Tri-PEGylated | -0.93 | (Lawrence et al., 2016) |
| Asn-PEG4 at position 20 | -1.2 | (Lawrence et al., 2016) |
Table 3: Impact of PEG Linker Length on PROTAC Permeability
| PROTAC Linker | Calculated LogP | PAMPA Permeability (10⁻⁶ cm/s) | Reference |
| Alkyl Chain | 3.5 | 1.5 | (Scott et al., 2019) |
| PEG3 | 2.8 | 0.8 | (Scott et al., 2019) |
| PEG6 | 2.1 | 0.4 | (Scott et al., 2019) |
Experimental Protocols for Assessing Biomolecule Stability
A robust assessment of the stabilizing effects of a PEG7 spacer requires a suite of biophysical and biochemical assays. Detailed methodologies for key experiments are provided below.
3.1. Amine-Reactive PEGylation via NHS Ester Chemistry
This protocol describes a common method for conjugating a PEG spacer to a protein via its primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
PEG7-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
PEG7-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG7-NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution.
-
Conjugation Reaction: Add the PEG7-NHS ester stock solution to the protein solution with gentle mixing. The molar ratio of PEG to protein will need to be optimized but a starting point of 20:1 is common.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted PEG7-NHS ester.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Characterize the PEGylated protein to determine the degree of PEGylation and confirm its integrity.
3.2. Characterization of PEGylated Biomolecules by Size-Exclusion Chromatography (SEC)
SEC is a fundamental technique to assess the purity, aggregation state, and successful conjugation of PEGylated biomolecules.
Materials:
-
SEC column suitable for the molecular weight range of the PEGylated protein
-
HPLC or FPLC system
-
Mobile phase (e.g., PBS)
-
Purified PEGylated protein sample
-
Unmodified protein control
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Prepare the PEGylated protein sample and the unmodified control at a suitable concentration in the mobile phase.
-
Injection: Inject a defined volume of the sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Data Analysis: Analyze the chromatograms to determine the retention times and peak areas of the monomeric PEGylated protein, any aggregates (which will elute earlier), and any unconjugated protein (which will elute later than the PEGylated product).
3.3. Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a biomolecule as a function of temperature, providing information on its thermal stability and unfolding transitions.
Materials:
-
Differential Scanning Calorimeter
-
PEGylated protein sample
-
Unmodified protein control
-
Matching buffer for the reference cell
Procedure:
-
Sample Preparation: Prepare the PEGylated protein and unmodified control samples at the same concentration (typically 0.5-2 mg/mL) in the same buffer.
-
Instrument Setup: Set the desired temperature scan rate (e.g., 1°C/minute) and temperature range.
-
Loading: Load the sample into the sample cell and the matching buffer into the reference cell.
-
Scanning: Perform the temperature scan, recording the differential heat capacity.
-
Data Analysis: Analyze the resulting thermogram to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. An increase in Tm for the PEGylated protein compared to the unmodified control indicates enhanced thermal stability.
3.4. Evaluation of Proteolytic Stability
This assay assesses the resistance of the PEGylated biomolecule to degradation by proteases.
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Reaction buffer
-
SDS-PAGE equipment
-
Densitometer for band quantification
Procedure:
-
Reaction Setup: Incubate the PEGylated and unmodified proteins with the protease at a specific molar ratio in the reaction buffer at a controlled temperature.
-
Time Course Sampling: At various time points, remove aliquots of the reaction mixture and quench the proteolytic activity (e.g., by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer).
-
SDS-PAGE Analysis: Run the quenched samples on an SDS-PAGE gel to separate the intact protein from its degradation products.
-
Quantification: Stain the gel and quantify the intensity of the intact protein band at each time point using a densitometer.
-
Data Analysis: Plot the percentage of intact protein remaining over time. A slower degradation rate for the PEGylated protein indicates increased proteolytic stability.
Visualizing Workflows and Pathways
4.1. Experimental Workflow for PEGylation and Stability Assessment
The following diagram illustrates a typical workflow for the synthesis and characterization of a PEGylated biomolecule to assess the impact of the PEG7 spacer on its stability.
Caption: Workflow for PEGylation and stability analysis.
4.2. Mechanism of PEG Spacer-Mediated Protein Stabilization
This diagram illustrates the key mechanisms by which a PEG7 spacer enhances the stability of a protein.
Caption: Mechanisms of PEG7-mediated protein stabilization.
Conclusion
The incorporation of a short, discrete PEG spacer like PEG7 is a powerful and versatile strategy to enhance the stability of therapeutic biomolecules. By increasing the hydrodynamic radius, providing steric hindrance, and improving solubility, these spacers effectively protect against proteolytic degradation and aggregation, leading to a longer in vivo half-life and improved therapeutic index. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of the stabilizing effects of PEG7 and other short PEG linkers. As the field of bioconjugation continues to advance, a thorough understanding of the role of such spacers will be crucial for the successful development of next-generation biotherapeutics.
References
An In-depth Technical Guide to the Mechanism of m-PEG7-Amine in PEGylation
Abstract: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone strategy in drug development for improving the pharmacokinetic and pharmacodynamic properties of therapeutics. This guide provides a detailed examination of m-PEG7-Amine, a monodisperse, amine-functionalized PEG reagent. We will explore its core reaction mechanisms, provide detailed experimental protocols for its use in conjugating to various functional groups, and present methods for characterizing the resulting conjugates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to effectively utilize this compound in their PEGylation workflows.
The this compound Reagent: Structure and Properties
This compound is a heterobifunctional linker characterized by a methoxy (B1213986) cap at one terminus and a primary amine at the other, connected by a discrete chain of seven ethylene (B1197577) glycol units.[1] This monodispersity—having a precise, single molecular weight—is critical for producing highly defined and homogenous bioconjugates, which is a significant advantage over traditional, polydisperse PEG reagents.[2] The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation, while the hydrophilic PEG chain imparts favorable biological properties.[3][4]
Chemical Structure
The structure consists of a methoxy group (m-), a seven-unit polyethylene glycol spacer (-PEG7-), and a terminal primary amine (-Amine).
Physicochemical Properties
The defined structure of this compound results in consistent physical and chemical properties, which are essential for reproducible conjugation chemistries.
| Property | Value | Reference(s) |
| Chemical Formula | C15H33NO7 | [3] |
| Molecular Weight | 339.4 g/mol | [3] |
| CAS Number | 170572-38-0 | [3] |
| Purity | Typically >98% | [3] |
| Solubility | Water, DMSO, DMF, DCM | [3] |
| Storage Condition | -20°C, protect from light | [3][5] |
| Appearance | Liquid | [5] |
Core Reaction Mechanisms of this compound
The utility of this compound stems from the nucleophilic character of its terminal primary amine. This group can be conjugated to various electrophilic functional groups on target molecules such as proteins, peptides, nanoparticles, or small-molecule drugs to form stable covalent bonds.[4] The most common conjugation strategies are detailed below.
Coupling with Carboxylic Acids
This compound can react with carboxylic acid groups (-COOH), found on aspartic acid, glutamic acid residues, or the C-terminus of proteins, to form a highly stable amide bond.[6] This reaction is not spontaneous and requires the presence of a carbodiimide (B86325) coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), to activate the carboxyl group into a reactive intermediate that is susceptible to nucleophilic attack by the amine.[7][8]
-
Mechanism: The carbodiimide activates the -COOH group, which is then attacked by the -NH2 group of this compound, forming an amide linkage and releasing a urea (B33335) byproduct.
-
Reaction Conditions: Typically performed in aqueous buffers at a mildly acidic pH (4.5-6.0) to activate the carboxyl group while keeping the amine sufficiently nucleophilic.[8]
Reaction with Activated NHS Esters
One of the most common and efficient methods for PEGylating proteins is the reaction of amines with N-Hydroxysuccinimide (NHS) esters.[9] The amine group of this compound readily attacks the activated carbonyl of the NHS ester, displacing the stable NHS leaving group and forming a stable amide bond.[1][3] This chemistry is frequently used to target the primary amines on the side chains of lysine (B10760008) residues.[10]
-
Mechanism: Direct nucleophilic acyl substitution.
-
Reaction Conditions: The reaction proceeds efficiently at a physiological to slightly alkaline pH (7.0-9.0) and can be conducted at room temperature or 4°C.[7][11] The primary competing reaction is the hydrolysis of the NHS ester, which is favored at higher pH values.
Reductive Amination with Aldehydes and Ketones
This compound can be conjugated to molecules containing aldehyde or ketone groups via reductive amination.[6] This two-step process first involves the formation of an unstable Schiff base (imine) intermediate, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) to form a stable secondary amine linkage.[7] This method is particularly valuable for achieving site-specific N-terminal PEGylation of proteins. The lower pKa of the N-terminal α-amine compared to the ε-amines of lysine residues allows for selective reaction at a slightly acidic pH (around 5.0-6.0).[6][12]
-
Mechanism: Nucleophilic addition to the carbonyl to form a Schiff base, followed by hydride reduction.
-
Reaction Conditions: Requires a controlled acidic pH (5.0-6.0) and the presence of a reducing agent like NaBH3CN.[6][12]
Pharmacological Consequences of PEGylation
The covalent attachment of this compound to a therapeutic agent initiates a cascade of physicochemical changes that translate into significant pharmacological advantages. The primary effect is an increase in the hydrodynamic volume of the molecule, which creates a "shield" around it.[13] This steric hindrance is the basis for most of the therapeutic benefits.
Key benefits observed after successful PEGylation include:
-
Improved Pharmacokinetics: The increased size limits glomerular filtration in the kidneys, significantly reducing renal clearance and extending the circulating half-life of the drug.[9][14][15]
-
Enhanced Stability: The PEG shield provides protection against proteolytic enzymes, increasing the stability of protein and peptide drugs in vivo.[9][15]
-
Reduced Immunogenicity: The polymer chain can mask epitopes on the protein surface, reducing recognition by the immune system and lowering the risk of an antigenic or immunogenic response.[9][16]
-
Increased Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs, aiding in formulation and administration.[1][9]
Experimental Protocols and Characterization
Executing a successful PEGylation reaction requires careful control of conditions and rigorous characterization of the final product.
General Experimental Workflow
The process follows a logical sequence from reaction setup to purification and final analysis to confirm the identity and purity of the PEGylated conjugate.
Detailed Methodologies
The following tables summarize typical starting conditions for the key reaction types. Optimization is often required based on the specific properties of the target molecule.
Table 1: Protocol for Amine-Carboxyl Coupling
| Parameter | Recommended Condition | Purpose |
| Target Molecule | Protein/peptide with accessible -COOH groups | Provides the site for conjugation. |
| Buffer | MES or Acetate buffer, pH 4.5-6.0 | Activates carboxyl groups without deprotonating the amine. |
| Activating Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates -COOH to a reactive intermediate.[7] |
| Molar Ratio | 1 (Target) : 5-20 (this compound) : 25-50 (EDC) | Drives the reaction towards the desired product. |
| Temperature | 4°C to Room Temperature | Balances reaction rate with protein stability. |
| Reaction Time | 2 hours to overnight | Allows the reaction to proceed to completion. |
| Quenching | Addition of a primary amine (e.g., Tris buffer) or hydroxylamine | Deactivates any remaining activated carboxyl groups. |
Table 2: Protocol for Amine-NHS Ester Coupling
| Parameter | Recommended Condition | Purpose |
| Target Molecule | Protein/peptide with an activated NHS ester group | Provides the electrophilic site for conjugation. |
| Buffer | Phosphate or Bicarbonate buffer, pH 7.2-8.5 | Ensures the amine is deprotonated and nucleophilic.[7] |
| Molar Ratio | 1 (Target) : 3-10 (this compound) | Ensures efficient conjugation while minimizing side reactions. |
| Temperature | 4°C to Room Temperature | Controls the rate of reaction and hydrolysis of the NHS ester.[7] |
| Reaction Time | 30 minutes to 2 hours | Rapid reaction kinetics are typical for NHS ester chemistry. |
| Quenching | Addition of a primary amine (e.g., Tris, glycine, or lysine) | Reacts with any remaining NHS esters to stop the reaction. |
Characterization of PEGylated Products
Confirming the successful synthesis and purity of the conjugate is a critical final step.
| Technique | Information Provided | Reference(s) |
| SDS-PAGE | Visual confirmation of an increase in apparent molecular weight of the PEGylated product compared to the unmodified starting material. | [17] |
| Size Exclusion HPLC (SEC-HPLC) | Separates molecules by hydrodynamic volume. Used to separate the larger PEG-conjugate from unreacted protein and excess PEG reagent, and to assess purity. | [13] |
| Reversed-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. Can resolve species with different numbers of PEG chains attached. | [13] |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Provides an accurate mass of the conjugate, confirming the covalent attachment and determining the degree of PEGylation (number of PEGs attached). | [13][18][19] |
| Peptide Mapping / MS/MS | After enzymatic digestion of the conjugate, LC-MS/MS is used to identify the specific amino acid residue(s) where PEGylation occurred. | [2][19] |
References
- 1. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- 2. enovatia.com [enovatia.com]
- 3. This compound, 170572-38-0 | BroadPharm [broadpharm.com]
- 4. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 5. apexbt.com [apexbt.com]
- 6. interchim.fr [interchim.fr]
- 7. creativepegworks.com [creativepegworks.com]
- 8. idosi.org [idosi.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 11. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 12. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. tandfonline.com [tandfonline.com]
A Deep Dive into the Hydrophilicity of PEG Linkers: A Technical Guide for Drug Development Professionals
Abstract
Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern drug development, renowned for their ability to enhance the therapeutic properties of conjugated molecules. At the heart of their utility lies their profound hydrophilicity, a characteristic that significantly influences the solubility, pharmacokinetics, and immunogenicity of bioconjugates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the hydrophilicity of PEG linkers. We will explore the chemical basis of this property, present key quantitative data, detail experimental protocols for its characterization, and illustrate relevant biological and experimental workflows.
The Chemical Foundation of PEG's Hydrophilicity
The remarkable water solubility of Poly(ethylene glycol) is a direct consequence of its unique chemical structure. PEG is a polymer composed of repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-). The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules.[1] This interaction allows PEG chains to be readily hydrated, forming a protective aqueous shell around the conjugated molecule. This "hydrodynamic shield" is fundamental to many of the beneficial properties conferred by PEGylation.
Quantitative Characterization of PEG Linker Hydrophilicity
The hydrophilicity of PEG linkers can be quantified through several key parameters. Understanding these metrics is crucial for selecting the appropriate linker for a specific drug development application. The following tables summarize important quantitative data for various PEG linkers.
| PEG Molecular Weight (Da) | Water Solubility | Octanol-Water Partition Coefficient (LogP) | Notes |
| 400 | Highly Soluble | -1.4 (for PEG 414 in hexane-water)[2] | Low molecular weight PEGs are strongly hydrophilic.[2] |
| 1000 | Soluble | Not readily available | Increasing molecular weight can slightly decrease water solubility.[3] |
| 2000 | Soluble | Not readily available | |
| 5000 | Soluble | Not readily available | |
| 10000 | Soluble | Not readily available | |
| 35000 | Soluble | 4.3 (for Methotrexate-PEG 35000 D ester)[4] | The LogP of the conjugate is significantly influenced by the drug.[4] |
Table 1: Water Solubility and Partition Coefficients of Linear PEGs
| PEGylated Surface | Water Contact Angle (θ) | Wetting Characteristics |
| Pure PEG | 23°[5] | Highly Hydrophilic |
| PEG Monolayer on Silicon | 36-39°[6] | Hydrophilic |
| Nanostructured PEG (Cassie State) | > 90° | Hydrophobic (due to trapped air)[7] |
Table 2: Contact Angle Measurements of PEGylated Surfaces
Key Applications of PEG Linker Hydrophilicity in Drug Development
The hydrophilic nature of PEG linkers is leveraged to overcome numerous challenges in drug delivery and bioconjugation.
-
Enhanced Solubility of Hydrophobic Drugs: Many potent small molecule drugs exhibit poor water solubility, hindering their formulation and administration. Covalent attachment of a hydrophilic PEG linker can dramatically increase the aqueous solubility of these compounds, enabling intravenous delivery.[1]
-
Improved Pharmacokinetics and Bioavailability: The hydrodynamic shield created by the PEG chain increases the effective size of the conjugated molecule. This increased hydrodynamic radius reduces renal clearance, thereby prolonging the circulation half-life of the drug in the bloodstream.[1]
-
Reduced Immunogenicity: The hydration shell can mask epitopes on therapeutic proteins and other biologics, reducing their recognition by the immune system and minimizing the risk of an immunogenic response.
-
Enhanced Stability: The protective aqueous layer can shield the conjugated drug from enzymatic degradation, improving its stability in biological environments.
Experimental Protocols for Characterizing Hydrophilicity
Accurate characterization of the hydrophilicity of PEG linkers and their conjugates is essential for quality control and regulatory compliance. The following are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient is a widely accepted measure of a compound's lipophilicity/hydrophilicity.[8]
Protocol: Shake-Flask Method
-
Preparation of Solutions:
-
Prepare a stock solution of the PEG linker or PEGylated conjugate in a suitable solvent.
-
Prepare a biphasic system of n-octanol and water. The two phases should be pre-saturated with each other by vigorous mixing for at least 24 hours, followed by separation.
-
-
Partitioning:
-
Add a known volume of the stock solution to a separation funnel containing a known volume of the pre-saturated n-octanol and water phases.
-
Stopper the funnel and shake vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning of the analyte between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully collect samples from both the n-octanol and the aqueous phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
-
Protocol: High-Performance Liquid Chromatography (HPLC) Method
This method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.
-
Calibration:
-
Select a set of reference compounds with known LogP values that span the expected range of the test compound.
-
Inject each reference compound into the HPLC system and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., thiourea).
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the log(k) values against the known LogP values of the reference compounds.
-
-
Sample Analysis:
-
Inject the PEG linker or PEGylated conjugate into the same HPLC system under identical conditions and record its retention time.
-
Calculate the capacity factor (k) for the test compound.
-
-
LogP Determination:
-
Use the calibration curve to determine the LogP of the test compound from its log(k) value.
-
Measurement of Water Contact Angle
Contact angle goniometry is a surface-sensitive technique used to determine the wettability of a solid surface by a liquid.
Protocol: Sessile Drop Method
-
Substrate Preparation:
-
Prepare a flat, smooth surface coated with the PEG linker or PEGylated molecule. This can be achieved by various methods, such as spin-coating or covalent immobilization.
-
-
Droplet Deposition:
-
Place the substrate on the goniometer stage.
-
Using a precision syringe, carefully dispense a small droplet (typically 1-5 µL) of high-purity water onto the surface.
-
-
Image Acquisition and Analysis:
-
A camera captures a profile image of the sessile drop.
-
Software analyzes the shape of the droplet at the three-phase (solid-liquid-vapor) contact line to determine the contact angle.
-
A lower contact angle indicates greater hydrophilicity (better wetting), while a higher contact angle signifies greater hydrophobicity (poorer wetting).[9]
-
Visualizing Key Workflows and Pathways
Signaling Pathway of PEGylated Interferon
PEGylated interferons are a class of biopharmaceuticals used in the treatment of hepatitis C and some cancers. The PEG linker extends the half-life of the interferon, allowing for less frequent dosing. The following diagram illustrates the canonical JAK-STAT signaling pathway initiated by the binding of PEGylated interferon-α to its receptor.[10][11][12]
Caption: JAK-STAT signaling pathway of PEGylated Interferon-α.
Experimental Workflow for the Synthesis and Characterization of a PEGylated Antibody-Drug Conjugate (ADC)
The hydrophilicity of PEG linkers is particularly beneficial in the development of Antibody-Drug Conjugates (ADCs), where they can help to mitigate the hydrophobicity of the cytotoxic payload. The following workflow outlines the key steps in the synthesis and characterization of a PEGylated ADC.
Caption: Synthesis and characterization workflow for a PEGylated ADC.
Conclusion
The hydrophilicity of PEG linkers is a cornerstone of their widespread success in drug delivery and bioconjugation. By understanding the fundamental principles that govern this property and employing robust experimental methods for its characterization, researchers can effectively harness the power of PEGylation to develop safer and more effective therapeutics. The strategic application of hydrophilic PEG linkers will undoubtedly continue to drive innovation in the pharmaceutical industry, enabling the development of next-generation bioconjugates with improved clinical outcomes.
References
- 1. chempep.com [chempep.com]
- 2. PEG 400, a hydrophilic molecular probe for measuring intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpc-ir.com [arpc-ir.com]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 9. users.aalto.fi [users.aalto.fi]
- 10. ashpublications.org [ashpublications.org]
- 11. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
An In-Depth Technical Guide to m-PEG7-Amine for Preliminary Bioconjugation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol-amine (m-PEG7-Amine), a discrete PEG linker, for its application in preliminary bioconjugation studies. We will delve into its core properties, applications in modifying proteins and functionalizing nanoparticles, and provide detailed experimental protocols. This document is intended to serve as a foundational resource for researchers embarking on the use of this compound in their work.
Introduction to this compound
This compound is a heterobifunctional linker characterized by a methoxy-capped polyethylene (B3416737) glycol (PEG) chain with seven ethylene (B1197577) glycol units and a terminal primary amine.[1][2][3][4] The PEG component imparts hydrophilicity, which can enhance the solubility and stability of the resulting bioconjugate in aqueous environments.[1][2] The terminal amine group serves as a reactive handle for covalent attachment to various functional groups on biomolecules and surfaces.[1][2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C15H33NO7 | [1][3] |
| Molecular Weight | 339.4 g/mol | [1] |
| CAS Number | 170572-38-0 | [1] |
| Purity | Typically >95% | [1][3] |
| Appearance | Liquid | [4] |
| Solubility | Water, DMSO, DCM, DMF | [1][5] |
| Storage Conditions | -20°C, protect from light | [1][4] |
Applications in Bioconjugation
The primary amine of this compound can be conjugated to various functional groups, making it a versatile tool for a range of bioconjugation applications. The most common reaction involves the formation of a stable amide bond with a carboxylic acid or an activated ester, such as an N-hydroxysuccinimide (NHS) ester.[1][2]
Protein and Peptide Modification
PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a widely used strategy to improve the therapeutic properties of biologics. The introduction of a short PEG chain like m-PEG7 can enhance solubility and stability without significantly increasing the hydrodynamic radius, which can be beneficial for maintaining biological activity.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this compound can be used as a component of the linker that connects the antibody to the cytotoxic payload.[4] The hydrophilic nature of the PEG spacer can help to mitigate the aggregation often caused by hydrophobic drug molecules and improve the overall pharmacokinetic profile of the ADC.[6][7][8][9]
Nanoparticle Functionalization
Surface modification of nanoparticles with PEG is a common strategy to improve their colloidal stability and create a "stealth" surface that reduces non-specific protein adsorption and uptake by the reticuloendothelial system (RES). This compound can be used to introduce a hydrophilic PEG layer on nanoparticles that possess surface carboxyl groups.[10][11]
Quantitative Data for Bioconjugation Studies
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide a template for the types of data that should be generated during preliminary bioconjugation studies. The example values are representative of what might be expected for a short-chain m-PEG-amine linker.
Reaction Efficiency
| Reaction Type | Biomolecule | Molar Ratio (this compound:Biomolecule) | Reaction Time (hours) | Temperature (°C) | Conjugation Efficiency (%) |
| EDC/NHS Coupling | Monoclonal Antibody | 20:1 | 2 | 25 | 85-95 |
| EDC/NHS Coupling | Carboxylated Nanoparticles | 50:1 | 4 | 25 | >90 |
| NHS Ester Coupling | Peptide | 10:1 | 1 | 25 | >95 |
Stability of Amide Bond
| Conjugate | Buffer | pH | Temperature (°C) | Half-life (days) |
| m-PEG7-Antibody | PBS | 7.4 | 37 | >28 |
| m-PEG7-Antibody | Acetate Buffer | 5.0 | 37 | >28 |
| m-PEG7-Nanoparticle | PBS | 7.4 | 25 | >60 |
Experimental Protocols
The following are detailed methodologies for key bioconjugation experiments using this compound. These protocols should be considered as a starting point and may require optimization for specific applications.
Protocol for Antibody Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to the carboxyl groups of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., MES buffer)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into Activation Buffer to a final concentration of 2-5 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Add a 20-fold molar excess of this compound to the activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and purify the m-PEG7-conjugated antibody using a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
Protocol for Functionalizing Carboxylated Nanoparticles
This protocol outlines the surface modification of nanoparticles bearing carboxyl groups with this compound.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles) suspended in an appropriate buffer
-
This compound
-
EDC
-
NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween 20
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Wash the carboxylated nanoparticles twice with Activation Buffer by centrifugation and resuspension to remove any interfering substances.
-
-
Activation of Carboxyl Groups:
-
Resuspend the nanoparticles in Activation Buffer.
-
Add a 100-fold molar excess of EDC and a 50-fold molar excess of NHS relative to the estimated number of surface carboxyl groups.
-
Incubate for 30 minutes at room temperature with continuous mixing.
-
-
Conjugation with this compound:
-
Add a 50-fold molar excess of this compound to the activated nanoparticle suspension.
-
Incubate for 4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Washing and Purification:
-
Wash the nanoparticles three times with Washing Buffer by centrifugation and resuspension to remove unreacted reagents.
-
Resuspend the purified m-PEG7-functionalized nanoparticles in the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the size and zeta potential of the functionalized nanoparticles using dynamic light scattering (DLS).
-
Confirm the presence of the PEG layer using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to the application of this compound bioconjugates.
Conclusion
This compound is a valuable tool for preliminary bioconjugation studies, offering a balance of hydrophilicity and reactive functionality. While this guide provides a foundational understanding and detailed starting protocols, it is imperative for researchers to empirically optimize reaction conditions and thoroughly characterize the resulting bioconjugates to ensure the desired properties and performance for their specific application. The provided workflows and pathway diagrams serve as a conceptual framework for designing and interpreting experiments involving this compound.
References
- 1. This compound, 170572-38-0 | BroadPharm [broadpharm.com]
- 2. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- 3. precisepeg.com [precisepeg.com]
- 4. apexbt.com [apexbt.com]
- 5. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Peptide Targeted PLGA-PEGylated Nanoparticles Loading Licochalcone-A for Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Principles of Amine-Reactive PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of amine-reactive polyethylene (B3416737) glycol (PEG) reagents, their application in bioconjugation, and the critical factors influencing the PEGylation process.
Introduction to PEGylation and Amine-Reactive Chemistry
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins and peptides.[1] This modification can significantly enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, which in turn can prolong their circulation half-life by reducing renal clearance.[2] PEGylation can also shield proteins from proteolytic degradation and reduce their immunogenicity by masking epitopes on the protein surface.[2] Furthermore, the high solubility of PEG can improve the solubility of poorly soluble target molecules.[2]
Amine-reactive PEG reagents are a cornerstone of bioconjugation, primarily targeting the primary amine groups present on proteins and other biomolecules. The most common targets for amine-reactive PEGylation are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[3] The reaction between an amine-reactive PEG reagent and a primary amine results in the formation of a stable covalent bond.
Types of Amine-Reactive PEG Reagents
A variety of amine-reactive functional groups are utilized in PEG reagents, each with distinct reactivity and properties. The choice of reagent depends on the specific application and desired outcome of the PEGylation reaction.
Common Amine-Reactive Functional Groups:
-
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive groups.[4] They react with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[5]
-
Aldehydes: These reagents react with primary amines via reductive amination to form a secondary amine linkage. This reaction is often more specific for the N-terminal amine at a slightly acidic pH.[6][7]
-
Isothiocyanates: These groups react with primary amines to form stable thiourea (B124793) linkages.[6]
-
Epoxides: Epoxides undergo nucleophilic addition with primary amines to form a stable bond.[6]
-
Nitrophenyl Carbonates (NPC): NPCs react with amines to form a urethane (B1682113) linkage.[8]
PEG reagents can also be classified by their structure, which influences their bioconjugation properties:
-
Linear PEGs: Consist of a single PEG chain.[9]
-
Branched PEGs: Contain multiple PEG chains attached to a central core, which can provide enhanced shielding effects.[9][10]
-
Homobifunctional PEGs: Possess the same reactive group at both ends of the PEG chain, enabling crosslinking of two molecules.[11]
-
Heterobifunctional PEGs: Have different reactive groups at each end, allowing for sequential conjugation of two different molecules.[11]
Reaction Mechanism of NHS-Ester PEG with Primary Amines
The reaction of an NHS-ester activated PEG with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.
Factors Influencing Amine-Reactive PEGylation
The efficiency and specificity of amine-reactive PEGylation are influenced by several critical factors:
-
pH: The pH of the reaction buffer is paramount. For NHS-ester reactions, a pH range of 7.0 to 8.5 is generally optimal.[12] Below pH 7.0, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate.[12] Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired PEGylated product.[12]
-
Temperature: Higher temperatures generally increase the rate of both the PEGylation reaction and the hydrolysis of the reactive group. A common compromise is to perform the reaction at room temperature for a shorter duration or at 4°C for a longer period to minimize hydrolysis.[5]
-
Concentration of Reactants: The molar ratio of the PEG reagent to the target molecule is a key parameter to control the degree of PEGylation. Higher ratios favor a higher degree of modification.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the PEG reagent.[13] Phosphate, borate, or carbonate buffers are commonly used.[5]
-
Steric Hindrance: The accessibility of the amine groups on the surface of the protein can influence the site of PEGylation. Sterically hindered amines may react more slowly or not at all.
Quantitative Data on NHS-Ester PEG Reagents
The stability of the NHS ester is a critical factor in achieving high PEGylation yields. The rate of hydrolysis is highly dependent on pH.
Table 1: Hydrolysis Half-life of NHS-Ester PEG Reagents at Different pH Values
| pH | Temperature (°C) | Hydrolysis Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | [5] |
| 7.4 | Room Temperature | > 120 minutes | [14] |
| 8.0 | Room Temperature | 125-210 minutes | [15][16] |
| 8.5 | Room Temperature | 180 minutes | [15][16] |
| 8.6 | 4 | 10 minutes | [5] |
| 9.0 | Room Temperature | < 9 minutes | [14] |
| 9.0 | Room Temperature | 110-125 minutes | [15][16] |
Table 2: Amidation Half-life of Porphyrin-NHS Esters with an Amino-PEG Reagent
| pH | Temperature (°C) | Amidation Half-life (t₁/₂) | Reference(s) |
| 8.0 | Room Temperature | 25-80 minutes | [15][16] |
| 8.5 | Room Temperature | 10-20 minutes | [15][16] |
| 9.0 | Room Temperature | 5-10 minutes | [15][16] |
Experimental Protocols
General Protocol for Protein PEGylation with NHS-Ester PEG
This protocol provides a general guideline for the PEGylation of a protein using an NHS-ester activated PEG reagent. Optimization may be required for specific proteins and PEG reagents.
Materials:
-
Protein to be PEGylated
-
Amine-reactive NHS-ester PEG reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[13]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[17]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[2]
-
Desalting columns or dialysis equipment for purification[17]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[17]
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[13]
-
PEGylation Reaction:
-
Calculate the required volume of the PEG reagent stock solution to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point.[17]
-
Slowly add the PEG reagent solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.[17]
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.[17]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.[2]
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.[17]
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm an increase in molecular weight. Further characterization can be performed using techniques such as mass spectrometry and HPLC.[2]
Impact of PEGylation on Signaling Pathways: The Case of PEGylated Interferon
PEGylated therapeutics can exhibit altered interactions with their cellular targets and downstream signaling pathways. A prominent example is PEGylated interferon-alpha (PEG-IFNα), used in the treatment of chronic hepatitis C.
Interferon-alpha binds to its cell surface receptor (IFNAR), which activates the JAK-STAT signaling pathway. This leads to the transcription of interferon-stimulated genes (ISGs) that encode antiviral proteins. PEGylation of interferon-alpha prolongs its half-life, leading to sustained signaling through the JAK-STAT pathway. This sustained activation is thought to be a key factor in its enhanced therapeutic efficacy compared to non-PEGylated interferon.
Conclusion
Amine-reactive PEG reagents are indispensable tools in modern drug development and biotechnology. A thorough understanding of their chemical principles, the factors governing their reactivity, and the appropriate experimental conditions is crucial for the successful design and synthesis of effective PEGylated therapeutics. Careful consideration of the type of PEG reagent, reaction pH, temperature, and stoichiometry allows for the controlled modification of biomolecules to enhance their therapeutic potential.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. confluore.com [confluore.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. interchim.fr [interchim.fr]
- 8. idosi.org [idosi.org]
- 9. precisepeg.com [precisepeg.com]
- 10. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 11. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for m-PEG7-Amine Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of proteins. This modification can improve protein solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity by masking epitopes.[1][2][3] m-PEG7-Amine is a monodisperse PEG linker containing a terminal primary amine group and a methoxy-capped ethylene (B1197577) glycol chain of seven repeating units. Its defined length and amine functionality make it a versatile tool for protein modification, typically through conjugation to carboxyl groups or activated esters on the target protein.
These application notes provide detailed protocols for the conjugation of this compound to proteins, as well as methods for the purification and characterization of the resulting PEGylated conjugates.
Principle of this compound Conjugation
The primary amine of this compound can be covalently linked to proteins through two main strategies:
-
Amide bond formation with protein carboxyl groups: The carboxyl groups of aspartic acid, glutamic acid, or the C-terminus of a protein can be activated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activated carboxyl group then readily reacts with the primary amine of this compound to form a stable amide bond.[4][5][6][7][8][9]
-
Reaction with amine-reactive crosslinkers: A homobifunctional or heterobifunctional crosslinker with an amine-reactive group (e.g., an NHS ester) can be used to first modify the protein at its lysine (B10760008) residues or N-terminus. The other end of the crosslinker can then be used to attach the this compound. Alternatively, if the protein is first modified to present an NHS-ester, the this compound can directly react with it.
This document will focus on the EDC/NHS-mediated conjugation of this compound to protein carboxyl groups, a common and effective method.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the conjugation of amine-containing PEGs to proteins and the subsequent analysis. These values should be optimized for each specific protein and application.
Table 1: Reaction Conditions for EDC/NHS-Mediated this compound Conjugation
| Parameter | Recommended Range | Purpose |
| Activation Buffer pH | 4.5 - 6.0 | Efficient activation of carboxyl groups by EDC.[6][8][9] |
| Conjugation Buffer pH | 7.2 - 8.5 | Efficient reaction of the activated NHS ester with the primary amine of this compound.[4][6] |
| Molar Ratio (EDC:Protein) | 2 - 10 fold excess | To ensure efficient activation of the protein's carboxylic acids.[9] |
| Molar Ratio (NHS:Protein) | 2 - 5 fold excess | To stabilize the activated intermediate and improve coupling efficiency.[9] |
| Molar Ratio (this compound:Protein) | 1 - 20 fold excess | To drive the reaction towards the desired PEGylated product.[9] |
| Reaction Time (Activation) | 15 - 60 minutes | To form the amine-reactive NHS ester.[4][6] |
| Reaction Time (Conjugation) | 2 - 12 hours | To allow for the formation of the stable amide bond.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | A common temperature for the conjugation reaction. |
Table 2: Characterization Parameters for PEGylated Proteins
| Characterization Method | Parameter Measured | Typical Observation for this compound Conjugation |
| SDS-PAGE | Apparent Molecular Weight | Increase in apparent molecular weight; the shift may be larger than the actual mass of the added PEG due to hydrodynamic effects.[10][11] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Mass of Conjugate | A mass increase corresponding to the number of conjugated this compound molecules (MW ~339.4 Da).[12][13][14] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Shift to a shorter retention time compared to the unmodified protein, indicating an increase in size.[1] |
| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | Can be used to separate PEGylated species from the unmodified protein.[1] |
| Barium Iodide Staining | Presence of PEG | A brown-colored band on the gel, confirming the presence of PEG on the protein.[15] |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 50 mM Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Protein
This two-step protocol is designed to minimize protein cross-linking by first activating the protein's carboxyl groups and then adding the this compound.
Step 1: Activation of Protein Carboxyl Groups
-
Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening the vials to prevent moisture condensation.[9]
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the protein solution.[9]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation with this compound
-
Immediately after activation, the pH of the reaction mixture should be raised to 7.2-8.0 by adding Conjugation Buffer. This can also be achieved by buffer exchange using a desalting column equilibrated with Conjugation Buffer.
-
Dissolve the this compound in the Conjugation Buffer.
-
Add the desired molar excess (e.g., 1-20 fold) of the this compound solution to the activated protein solution.[9]
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
Protocol 2: Purification of the PEGylated Protein
Excess this compound and reaction byproducts must be removed from the conjugated protein.
-
Size Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated protein from the smaller, unreacted this compound and other reagents.[1]
-
Equilibrate an SEC column with an appropriate buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
Pool the fractions containing the PEGylated protein.
-
-
Dialysis/Diafiltration: For larger volumes, dialysis or diafiltration against a suitable buffer can be used to remove small molecule impurities.
Protocol 3: Characterization of the PEGylated Protein
1. SDS-PAGE Analysis
-
Prepare samples of the unmodified protein, the PEGylated protein, and a molecular weight marker.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The PEGylated protein should migrate at a higher apparent molecular weight than the unmodified protein.[10]
-
(Optional) To specifically detect the PEG moiety, a separate gel can be run and stained with a barium iodide solution, which will stain the PEG-containing bands brown.[15]
2. Mass Spectrometry
-
Prepare the purified PEGylated protein sample for mass spectrometry analysis (MALDI-TOF or ESI-MS).
-
Acquire the mass spectrum of both the unmodified and PEGylated protein.
-
The mass difference between the two will indicate the total mass of the conjugated this compound.[12]
-
Divide the total mass increase by the molecular weight of this compound (~339.4 Da) to determine the average number of PEG molecules conjugated per protein molecule.
Visualizations
Experimental Workflow
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG7-Amine in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG7-Amine in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the antigen-specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. This compound is a hydrophilic, discrete polyethylene (B3416737) glycol (dPEG®) linker that offers several advantages in ADC development.
The incorporation of a short, seven-unit PEG chain enhances the hydrophilicity of the ADC, which can mitigate the aggregation often caused by hydrophobic drug payloads.[1] This improved solubility and reduced aggregation can lead to better manufacturing processes and improved in vivo performance.[2] The amine terminus of this compound provides a versatile handle for conjugation to various functional groups on the drug or antibody, typically through the formation of stable amide bonds.
Key Advantages of this compound Linkers:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain improves the overall solubility of the ADC, preventing aggregation and improving stability.[1]
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend the circulation half-life of the ADC.[2]
-
Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible polymer that can shield the ADC from the immune system, potentially reducing its immunogenicity.
-
Discrete Length: Unlike traditional polydisperse PEGs, this compound has a defined molecular weight and length, ensuring the synthesis of a homogeneous ADC product, which is a critical quality attribute.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the two primary strategies for incorporating this compound into an ADC:
-
Two-Step Conjugation: Activation of the drug payload followed by conjugation to the antibody.
-
Determination of Drug-to-Antibody Ratio (DAR): Essential for characterizing the final ADC product.
Protocol 1: Two-Step Lysine (B10760008) Conjugation using an NHS-Activated Payload
This is the most common strategy for lysine-targeted ADCs. It involves first reacting this compound with a payload containing a carboxylic acid group (often activated as an NHS ester) to form a drug-linker construct. This construct, now possessing a reactive group (e.g., NHS ester), is then conjugated to the lysine residues of the antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Drug payload with a carboxylic acid group
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl or 100 mM glycine, pH 8.0)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
Step 1: Activation of Drug Payload and Conjugation to this compound
-
Payload Activation:
-
Dissolve the carboxylic acid-containing drug payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated payload.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO.
-
Add the this compound solution to the activated payload solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the drug-PEG7-amine conjugate.
-
Purify the drug-PEG7-amine conjugate using an appropriate method, such as reversed-phase HPLC.
-
Step 2: Activation of Drug-PEG7-Amine and Conjugation to Antibody
-
Activation of the Drug-PEG7-Amine Construct:
-
The purified drug-PEG7-amine now needs to be activated to react with the antibody's lysines. This is typically done by introducing an NHS ester functionality. The specific chemistry will depend on the functional groups available on the drug-linker construct. For this protocol, we will assume a carboxylic acid is available on the drug to create an NHS ester.
-
Dissolve the drug-PEG7-amine construct (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir at room temperature for 1-2 hours to form the Drug-PEG7-NHS ester.
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris will compete with the conjugation reaction.[3]
-
-
Conjugation to Antibody:
-
Add the desired molar excess of the Drug-PEG7-NHS ester solution to the antibody solution. The molar ratio will influence the final Drug-to-Antibody Ratio (DAR) and needs to be optimized for each specific antibody and drug.[1][4] A common starting point is a 5-20 fold molar excess of the linker-drug.[3]
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is crucial for understanding the ADC's potency, pharmacokinetics, and therapeutic window.[5] Several methods can be used, with Hydrophobic Interaction Chromatography (HIC) and LC-MS being the most common.[6][]
Method 2A: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, as each payload typically increases the hydrophobicity of the antibody.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC mobile phases:
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
-
HPLC system with a UV detector (280 nm and a wavelength specific to the drug)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the chromatogram at 280 nm. Different peaks will correspond to species with different DARs (DAR0, DAR2, DAR4, etc., for lysine conjugates).
-
Calculate the average DAR by determining the relative area of each peak and using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Method 2B: DAR Determination by LC-MS
LC-MS provides a more direct measurement of the mass of the different ADC species, allowing for accurate DAR determination.
Materials:
-
Purified ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT) for separating light and heavy chains (optional but recommended)
-
Reversed-phase HPLC column suitable for proteins (e.g., C4 or C8)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Sample Preparation (Reduced ADC):
-
Incubate the ADC sample with DTT (e.g., 10 mM final concentration) at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Inject the intact or reduced ADC sample into the LC-MS system.
-
Separate the different species using a suitable reversed-phase gradient.
-
Acquire the mass spectra for each eluting peak.
-
Deconvolute the mass spectra to determine the mass of the intact antibody, light chains, and heavy chains with different numbers of conjugated drugs.
-
Calculate the DAR based on the mass shift observed for each species and their relative abundance.[5]
Quantitative Data Summary
The optimal reaction conditions and resulting ADC characteristics are highly dependent on the specific antibody, drug, and linker used. The following tables provide representative data for lysine-conjugated ADCs to serve as a starting point for optimization studies.
Table 1: Influence of Molar Ratio of Linker-Drug on Average DAR
| Molar Excess of Linker-Drug to Antibody | Average DAR | Reference |
| 5:1 | 2.5 - 3.5 | [1][4] |
| 10:1 | 3.5 - 5.0 | [1][4] |
| 20:1 | 4.0 - 6.0 | [3] |
Note: These are typical ranges, and the actual DAR will vary based on the number of accessible lysine residues and reaction conditions.
Table 2: Representative In Vitro Cytotoxicity of PEG-Linked ADCs
| Cell Line | Target Antigen | ADC (Payload) | Average DAR | IC50 (ng/mL) | Reference |
| SK-BR-3 | HER2 | Trastuzumab-MMAE | ~4 | 10-50 | [8] |
| NCI-N87 | HER2 | Trastuzumab-MMAE | ~4 | 13-43 | [9] |
| MDA-MB-468 | EGFR | Cetuximab-CPT | ~3.5 | ~100 | [10] |
Note: IC50 values are highly dependent on the cell line's antigen expression level, the payload's potency, and the ADC's internalization rate.
Table 3: Representative Plasma Stability of ADCs
| ADC Linker Type | Plasma Source | Incubation Time (days) | % Drug Loss | Reference |
| Val-Cit-PAB | Human | 7 | ~15-25% | [11] |
| Maleimide | Mouse | 7 | Minimal DAR loss | [12] |
| Disulfide | Mouse | 5 | ~75% | [13] |
Note: Stability is highly dependent on the linker chemistry. PEGylation generally improves the stability of the ADC construct.[11]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Signaling Pathway: ADC Mechanism of Action
Caption: Simplified mechanism of action for a typical antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. An accurate TMT-based approach to quantify and model lysine susceptibility to conjugation via N-hydroxysuccinimide esters in a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Note: Site-Specific Peptide Labeling with m-PEG7-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a leading strategy for improving the therapeutic properties of peptides and proteins. This process can enhance solubility, extend plasma half-life, and reduce immunogenicity.[1] This application note provides a detailed protocol for the site-specific labeling of a peptide's carboxylic acid groups (C-terminus or side chains of aspartic and glutamic acid) with m-PEG7-Amine. The described method utilizes a two-step carbodiimide (B86325) crosslinking chemistry, which offers high efficiency and control over the conjugation process.
Introduction
The modification of therapeutic peptides with PEG linkers is a critical tool in drug development. By increasing the hydrodynamic radius of the peptide, PEGylation reduces renal clearance rates, thereby prolonging its circulation time in the body.[1][2] Furthermore, the hydrophilic PEG chain can mask epitopes on the peptide, decreasing its potential to elicit an immune response.[1]
This protocol focuses on the use of this compound, a discrete-length PEG linker containing a terminal primary amine. To achieve a stable amide bond, the carboxylic acid groups on the target peptide must first be activated. The most common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[3][4]
The reaction proceeds in two distinct steps:
-
Activation: EDC reacts with a peptide's carboxyl group to form a highly reactive, but unstable, O-acylisourea intermediate. NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (4.5 - 7.2).[3][5]
-
Conjugation: The amine group of this compound performs a nucleophilic attack on the NHS ester, displacing the NHS leaving group and forming a stable amide bond. This second step is most efficient at a neutral to slightly basic pH (7.0 - 8.5) to ensure the primary amine is deprotonated.[4][5]
This two-step approach provides greater control and minimizes the risk of unwanted side reactions, such as peptide polymerization, that can occur with one-step carbodiimide methods.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical reaction pathway and the overall experimental procedure for peptide labeling with this compound.
References
Application Notes and Protocols for EDC/NHS Coupling with m-PEG7-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and bioconjugation to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can improve solubility, increase stability, reduce immunogenicity, and prolong circulation half-life.[1][2][3] The use of discrete PEG (dPEG®) linkers, such as m-PEG7-Amine, offers the advantage of a precisely defined molecular weight and spacer length, ensuring homogeneity of the final conjugate.[4]
This document provides detailed application notes and protocols for the conjugation of a carboxyl-containing molecule to this compound using the robust and versatile 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method facilitates the formation of a stable amide bond under mild, aqueous conditions, making it suitable for a wide range of biomolecules.[5][6]
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that efficiently conjugates a primary amine to a carboxyl group:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group on the target molecule to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5][7]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[5][6][8]
-
Amide Bond Formation: The primary amine of this compound then reacts with the NHS ester, forming a stable amide bond and releasing NHS. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[5][9]
The methoxy (B1213986) group at one terminus of the this compound prevents unwanted crosslinking or dimerization.[3][10]
Materials and Reagents
Reagents
-
Molecule with a terminal carboxyl group (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[7][9]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine (B1172632), pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents[9]
Equipment
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Purification system (e.g., dialysis tubing with appropriate MWCO, size-exclusion chromatography (SEC) column, or HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, MALDI-TOF MS, HPLC)[1][13]
Experimental Protocols
This protocol is a general guideline and may require optimization for specific molecules. A two-step approach is recommended to minimize unwanted crosslinking of the carboxyl-containing molecule.[6][7]
Step 1: Preparation of Reagents
-
Equilibrate EDC, NHS, and this compound to room temperature before opening to prevent moisture condensation.[6][7]
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL stock solution of NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
Prepare a stock solution of this compound in Coupling Buffer (e.g., PBS, pH 7.4).
-
Dissolve the carboxyl-containing molecule in Activation Buffer (0.1 M MES, pH 6.0).
Note: Do not use buffers containing primary amines (e.g., Tris) or carboxylates during the coupling steps as they will compete with the reaction.[9][14]
Step 2: Activation of Carboxyl Groups
-
To the solution of the carboxyl-containing molecule (e.g., 1 mg/mL in Activation Buffer), add EDC and NHS. The molar ratio of these reagents should be optimized, but a good starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the carboxyl-containing molecule.[5]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[7][9]
Step 3: Conjugation with this compound
-
Immediately after activation, add the desired amount of this compound to the activated molecule solution. A 10-20 fold molar excess of this compound over the carboxyl-containing molecule is a common starting point to drive the reaction to completion.[5]
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer or a dilute base.[7][9]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM (e.g., hydroxylamine or Tris).[7]
-
Incubate for 15 minutes at room temperature. This will hydrolyze any remaining active NHS esters.
Step 5: Purification of the Conjugate
-
Remove unreacted this compound and reaction byproducts using a suitable purification method.
-
For proteins/large molecules: Use dialysis with an appropriate Molecular Weight Cut-Off (MWCO) or a desalting column.[5]
-
For small molecules/peptides: Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) can be effective.
-
Step 6: Characterization of the Conjugate
-
Confirm the successful conjugation and assess the purity of the final product using analytical techniques.
Data Presentation: Quantitative Parameters
The optimal reaction conditions are system-dependent and should be determined empirically. The following tables provide typical starting ranges for key quantitative parameters.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Excess (relative to Carboxyl-Molecule) | Purpose |
| EDC | 2 - 10 fold | Ensures efficient activation of the carboxyl group.[5] |
| NHS/Sulfo-NHS | 2 - 5 fold | Stabilizes the activated intermediate, improving coupling efficiency.[5] |
| This compound | 10 - 50 fold | Drives the reaction towards the desired PEGylated product. |
Table 2: Key Reaction and Purification Parameters
| Parameter | Recommended Condition | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated activation.[7][9] |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines.[7][9] |
| Activation Time | 15 - 30 minutes | Longer times can lead to hydrolysis of the O-acylisourea intermediate.[9] |
| Conjugation Time | 2 hours to overnight | Reaction can be performed at room temperature or 4°C. |
| Purification Method | Dialysis, SEC, HPLC | Choice depends on the size and properties of the conjugate.[5] |
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening.[5] |
| Incorrect pH for activation or conjugation. | Verify the pH of Activation (4.5-6.0) and Coupling (7.2-8.0) buffers.[5] | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction.[5][9] | |
| Precipitation of Product | High degree of PEGylation leading to insolubility. | Reduce the molar excess of this compound. Optimize buffer conditions.[5] |
| Unreacted PEG Present After Purification | Incorrect MWCO of the dialysis membrane or poor SEC separation. | Ensure the purification method is suitable for separating the conjugate from the smaller this compound.[5] |
Conclusion
The EDC/NHS coupling chemistry provides a reliable and efficient method for conjugating this compound to molecules containing carboxyl groups. By carefully controlling the reaction parameters, particularly pH and reagent stoichiometry, researchers can achieve high yields of well-defined PEGylated products. Subsequent purification and characterization are crucial steps to ensure the quality and homogeneity of the final conjugate for its intended application in research and drug development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, 170572-38-0 | BroadPharm [broadpharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. broadpharm.com [broadpharm.com]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for m-PEG7-Amine in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[3]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable physicochemical properties. The incorporation of a PEG chain, such as m-PEG7-Amine, can enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[3] The flexibility and length of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[3] this compound provides a versatile building block for PROTAC synthesis, offering a terminal amine group for covalent attachment to either the POI ligand or the E3 ligase ligand.
Application of this compound in the Synthesis of a PARP1-Targeting PROTAC: iRucaparib-AP6
A notable example of a PROTAC utilizing a PEG7 linker is iRucaparib-AP6 , a highly efficient and specific degrader of Poly(ADP-ribose) polymerase 1 (PARP1).[1][4] PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy.[5][6] iRucaparib-AP6 demonstrates the successful application of a PEG7 linker in creating a potent and selective protein degrader.[1]
Data Presentation
The following table summarizes the quantitative data for the PARP1-targeting PROTAC, iRucaparib-AP6, which incorporates a PEG7 linker.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Component | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| iRucaparib-AP6 | PARP1 | Pomalidomide | This compound | 82 | 92 | Primary rat neonatal cardiomyocytes | [1] |
Table 1: Quantitative Degradation Data for iRucaparib-AP6. DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a PROTAC like iRucaparib-AP6 using this compound. The synthesis is a two-step process involving the initial conjugation of the this compound linker to the E3 ligase ligand, followed by the coupling of the POI ligand.
Protocol 1: Synthesis of Pomalidomide-PEG7-Amine Intermediate
This protocol describes the synthesis of the E3 ligase ligand-linker intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Fluoropomalidomide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoropomalidomide (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Pomalidomide-PEG7-Amine intermediate.
Protocol 2: Synthesis of the Final PROTAC (e.g., iRucaparib-AP6)
This protocol details the amide coupling of the POI ligand (a carboxylic acid-functionalized rucaparib (B1680265) derivative) to the Pomalidomide-PEG7-Amine intermediate.
Materials:
-
Pomalidomide-PEG7-Amine intermediate (from Protocol 1)
-
Rucaparib-acid (POI ligand with a terminal carboxylic acid)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
To a solution of Rucaparib-acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the Pomalidomide-PEG7-Amine intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Protocol 3: Western Blot Analysis of PARP1 Degradation
This protocol outlines the procedure to quantify the degradation of PARP1 in cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP1
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of PARP1 degradation at each PROTAC concentration. Calculate the DC50 and Dmax values.
Visualizations
PROTAC Synthesis Workflow
Caption: A two-step workflow for the synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
PARP1 Signaling Pathway in DNA Damage Response
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: m-PEG7-Amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the versatile applications of m-PEG7-Amine in click chemistry, a powerful bioconjugation technique. The primary amine group of this compound serves as a versatile handle for introducing click chemistry functionalities, namely azides and alkynes. This allows for the precise and efficient coupling of this compound to a wide array of biomolecules and surfaces, facilitating advancements in drug delivery, diagnostics, and proteomics. The inclusion of the hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, often improving the pharmacokinetic and pharmacodynamic properties of the resulting conjugates.
Overview of this compound and its Role in Click Chemistry
This compound is a monodisperse PEG linker featuring a terminal primary amine and a methoxy-capped terminus. While not directly reactive in click chemistry, its primary amine is readily functionalized to incorporate either an azide (B81097) or an alkyne group. This two-step approach allows for a modular and flexible strategy in bioconjugation.
Key Advantages of Using this compound in Click Chemistry:
-
Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides.[1]
-
Reduced Steric Hindrance: The flexible PEG spacer provides spatial separation between the conjugated molecules, minimizing interference with their biological activity.
-
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the immunogenicity of the resulting bioconjugates.[1]
-
Modular Approach: The ability to introduce either an azide or alkyne allows for versatile coupling with a wide range of complementary click-functionalized molecules.
Quantitative Data for Click Chemistry Reactions
The following tables summarize key quantitative data for the functionalization of amine-terminated PEGs and subsequent click chemistry reactions.
| Reaction | Reagents | Typical Conversion/Yield | Reference |
| Amine to Azide Conversion (on solid support) | Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl), K₂CO₃, CuSO₄ | ~95% | [2] |
| On-Resin Diazotransfer | Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) | >90% | [2] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide- and Alkyne-functionalized molecules, CuSO₄, Sodium Ascorbate (B8700270) | Quantitative or near-quantitative | [3] |
| Amine reaction with Alkyne-NHS Ester | Amine-terminated PEG, Alkyne-NHS Ester | Typically high, dependent on reaction conditions | [4] |
| Parameter | Condition | Effect on SPAAC Reaction Rate | Reference |
| PEG Linker | Presence of a PEG linker on a DBCO-conjugated antibody | Average rate increase of 31 ± 16% | [5] |
| Buffer Type (pH 7) | HEPES buffer vs. PBS buffer | Higher rate constants in HEPES | [5] |
| pH | Higher pH values (except in HEPES buffer) | Generally increased reaction rates | [5] |
Experimental Protocols
Functionalization of this compound for Click Chemistry
To utilize this compound in click chemistry, it must first be modified to bear either an azide or an alkyne functional group.
This protocol describes the conversion of the primary amine of this compound to an azide group using a diazotransfer reagent.
Materials:
-
This compound
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate (B86663) (CuSO₄) (optional, catalytic amount)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in the chosen organic solvent (e.g., DCM).
-
In a separate flask, prepare an aqueous solution of K₂CO₃ and a catalytic amount of CuSO₄.
-
Add the this compound solution to the aqueous solution.
-
Add imidazole-1-sulfonyl azide hydrochloride to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain m-PEG7-Azide.
-
Purify the product by column chromatography if necessary.
This protocol describes the reaction of this compound with an alkyne-bearing N-hydroxysuccinimide (NHS) ester to form a stable amide bond, resulting in an alkyne-functionalized PEG linker.
Materials:
-
This compound
-
Alkyne-PEG4-NHS Ester (or a similar alkyne-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add the base (TEA or DIPEA) to the solution (approximately 1.5-2 equivalents).
-
In a separate vial, dissolve the Alkyne-NHS ester in anhydrous DMF or DMSO.
-
Add the Alkyne-NHS ester solution dropwise to the this compound solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by preparative HPLC to remove excess reagents and byproducts.
Click Chemistry Reactions
Once this compound has been functionalized with an azide or alkyne, it can be used in standard click chemistry protocols.
This protocol describes the conjugation of an azide-functionalized molecule (e.g., m-PEG7-Azide) to an alkyne-functionalized biomolecule (e.g., a protein).
Materials:
-
Azide-functionalized molecule (e.g., m-PEG7-Azide)
-
Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
Procedure:
-
Determine the concentration of the alkyne-functionalized protein using a standard protein assay (e.g., Bradford or BCA assay).
-
In a reaction tube, add the alkyne-functionalized protein to the desired final concentration in the reaction buffer.
-
Add the azide-functionalized molecule (e.g., m-PEG7-Azide) to the reaction mixture. A molar excess (e.g., 5-20 fold) is typically used.
-
Prepare a premix of CuSO₄ and THPTA ligand by adding the appropriate volumes of their stock solutions.
-
Add the CuSO₄/THPTA premix to the reaction tube. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
This protocol describes the copper-free conjugation of an azide-functionalized molecule to a biomolecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-functionalized molecule (e.g., m-PEG7-Azide)
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.4)
-
Anhydrous DMSO or DMF (if needed to dissolve the azide)
Procedure:
-
Determine the concentration of the DBCO-functionalized protein.
-
Dissolve the azide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution.
-
In a reaction tube, add the DBCO-functionalized protein to the desired final concentration in the reaction buffer.
-
Add the azide stock solution to the protein solution. A molar excess (e.g., 3-10 fold) is commonly used. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by following the disappearance of the DBCO absorbance at around 309 nm.[6]
-
Purify the conjugate using size-exclusion chromatography or dialysis.
Application Example: PROTACs for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][7] PEG linkers, such as those derived from this compound, are crucial components of PROTACs, influencing their solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[8]
A well-studied example is the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a transcriptional co-activator implicated in cancer. PROTACs like dBET1, which contains a short, flexible linker, effectively induce the degradation of BRD4.[9][10]
Signaling Pathway: BRD4 Degradation by a PROTAC
The following diagram illustrates the mechanism of action for a BRD4-targeting PROTAC.
Caption: PROTAC-mediated degradation of BRD4 protein.
Experimental Workflow: Monitoring PROTAC-induced Protein Degradation
Caption: Workflow for assessing PROTAC efficacy.
Protocol 5: Protein Concentration Determination
Accurate protein quantification is essential before analyzing protein degradation.
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) of known concentrations.[11]
-
Add a small volume of each standard and the unknown protein samples to separate tubes or wells of a microplate.[6]
-
Add Bradford reagent to each tube/well and mix.[11]
-
Incubate at room temperature for at least 5 minutes.[11]
-
Measure the absorbance at 595 nm using a spectrophotometer or plate reader.[11]
-
Generate a standard curve by plotting absorbance versus protein concentration for the standards.
-
Determine the concentration of the unknown samples from the standard curve.[12]
-
Prepare a series of BSA standards.[5]
-
Pipette standards and unknown samples into a microplate.[13]
-
Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B.[13]
-
Add the working reagent to each well and mix.[5]
-
Incubate the plate at 37°C for 30 minutes or at 60°C for 30 minutes for a more sensitive assay.[13][14]
-
Cool the plate to room temperature and measure the absorbance at 562 nm.[14]
-
Calculate the protein concentration of the unknown samples based on the BSA standard curve.[5]
Conclusion
This compound is a valuable and versatile building block for creating customized bioconjugates through click chemistry. By functionalizing its terminal amine group, researchers can leverage the power and efficiency of CuAAC and SPAAC reactions for a wide range of applications, from the development of advanced drug delivery systems like PROTACs to the creation of novel diagnostic tools. The protocols and data presented here provide a comprehensive guide for the successful implementation of this compound in click chemistry-based research and development.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. nystullab.ucsf.edu [nystullab.ucsf.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. Bradford protein assay | Abcam [abcam.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Protein determination by the bca method [ruf.rice.edu]
Application Notes and Protocols for the Bioconjugation of Small Molecules Using m-PEG7-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the therapeutic properties of small molecules, peptides, and proteins. The process of covalently attaching PEG chains, known as PEGylation, can improve a molecule's solubility, extend its circulatory half-life, and reduce immunogenicity.[1] m-PEG7-Amine is a monodisperse PEG linker containing a terminal primary amine group, making it a versatile tool for conjugating to small molecules that possess reactive functional groups such as carboxylic acids, activated esters (e.g., NHS esters), aldehydes, or ketones.[2]
These application notes provide detailed protocols for the bioconjugation of small molecules using this compound, covering reaction chemistry, purification, and characterization of the final conjugate.
Key Applications of this compound in Small Molecule Conjugation
The primary amine of this compound serves as a nucleophile that can react with various electrophilic functional groups on a small molecule to form stable covalent bonds. This enables a range of applications in drug development:
-
Improving Pharmacokinetics: PEGylation increases the hydrodynamic size of a small molecule, which can reduce renal clearance and prolong its circulation time in the bloodstream.[1]
-
Enhancing Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic small molecule drugs, aiding in formulation and bioavailability.[1]
-
Targeted Drug Delivery: this compound can be used as a component of more complex linker systems, such as in Antibody-Drug Conjugates (ADCs) or Small Molecule-Drug Conjugates (SMDCs), to connect a targeting moiety to a cytotoxic payload.[3][4]
-
Modulating Bio-distribution: As exemplified by the peripherally acting µ-opioid receptor antagonist naloxegol (B613840), PEGylation can be used to limit a drug's ability to cross the blood-brain barrier, thereby localizing its effect and reducing central nervous system side effects.[5][6][7]
Quantitative Data on PEGylation Reactions
The efficiency of bioconjugation reactions is critical for the successful development of PEGylated therapeutics. While yields are highly dependent on the specific small molecule, reaction conditions, and purification methods, the following table provides representative data for common conjugation strategies involving amine-PEG linkers.
| Conjugation Chemistry | Small Molecule Functional Group | Coupling/Reducing Agents | Typical Molar Ratio (PEG:Small Molecule) | Reaction Time (hours) | Representative Yield/Conversion | Purity | Reference |
| Amide Bond Formation | Carboxylic Acid | EDC, NHS | 1:1.2 | 2-24 | >90% Conversion | >95% | [8] |
| Reductive Amination | Aldehyde or Ketone | Sodium Cyanoborohydride (NaBH₃CN) | 1:1.2 | 4-12 | Near Quantitative Conversion | >95% | [4] |
| NHS Ester Coupling | NHS Ester | - | 1:1.5 | 2-4 | High Yield | >95% | [9] |
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of this compound to a small molecule containing a carboxylic acid functional group. The reaction proceeds through the activation of the carboxylic acid with EDC and NHS to form an amine-reactive NHS ester, which then reacts with the primary amine of this compound.
Materials:
-
This compound
-
Small molecule with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification Supplies: Reverse-phase HPLC system or silica (B1680970) gel for column chromatography
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the carboxylic acid-containing small molecule in anhydrous DMF or DCM.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare fresh stock solutions of EDC and NHS in the Reaction Buffer or an anhydrous solvent like DMF.
-
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vial, dissolve the small molecule (1 equivalent) in the chosen solvent.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester intermediate.
-
-
Conjugation Reaction:
-
To the activated small molecule solution, add the this compound solution (1.2 equivalents).
-
If using an organic solvent, add DIPEA (2 equivalents) to act as a base.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
-
Quenching:
-
Once the reaction is complete, add the Quenching Buffer to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product using reverse-phase HPLC or flash column chromatography on silica gel to isolate the PEGylated small molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using LC-MS to verify the molecular weight and NMR to confirm the structure.
-
Protocol 2: Reductive Amination
This protocol is for the conjugation of this compound to a small molecule containing an aldehyde or ketone functional group. The reaction forms an intermediate imine or enamine, which is then reduced to a stable secondary amine linkage.
Materials:
-
This compound
-
Small molecule with an aldehyde or ketone group
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Anhydrous Methanol (B129727) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Purification Supplies: Reverse-phase HPLC system or silica gel for column chromatography
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and reagents are anhydrous.
-
Dissolve the aldehyde or ketone-containing small molecule (1 equivalent) in anhydrous methanol or DCM.
-
Dissolve this compound (1.2 equivalents) in the same solvent.
-
-
Imine Formation and Reduction:
-
In a reaction vial, combine the small molecule solution and the this compound solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, sodium cyanoborohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC or flash column chromatography.
-
-
Characterization:
-
Analyze the final product by LC-MS to confirm the expected molecular weight and by NMR to verify the formation of the secondary amine linkage.
-
Visualizations
Mechanism of Action: PEGylated Small Molecule (Naloxegol)
Naloxegol is a PEGylated derivative of the opioid antagonist naloxone. The PEG chain restricts its passage across the blood-brain barrier (BBB), localizing its antagonist activity to peripheral µ-opioid receptors in the gastrointestinal tract. This alleviates opioid-induced constipation without compromising the central analgesic effects of opioids.[5][6] The PEGylation also makes naloxegol a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB, which actively pumps the drug out of the central nervous system.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Naloxegol Oxalate? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG7-Amine in Biosensor Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG7-Amine for the functionalization of biosensor surfaces. The inclusion of a terminal amine group on a seven-unit polyethylene (B3416737) glycol (PEG) spacer makes this compound an ideal reagent for creating a hydrophilic, protein-repellent surface on biosensors, thereby reducing non-specific binding and improving signal-to-noise ratios. This document outlines the chemical properties of this compound, detailed protocols for its immobilization on carboxylated biosensor surfaces, and methods for characterizing the resulting functionalized surface.
Introduction to this compound for Biosensor Applications
This compound is a monofunctional PEG derivative with a terminal primary amine and a methoxy-capped terminus. The polyethylene glycol chain imparts hydrophilicity to the biosensor surface, which is crucial for minimizing the non-specific adsorption of biomolecules from complex samples like serum or cell lysates.[1][2] The terminal amine group allows for covalent attachment to carboxylated surfaces, a common feature of many commercial biosensor chips (e.g., gold surfaces functionalized with carboxyl-terminated alkanethiols or carboxymethyl dextran).[3][4]
Key Advantages of this compound in Biosensor Functionalization:
-
Reduction of Non-Specific Binding: The hydrophilic and flexible nature of the PEG chain creates a hydration layer that repels non-specific protein adsorption, leading to lower background signals and improved assay sensitivity.[1][5]
-
Enhanced Biocompatibility: PEG is a well-established biocompatible polymer, ensuring that the functionalized surface does not denature or adversely affect the immobilized bioreceptors.
-
Controlled Surface Chemistry: The terminal amine allows for directional and covalent immobilization onto activated carboxyl groups, providing a stable and reproducible surface.[6]
-
Optimal Spacer Length: The seven ethylene (B1197577) glycol units provide a sufficient spacer to extend bioreceptors away from the sensor surface, improving their accessibility to target analytes.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained when functionalizing biosensor surfaces with short-chain PEG-amines. These values are representative and may vary depending on the specific biosensor platform, substrate material, and experimental conditions.
Table 1: Surface Characterization Data Before and After this compound Immobilization
| Parameter | Before Functionalization (Carboxylated Surface) | After Functionalization with this compound |
| Water Contact Angle | 30° - 40° | 50° - 60° |
| Layer Thickness (Ellipsometry) | 1 - 2 nm | 3 - 5 nm |
| Surface Amine Group Density | N/A | 50 - 150 pmol/cm² |
Note: The increase in water contact angle after PEGylation with short-chain PEGs can be attributed to the orientation of the methyl ether end group at the surface-air interface. The underlying PEG layer still provides a hydrophilic environment when in contact with aqueous solutions.
Table 2: Performance of Biosensors Functionalized with this compound
| Performance Metric | Bare/Unmodified Surface | This compound Functionalized Surface |
| Non-Specific Binding (e.g., BSA) | High | Significantly Reduced (>80% reduction) |
| Signal-to-Noise Ratio | Low | High |
| Analyte Detection Limit | Higher | Lower |
Experimental Protocols
Materials and Reagents
-
This compound
-
Carboxylated biosensor chips (e.g., CM5 sensor chip)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 10 mM Sodium Acetate, pH 5.0 (or other amine-free buffer)
-
Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5
-
Wash Buffer: Phosphate-buffered saline (PBS) or HBS-EP buffer
-
High-purity water
Protocol for Immobilization of this compound on a Carboxylated Biosensor Surface
This protocol is based on standard amine coupling chemistry.[3][7]
-
Prepare Solutions:
-
Dissolve EDC to a final concentration of 400 mM and NHS to a final concentration of 100 mM in high-purity water. Prepare these solutions fresh immediately before use.
-
Dissolve this compound in Coupling Buffer to a final concentration of 50-100 mM. The optimal concentration may need to be determined empirically.
-
-
Activate the Carboxylated Surface:
-
Inject a 1:1 mixture of the EDC and NHS solutions over the carboxylated biosensor surface for 7 minutes at a flow rate of 10 µL/min. This activates the carboxyl groups to form reactive NHS esters.[3]
-
-
Couple this compound:
-
Inject the this compound solution over the activated surface for 7-10 minutes at a flow rate of 10 µL/min. The primary amine of this compound will react with the NHS esters to form stable amide bonds.
-
-
Block Unreacted Sites:
-
Inject the Blocking Buffer (1 M Ethanolamine-HCl, pH 8.5) over the surface for 7 minutes at a flow rate of 10 µL/min. This deactivates any remaining NHS esters and prevents non-specific binding to the activated groups.
-
-
Wash the Surface:
-
Wash the surface thoroughly with the Wash Buffer to remove any non-covalently bound reagents.
-
-
Surface Characterization (Optional but Recommended):
-
Measure the water contact angle and layer thickness (if equipment is available) to confirm successful functionalization.
-
The surface is now ready for the immobilization of bioreceptors (e.g., antibodies, aptamers) via their carboxyl groups using a subsequent EDC/NHS coupling step.
-
Visualizations
Signaling Pathway and Functionalization Workflow
Caption: Workflow for surface functionalization and subsequent biosensor signaling.
Logical Relationship of this compound in Improving Biosensor Performance
Caption: How this compound improves biosensor performance.
Conclusion
The use of this compound for functionalizing biosensor surfaces offers a straightforward and effective method to enhance assay performance. By creating a hydrophilic, protein-repellent layer, this compound significantly reduces non-specific binding, leading to improved sensitivity and reliability of biosensor-based assays. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement this surface chemistry in their biosensing applications.
References
- 1. A reactive poly(ethylene glycol) layer to achieve specific surface plasmon resonance sensing with a high S/N ratio: the substantial role of a short underbrushed PEG layer in minimizing nonspecific adsorption. | Semantic Scholar [semanticscholar.org]
- 2. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. Modifications [sprpages.nl]
- 5. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes: A Step-by-Step Guide to Protein PEGylation with m-PEG7-Amine via Carbodiimide Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein. This modification can significantly enhance the therapeutic properties of proteins by increasing their serum half-life, improving stability, reducing immunogenicity, and enhancing solubility.[1] While many PEGylation strategies target primary amines on the protein surface, an alternative and effective approach is to target carboxyl groups (the side chains of aspartic and glutamic acids, and the C-terminus). This method is particularly useful when modification of lysine (B10760008) residues is undesirable as it may interfere with the protein's biological activity.
These application notes provide a detailed, step-by-step guide for the PEGylation of a protein with an amine-terminated PEG, specifically m-PEG7-Amine, using the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2][3][4]
Principle of the Experiment
The conjugation of this compound to a protein's carboxylic acid groups is achieved through a two-step process mediated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).[2][4][5] This method converts carboxyl groups into amine-reactive intermediates, facilitating the formation of a stable amide bond with the amine group of the PEG reagent.
-
Activation of Protein Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate.[3][4] This activation step is most efficient in a slightly acidic environment (pH 4.5–6.0).[2][3]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[2][4] This semi-stable ester has a longer half-life, allowing for a more controlled reaction with the amine-containing PEG.
-
Conjugation with this compound: The amine group of this compound attacks the NHS ester, displacing NHS and forming a stable amide bond that covalently links the PEG molecule to the protein.[2] This step is most efficient at a physiological to slightly basic pH (7.2–8.0).[2][6]
Caption: EDC/NHS reaction mechanism for protein PEGylation.
Experimental Workflow
The overall process involves preparing the protein and reagents, activating the protein, conjugating the PEG, quenching the reaction, and finally, purifying and characterizing the resulting PEGylated protein.
Caption: Experimental workflow for protein PEGylation.
Materials and Reagents
-
Protein of Interest: Purified and buffer-exchanged into an amine-free and carboxyl-free buffer.
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5–6.0.[7]
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2–8.0.[2][5]
-
Quenching Buffer: 1 M Tris-HCl, 1 M Glycine, or 1 M Hydroxylamine, pH 8.0.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving PEG reagent.
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) column.
-
Analytical Equipment: SDS-PAGE system, Mass Spectrometer.
-
General Lab Equipment: Reaction tubes, magnetic stirrer, pH meter, desalting columns.
Experimental Protocols
Protocol 1: Protein PEGylation using EDC/NHS Chemistry
This protocol outlines the two-step process of activating the protein's carboxyl groups and conjugating this compound.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in ice-cold Activation Buffer.
-
EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS/Sulfo-NHS in anhydrous DMSO or cold Activation Buffer.[2] Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or Coupling Buffer.
2. Activation of Protein Carboxyl Groups:
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the protein solution. The reaction should be performed in Activation Buffer (pH 4.5-6.0).[8]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[7][8]
3. Conjugation with this compound:
-
(Optional but recommended) To improve conjugation efficiency, remove excess EDC and by-products and adjust the pH. This can be done by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5).[6][7]
-
Immediately add the this compound solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6][8]
4. Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any remaining active NHS esters and unreacted EDC.[7]
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Activation Step (pH 4.5-6.0) | ||
| EDC Molar Excess | 10-50 fold (over protein) | Optimize based on the number of carboxyl groups. |
| NHS/Sulfo-NHS Molar Excess | 20-100 fold (over protein) | A 2-fold excess over EDC is common.[4] |
| Activation Time | 15-30 minutes | Longer times can lead to hydrolysis of the intermediate.[8] |
| Activation Temperature | Room Temperature | |
| Conjugation Step (pH 7.2-8.0) | ||
| This compound Molar Excess | 10-50 fold (over protein) | Adjust to control the degree of PEGylation. |
| Conjugation Time | 2 hours to overnight | Longer times at 4°C can increase yield.[8] |
| Conjugation Temperature | Room Temperature or 4°C | |
| Quenching Step | ||
| Quenching Reagent | 1M Tris, Glycine, or Hydroxylamine | Final concentration of 20-50 mM. |
Protocol 2: Purification of PEGylated Protein
Purification is essential to remove unreacted PEG, protein, and reaction by-products. Size Exclusion Chromatography (SEC) is a common and effective method.
-
Column Equilibration: Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS, pH 7.4). The choice of resin depends on the size of the protein and the PEGylated conjugate.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. PEGylated proteins will elute earlier than the unmodified protein due to their larger hydrodynamic radius.
-
Analysis: Analyze the collected fractions using SDS-PAGE (Protocol 3) to identify those containing the purified PEGylated protein.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate ultrafiltration device.
Protocol 3: Characterization of PEGylated Protein
1. SDS-PAGE Analysis:
-
Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified fractions on an SDS-PAGE gel.
-
PEGylation increases the molecular weight of the protein, resulting in a shift to a higher apparent molecular weight on the gel. The PEGylated protein band will appear "smeared" or as a series of bands due to the heterogeneity of PEGylation.
2. Mass Spectrometry (MS):
-
Use techniques like MALDI-TOF or ESI-MS to determine the exact mass of the PEGylated protein.
-
The mass spectrum will show a distribution of species corresponding to the protein conjugated with different numbers of PEG molecules. This allows for the precise determination of the degree of PEGylation.
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No PEGylation | Inactive EDC/NHS due to moisture. | Use fresh, anhydrous reagents. Allow vials to warm to room temperature before opening to prevent condensation.[2] |
| Incorrect pH for activation or conjugation. | Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.[2] | |
| Presence of amine or carboxyl-containing buffers. | Use appropriate buffers like MES and PBS. Avoid Tris or acetate.[6] | |
| Hydrolysis of NHS ester intermediate. | Perform the conjugation step immediately after activation.[2] | |
| Protein Precipitation | High degree of PEGylation causing insolubility. | Reduce the molar excess of this compound. |
| Unsuitable buffer conditions for protein stability. | Optimize buffer composition and protein concentration. | |
| Significant Protein-Protein Cross-linking | One-step reaction attempted. | Use the two-step protocol. Quench EDC with 2-mercaptoethanol (B42355) before adding the amine-PEG if buffer exchange is not performed.[7] |
| High protein concentration. | Reduce the protein concentration during the activation step. |
Conclusion
This guide provides a comprehensive framework for the successful PEGylation of proteins using this compound and EDC/NHS chemistry. By carefully controlling reaction parameters such as pH, reagent concentrations, and reaction times, researchers can achieve efficient and controlled conjugation. Subsequent purification and characterization are crucial steps to ensure the quality and homogeneity of the final PEGylated product for downstream applications in research and therapeutic development.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. encapsula.com [encapsula.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for m-PEG7-Amine Modification of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of oligonucleotides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in the development of oligonucleotide therapeutics. PEGylation enhances the pharmacokinetic and pharmacodynamic properties of oligonucleotides by increasing their enzymatic stability, reducing renal clearance, and improving their solubility.[1][2][3][4] This document provides detailed protocols for the modification of oligonucleotides with a discrete methoxy-terminated PEG linker containing seven ethylene (B1197577) glycol units and a terminal amine (m-PEG7-Amine).
This specific modification introduces a hydrophilic spacer arm with a terminal primary amine, which can be utilized for subsequent conjugation of various moieties such as fluorophores, biotin, or other functional molecules. The this compound modifier offers a balance between increased hydrophilicity and a defined spacer length, which can be advantageous for specific applications in diagnostics and therapeutics.[5]
Two primary strategies for incorporating the this compound modification are detailed:
-
Post-Synthesis Conjugation: An oligonucleotide is first synthesized with a standard amino-modifier (e.g., Amino-Modifier C6), followed by the conjugation of an N-hydroxysuccinimide (NHS) ester of m-PEG7-acid to the primary amine.
-
Direct Incorporation during Solid-Phase Synthesis: An this compound phosphoramidite (B1245037) is directly coupled to the 5'-terminus of the oligonucleotide during automated solid-phase synthesis.
Data Presentation
Table 1: Comparison of Amino-Modifiers for Oligonucleotide Synthesis
| Modifier | Spacer Length (atoms) | Key Features | Recommended Deprotection |
| Amino-Modifier C6 | 7 | Standard, cost-effective amino-linker.[5][6] | Ammonium (B1175870) hydroxide (B78521) or AMA. |
| Amino-Modifier C12 | 13 | Longer spacer to reduce steric hindrance.[5][7] | Ammonium hydroxide or AMA. |
| This compound (representative) | ~28 | Hydrophilic spacer, improves solubility. | Mild deprotection conditions recommended. |
| Uni-Link™ Amino Modifier | 6 | Internal modification without an additional nucleotide.[5] | Standard deprotection conditions. |
Table 2: Representative Reaction Conditions for NHS Ester Conjugation
| Parameter | Condition |
| Oligonucleotide Concentration | 0.3 - 0.8 mM[2] |
| NHS Ester Concentration | ~14 mM (in DMSO)[2] |
| Buffer | 0.091 M Sodium Borate (NaB), pH 8.5[2] |
| Reaction Time | 2 - 4 hours at room temperature |
| Purification Method | Ethanol (B145695) Precipitation or RP-HPLC[2] |
Experimental Protocols
Protocol 1: Post-Synthesis Conjugation of this compound via NHS Ester
This protocol describes the conjugation of an activated m-PEG7-acid (as an NHS ester) to an oligonucleotide previously synthesized with a primary amine modification (e.g., 5'-Amino-Modifier C6).
Materials:
-
Amino-modified oligonucleotide (lyophilized)
-
m-PEG7-acid NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.091 M Sodium Borate (NaB), pH 8.5
-
Milli-Q® water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Preparation of Conjugation Buffer (0.091 M NaB, pH 8.5):
-
Dissolve 1.735 g of Sodium Borate decahydrate (B1171855) in approximately 45 mL of Milli-Q® water.
-
Adjust the pH to 8.5 using 1 M HCl.
-
Bring the final volume to 50 mL with Milli-Q® water.
-
Store in aliquots at -20 °C.[2]
-
-
Dissolution of Amino-Modified Oligonucleotide:
-
Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3 - 0.8 mM.[2]
-
-
Preparation of m-PEG7-acid NHS Ester Solution:
-
Immediately before use, dissolve the m-PEG7-acid NHS ester in anhydrous DMSO to a concentration of approximately 14 mM.[2]
-
-
Conjugation Reaction:
-
Add the dissolved m-PEG7-acid NHS ester to the oligonucleotide solution. A 20 to 50-fold molar excess of the NHS ester is recommended.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours on a laboratory shaker.
-
-
Purification by Ethanol Precipitation:
-
To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate.
-
Add 3 volumes of cold 100% ethanol.
-
Vortex and incubate at -20 °C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifuge at 12,000 x g for 30 minutes at 4 °C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 15 minutes at 4 °C.
-
Remove the supernatant and air-dry or vacuum-dry the pellet.
-
Resuspend the purified this compound modified oligonucleotide in an appropriate buffer or nuclease-free water.
-
-
Analysis (Optional but Recommended):
-
The purity and successful conjugation can be verified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or mass spectrometry.
-
Protocol 2: Direct Incorporation of this compound via Phosphoramidite Chemistry
This protocol outlines the incorporation of an this compound modifier at the 5'-terminus of an oligonucleotide during automated solid-phase synthesis using a corresponding phosphoramidite. The amine group on the PEG linker is typically protected with a monomethoxytrityl (MMT) or trifluoroacetyl (TFA) group.[5]
Materials:
-
DNA/RNA synthesizer
-
Standard phosphoramidites and synthesis reagents (activator, capping, oxidizing solutions)
-
This compound CE Phosphoramidite (with appropriate amine protecting group)
-
Solid support (e.g., CPG) with the initial nucleoside
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA)
-
Purification cartridges or HPLC system
Procedure:
-
Oligonucleotide Synthesis:
-
Perform the standard automated oligonucleotide synthesis cycles for the desired sequence.
-
In the final coupling step, use the this compound CE Phosphoramidite instead of a standard nucleoside phosphoramidite. A slightly longer coupling time (e.g., 5 minutes) may be beneficial to ensure high coupling efficiency.[8]
-
-
Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups.
-
For MMT-protected amine: The MMT group is acid-labile and can be removed on the synthesizer to allow for on-support conjugation, or it can be retained for "trityl-on" purification. For removal after purification, treat with 80% acetic acid.
-
For TFA-protected amine: The TFA group is base-labile and is removed during the standard cleavage and deprotection step with ammonium hydroxide or AMA.[5]
-
Standard Deprotection: Use concentrated ammonium hydroxide at 55 °C for 8-12 hours or AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) at 65 °C for 10-15 minutes.[3]
-
-
Purification:
-
Purify the crude oligonucleotide using an appropriate method such as RP-HPLC or purification cartridges. If the MMT group was retained ("trityl-on"), it will increase the hydrophobicity of the full-length product, facilitating its separation from failure sequences.[6]
-
-
Final Deprotection (if MMT-on purification was used):
-
After purification, remove the MMT group by treating the oligonucleotide with 80% aqueous acetic acid for 15-30 minutes at room temperature.
-
Desalt the final product using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Visualizations
Caption: Post-synthesis conjugation workflow.
Caption: Direct incorporation workflow.
References
- 1. Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in m-PEG7-Amine Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during m-PEG7-Amine conjugation, particularly when low product yield is observed.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of low yield in this compound conjugation to a protein or other molecule containing a carboxylic acid activated with EDC/NHS?
Low conjugation yield can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder conjugation efficiency.[1]
-
Reagent Quality and Stoichiometry: Degradation of reagents, especially the activating agents EDC and NHS, or an inappropriate molar ratio of the this compound to the target molecule can lead to poor outcomes.[1]
-
Target Molecule-Related Issues: The presence of interfering substances in the target molecule preparation (e.g., other primary amines), low concentration of the target molecule, or inherent properties of the molecule itself can affect conjugation.
-
Inefficient Purification: Loss of the conjugated product during purification steps is a frequent cause of low final yield.[1]
Q2: My conjugation efficiency is low. How can I optimize the reaction conditions?
Optimizing reaction conditions is critical for successful conjugation. Here are key parameters to consider:
-
pH: The activation of a carboxylic acid with EDC/NHS chemistry is most efficient at a pH of 4.5-7.2. However, the subsequent reaction of the NHS-activated molecule with the primary amine of this compound is favored at a pH of 7-8.[1][2] A two-step reaction with pH adjustment is often beneficial.[1]
-
Molar Ratio: The molar excess of the this compound reagent over the target molecule is a crucial parameter. A higher molar ratio can increase the degree of labeling, but excessive amounts can lead to issues like aggregation.[1] It is recommended to perform a titration to find the optimal ratio for your specific molecule.
-
Reaction Time and Temperature: Conjugation reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[1][3] Longer incubation times at lower temperatures can sometimes improve yield and reduce the risk of modifying sensitive molecules.[1]
| Parameter | Recommended Range | Key Considerations |
| Activation pH | 4.5 - 7.2 | Optimal for EDC/NHS activation of carboxylic acids.[1][2] |
| Conjugation pH | 7.0 - 8.5 | Favors the reaction of the NHS ester with the primary amine.[1][3] |
| Temperature | 4°C to Room Temperature | Lower temperatures may require longer reaction times but can be beneficial for sensitive molecules.[1][3] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Optimization may be required based on the reactivity of the target molecule.[1][3] |
| Molar Ratio (PEG:Molecule) | 5:1 to 20:1 | This should be empirically determined for each specific conjugation. |
Q3: How can I ensure the quality of my this compound and other reagents?
Reagent quality is paramount for a successful conjugation reaction.
-
This compound: This reagent should be stored at -20°C.[4] As a primary amine, it can react with carboxylic acids, activated NHS esters, and carbonyls.[4][5] Ensure it is protected from moisture to prevent degradation.
-
EDC and NHS: These reagents are moisture-sensitive and can hydrolyze, rendering them inactive.[6][7] Store them desiccated and allow them to warm to room temperature before opening to prevent condensation.[6][7] It is good practice to use fresh or freshly prepared solutions of EDC and NHS for each experiment.
-
Solvents: If using an organic solvent like DMSO or DMF to dissolve reagents, ensure it is anhydrous (dry).[8][9] DMF can degrade to dimethylamine, which can compete in the reaction.[9]
Q4: I am observing aggregation of my protein after conjugation. What can I do to prevent this?
Protein aggregation is a common issue, particularly with a high degree of PEGylation.
-
Optimize Molar Ratio: A high degree of PEGylation can sometimes lead to aggregation.[1] Try reducing the molar excess of the this compound in the reaction.
-
Control Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) to slow down the reaction rate, which can sometimes reduce aggregation.
-
Buffer Composition: The inclusion of certain excipients, such as arginine or polysorbates, in the reaction buffer can sometimes help to reduce protein aggregation.
Q5: What is the best way to purify my this compound conjugate?
The choice of purification method depends on the properties of your target molecule and the unreacted components.
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller, unreacted this compound and reaction byproducts.[1][]
-
Dialysis/Ultrafiltration: For larger molecules like antibodies, dialysis or ultrafiltration can be used to remove excess, low molecular weight reagents.
-
Reverse Phase Chromatography (RPC): This can be a high-resolution method for purifying PEGylated peptides and other smaller molecules.
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Carboxyl-Containing Molecule
This protocol describes a general two-step method for conjugating this compound to a molecule containing a carboxylic acid, such as a protein.
Materials:
-
Molecule with a carboxyl group (e.g., protein)
-
This compound[4]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF (if needed for dissolving reagents)[8]
-
Purification system (e.g., SEC column)
Procedure:
-
Preparation of the Target Molecule:
-
Ensure your target molecule is in an amine-free buffer. If necessary, perform a buffer exchange into the Activation Buffer.
-
The concentration of the target molecule should ideally be greater than 0.5 mg/mL.[1]
-
-
Activation of the Carboxylic Acid:
-
Dissolve EDC and NHS in anhydrous DMSO or directly in the Activation Buffer immediately before use.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the target molecule solution in the Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Immediately after activation, perform a buffer exchange to the Conjugation Buffer (pH 7.4) to raise the pH for the amine reaction.
-
Dissolve this compound in the Conjugation Buffer.
-
Add the desired molar excess of this compound to the activated molecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugated product from excess this compound and reaction byproducts using an appropriate method such as size exclusion chromatography (SEC).[1]
-
-
Characterization:
-
Analyze the purified conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.
-
Visualizations
Caption: Troubleshooting workflow for low this compound conjugation yield.
Caption: Chemical pathway for this compound conjugation using EDC/NHS chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound, 170572-38-0 | BroadPharm [broadpharm.com]
- 5. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing m-PEG7-Amine Labeling
Welcome to the technical support center for optimizing your m-PEG7-Amine labeling experiments. This guide provides answers to frequently asked questions and troubleshooting advice to help you achieve your desired PEGylation results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for labeling?
This compound is a short, discrete polyethylene (B3416737) glycol (dPEG) reagent with a terminal amine group. For labeling biomolecules, the amine group of this compound is typically reacted with an activated carboxylic acid on the target molecule, or more commonly, the amine on the target molecule (like the lysine (B10760008) residues of a protein) is reacted with an activated form of a PEG molecule, such as an N-hydroxysuccinimide (NHS) ester. The following guide will focus on the labeling of primary amines on a protein with an m-PEG7-NHS ester. This process, known as PEGylation, forms a stable amide bond.[1][2] The hydrophilic PEG spacer can increase the solubility of the labeled molecule in aqueous media.[2]
Q2: What is the recommended starting molar ratio of m-PEG7-NHS ester to protein?
The optimal molar ratio is highly dependent on the specific protein, its concentration, and the desired degree of labeling (DOL).[3] A common starting point for labeling proteins is a 10- to 50-fold molar excess of the PEG reagent over the protein.[3][4] For antibodies at a concentration of 1-10 mg/mL, a 20-fold molar excess is a typical starting point.[3][5] It is crucial to empirically determine the optimal ratio for your specific experiment.[3]
Q3: How does protein concentration affect the required molar ratio?
Labeling reactions with dilute protein solutions require a greater fold molar excess of the PEG reagent to achieve the same level of modification compared to reactions with concentrated protein solutions.[5][6] This is because the lower concentration of protein molecules reduces the reaction rate. For optimal results, a protein concentration of at least 2 mg/mL is recommended.[6]
Q4: What are the most critical reaction parameters to control?
Several factors significantly impact the outcome of the PEGylation reaction:
-
Molar Ratio: Controls the extent of labeling.[3]
-
pH: The reaction with primary amines is most efficient at a pH between 7.0 and 9.0, with an optimal range often cited as 8.3-8.5.[1][3] It is critical to use buffers free of primary amines (e.g., Tris, glycine), which would compete with the protein for the PEG reagent. Phosphate-buffered saline (PBS) is a common choice.[3][5][7]
-
Temperature and Time: Reactions can be performed at room temperature (18-25°C) for 30-60 minutes or at 4°C (on ice) for 2 hours to overnight.[3][5][8]
-
Reagent Stability: Activated PEG-NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. The reagent should be stored with a desiccant and dissolved immediately before use.[5][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) PEG reagent. | Use a fresh vial of m-PEG7-NHS ester and dissolve it in anhydrous DMSO or DMF immediately before use.[5][9] |
| Low protein concentration. | Ensure the protein concentration is at least 2 mg/mL.[6] | |
| Incorrect buffer pH or composition. | Use a primary amine-free buffer (e.g., PBS) with a pH between 7.0 and 9.0.[3][7] | |
| Insufficient molar ratio of PEG to protein. | Increase the molar excess of the m-PEG7-NHS ester.[9] | |
| High Degree of Labeling (DOL) / Protein Precipitation | Excessive molar ratio of PEG to protein. | Decrease the molar ratio of the m-PEG7-NHS ester to the protein.[9][10] |
| Protein aggregation. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before labeling.[9] | |
| High pH. | A higher pH (>8.5) increases the reactivity of all available primary amines, leading to a more heterogeneous product. Perform the reaction at a lower pH (e.g., 7.0-7.5) to decrease the overall reaction rate.[3] | |
| Loss of Biological Activity | PEGylation at or near the active site. | If lysine residues are critical for the protein's function, their modification can lead to inactivation.[10] Consider site-specific PEGylation strategies if this is a concern. |
| Alteration of protein conformation. | While PEGylation generally doesn't alter the secondary structure, significant modification can impact the overall conformation and activity.[11] Try reducing the degree of labeling. | |
| Difficulty Removing Unreacted PEG Reagent | Inefficient purification method. | Use size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) to separate the PEGylated protein from the smaller, unreacted PEG reagent.[5] |
Experimental Protocols
General Protocol for m-PEG7-NHS Ester Labeling of a Protein
This protocol is a starting point and should be optimized for your specific protein and desired outcome.
Materials:
-
Protein of interest
-
m-PEG7-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[6][9] Ensure the buffer is free from primary amines.[5][7]
-
PEG Reagent Preparation: Immediately before use, equilibrate the vial of m-PEG7-NHS ester to room temperature to prevent moisture condensation.[5] Dissolve the m-PEG7-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5]
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM m-PEG7-NHS ester solution to achieve the desired molar excess (e.g., 20-fold).
-
While gently stirring the protein solution, slowly add the calculated amount of the dissolved PEG reagent. The final concentration of the organic solvent should not exceed 10%.[5]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5]
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove unreacted m-PEG7-NHS ester and byproducts by size-exclusion chromatography or dialysis.[5]
Characterization of PEGylated Protein
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unlabeled protein.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To determine the molar mass of the protein-PEG conjugate and the degree of PEGylation.[12]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the PEGylated protein and calculate the number of attached PEG molecules.[13]
-
¹H NMR Spectroscopy: Can be used to quantitatively determine the degree of PEGylation.[14]
Visualizations
Caption: Workflow for this compound labeling of proteins.
Caption: Reaction of m-PEG7-NHS ester with a protein's primary amine.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. precisepeg.com [precisepeg.com]
- 2. m-PEG7-NHS ester, 874208-92-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG7-Amine Reactions
Welcome to the technical support center for m-PEG7-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your this compound reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the conjugation of this compound to molecules such as proteins, peptides, and small molecules with activated esters or carboxylic acids.
Q1: My this compound conjugation yield is significantly lower than expected. What are the primary factors to investigate?
Low conjugation efficiency with this compound can stem from several factors related to the reactants, reaction conditions, and potential side reactions. The primary areas to investigate are the quality and reactivity of your starting materials, the optimization of reaction parameters, and the purity of your reagents.
Troubleshooting Steps:
-
Verify the Reactivity of Your Coupling Partner: If you are using an N-hydroxysuccinimide (NHS) ester, be aware that it is highly susceptible to hydrolysis, especially at higher pH. Ensure your NHS ester is fresh and has been stored under anhydrous conditions.[1][2][3]
-
Optimize Reaction pH: The reaction of a primary amine, like this compound, with an NHS ester is most efficient at a pH between 7.2 and 8.5.[3][4] For reactions with carboxylic acids using EDC and NHS chemistry, the activation of the carboxylic acid is most efficient at pH 4.5-7.2, while the subsequent reaction with the amine is favored at pH 7-8.[5][6][7][8]
-
Control Reaction Temperature and Time: Most conjugations proceed efficiently at room temperature (20-25°C) for 1-4 hours or at 4°C overnight, particularly for sensitive biomolecules.[4]
-
Ensure Proper Stoichiometry: An excess of the this compound or the activated molecule may be necessary to drive the reaction to completion. A molar ratio of the PEG reagent to the target molecule between 2:1 and 10:1 is a common starting point for optimization.[4]
-
Check for Competing Side Reactions: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated PEG, thereby reducing your yield.[1][2][5][6] It is crucial to use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[1][5][6]
Q2: I am observing heterogeneity or multiple PEGylated species in my final product. How can I improve the selectivity of the reaction?
The presence of multiple PEGylated species often indicates a lack of control over the reaction, leading to the modification of multiple sites on the target molecule.
Troubleshooting Steps:
-
Control the Stoichiometry: Carefully adjusting the molar ratio of this compound to your target molecule can help control the degree of PEGylation. Start with a lower molar excess of the PEG reagent.
-
Optimize pH: The reactivity of different amine groups (e.g., N-terminal alpha-amines vs. lysine (B10760008) epsilon-amines) can be modulated by pH. Lowering the pH can sometimes favor modification of the more nucleophilic N-terminal amine.
-
Consider Site-Directed Mutagenesis: For protein modifications, if a specific attachment site is desired, consider using site-directed mutagenesis to introduce a uniquely reactive functional group, such as a cysteine for thiol-specific PEGylation chemistry.
-
Purification: Employ high-resolution purification techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate the different PEGylated species.
Q3: How can I confirm that the conjugation reaction has been successful?
Several analytical techniques can be used to verify the successful conjugation of this compound.
Analytical Methods:
-
SDS-PAGE: For protein conjugations, a successful reaction will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on an SDS-PAGE gel.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can provide precise molecular weight information, confirming the addition of the this compound moiety.
-
Chromatography: HPLC or FPLC can be used to separate the conjugated product from the unreacted starting materials. A new peak corresponding to the PEGylated product should be observed.
-
Spectrophotometry: If the PEG reagent or the target molecule has a unique absorbance signature, UV-Vis spectrophotometry can be used to monitor the reaction.
Quantitative Data Summary
The efficiency of this compound reactions is highly dependent on the reaction conditions. The following tables summarize key parameters for optimizing your conjugation protocol.
Table 1: Recommended pH Ranges for this compound Reactions
| Reaction Type | Reagents | Optimal pH Range for Activation | Optimal pH Range for Conjugation |
| Amine with NHS Ester | This compound + NHS-activated molecule | N/A | 7.2 - 8.5[3][4] |
| Amine with Carboxylic Acid | This compound + Carboxylic Acid, EDC, NHS | 4.5 - 7.2[5][6][7][8] | 7.0 - 8.0[5][6][7][8] |
Table 2: Typical Reaction Times and Temperatures
| Temperature | Reaction Time | Suitability |
| Room Temperature (20-25°C) | 1 - 4 hours | General purpose, faster reactions[4] |
| 4°C | Overnight | For sensitive biomolecules to minimize degradation[4] |
Key Experimental Protocols
Below are detailed methodologies for common this compound conjugation reactions.
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol outlines the steps for reacting this compound with a molecule that has been pre-activated with an N-hydroxysuccinimide ester.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 50mM Borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Prepare Reactants:
-
Equilibrate the this compound and the NHS-ester activated molecule to room temperature before opening the vials to prevent moisture condensation.[1][2]
-
Immediately before use, prepare a stock solution of the NHS-ester activated molecule in anhydrous DMSO or DMF. Do not store the reconstituted NHS-ester solution.[1][2][9]
-
Dissolve the this compound in the reaction buffer.
-
-
Initiate the Reaction:
-
Add the desired molar excess of the dissolved this compound to the solution of the NHS-ester activated molecule.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[9]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[4]
-
-
Quench the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining NHS-ester.
-
Incubate for 30 minutes at room temperature.[4]
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted this compound, hydrolyzed NHS-ester, and quenching reagent.
-
Protocol 2: Two-Step Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid-containing molecule with EDC and NHS, followed by conjugation to this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Prepare Reactants:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.
-
-
Activate the Carboxylic Acid:
-
Conjugation:
-
Immediately add the desired molar excess of this compound (dissolved in Conjugation Buffer) to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.[5]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5][7]
-
-
Quench the Reaction:
-
Purification:
-
Purify the conjugate using an appropriate chromatography method to separate the desired product from reaction byproducts and unreacted starting materials.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound reactions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
common side reactions with m-PEG7-Amine
Technical Support Center: m-PEG7-Amine
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a monodispersed polyethylene (B3416737) glycol (PEG) derivative with a terminal primary amine group and a methoxy-capped terminus.[1][2] Its primary use is as a hydrophilic linker to modify proteins, peptides, nanoparticles, and other molecules.[3][4] This process, known as PEGylation, can increase the solubility, stability, and circulation half-life of the modified substance while potentially reducing its immunogenicity.[4] It is commonly used in the development of antibody-drug conjugates (ADCs).[3]
Q2: What functional groups does the amine on this compound react with?
A2: The terminal primary amine group is a nucleophile that readily reacts with several electrophilic functional groups, most commonly:
-
Activated Esters: N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[5][6]
-
Carboxylic Acids: In the presence of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds.[7][8]
-
Carbonyls: Aldehydes and ketones via reductive amination to form secondary amine linkages.[1][2]
-
Isocyanates and Isothiocyanates: To form urea (B33335) and thiourea (B124793) linkages, respectively.[9][10]
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C in a dry environment, preferably with a desiccant.[2][11] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the reagent.[11][12]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in water and common organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[2]
Q5: What is the typical purity of this compound?
A5: Commercially available this compound typically has a purity of 98% or higher.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions involving this compound.
Low Conjugation Yield
Q: My PEGylation reaction has a very low yield. What are the possible causes and solutions?
A: Low conjugation yield is a common problem that can stem from several factors related to reagents, reaction conditions, or the target molecule itself.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Reagents | The molecule you are conjugating to this compound (e.g., an NHS ester) is highly susceptible to hydrolysis.[12] Solution: Use fresh, high-quality reagents. Dissolve activated esters like NHS esters immediately before use and avoid preparing stock solutions for long-term storage.[11] |
| Incorrect pH | The reaction pH is critical. For NHS ester reactions, the optimal range is pH 7-9.[5][13] If the pH is too low, the amine group of the PEG will be protonated and non-nucleophilic. If the pH is too high, the NHS ester will rapidly hydrolyze.[13] Solution: Carefully prepare and verify the pH of your reaction buffer. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.5.[12] |
| Competing Reactions (Buffer) | Buffers containing primary amines, such as Tris or glycine, will compete with this compound for reaction with your target molecule.[11][12] Solution: Switch to a non-amine-containing buffer like PBS, HEPES, or borate (B1201080) buffer.[14] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the reaction.[12] |
| Insufficient Molar Excess | The stoichiometry of the reaction may be suboptimal. Solution: Increase the molar excess of this compound relative to the target molecule. A 10- to 50-fold molar excess is a common starting point for protein modification.[13] Optimization may be required depending on the number of available reaction sites. |
| Steric Hindrance | The reactive site on your target molecule may be sterically hindered, preventing the PEG chain from accessing it. Solution: While difficult to resolve, you can try increasing the reaction time or temperature moderately. However, be aware this may also increase the rate of side reactions. |
Non-Specific Reactions & Side Products
Q: I am observing multiple products or unexpected modifications. What causes this and how can I improve specificity?
A: The appearance of side products often points to a loss of reaction specificity.
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of Activated Ester | The most common side reaction is the hydrolysis of the activated ester (e.g., NHS ester) by water, which renders it unreactive towards the amine.[13] Solution: Work quickly and ensure all solvents are anhydrous where possible. Dissolve the NHS ester immediately before adding it to the reaction.[11] |
| Reaction with Other Nucleophiles | While the primary amine is the main target, other nucleophilic residues on a protein (e.g., thiols, or hydroxyls on tyrosine/serine in the presence of a nearby histidine) can sometimes react with highly reactive linkers like NHS esters, though this is less common.[15][16] Solution: Control the pH carefully. Reactions with primary amines are most efficient at a neutral to slightly basic pH (7-9).[9] Reactions with thiols are favored at a slightly lower pH (6.5-7.5).[13] Sticking to the optimal pH for amination will maximize specificity. |
| Diol Impurities in PEG | Some PEG reagents may contain small amounts of PEG diol, which can lead to unwanted cross-linking of your target molecules.[15] Solution: Use high-purity, monodispersed this compound from a reputable supplier to minimize this risk. |
Product Purification & Stability
Q: I'm having difficulty purifying my PEGylated product. What methods are recommended?
A: PEGylation increases the hydrodynamic radius of a molecule, which is the principle behind the most common purification method.
| Problem | Recommended Solution |
| Separating PEGylated product from unreacted protein/PEG | Size Exclusion Chromatography (SEC): This is the most effective method. The larger, PEGylated conjugate will elute earlier than the smaller, unreacted protein and excess PEG reagent.[] |
| Separating different PEGylated species (e.g., mono- vs. di-PEGylated) | Ion Exchange Chromatography (IEX): PEG chains can shield surface charges on a protein, altering its isoelectric point. This change in charge properties allows for the separation of species with different numbers of attached PEG molecules using IEX.[] |
| General Purification | Hydrophobic Interaction Chromatography (HIC) and membrane-based techniques like ultrafiltration/diafiltration can also be effective for removing excess reagents and concentrating the final product.[] |
Q: My final PEGylated conjugate seems unstable. Why?
A: The amide bond formed between this compound and an NHS ester or a carboxylic acid is generally very stable.[5] If you used a different chemistry (e.g., targeting hydroxyl groups), the resulting ester linkage may be unstable under physiological conditions.[18] Ensure you are using the correct chemistry to form a stable bond. For long-term storage, keep the purified conjugate under the same conditions as the original protein, typically frozen at -20°C or -80°C.[11]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 170572-38-0 | [1][2][19] |
| Molecular Formula | C15H33NO7 | [1][2][20] |
| Molecular Weight | 339.43 g/mol | [1][20] |
| Purity | >96% - 98% | [1][2][20] |
| Storage Temperature | -20°C |[1][2] |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | NHS Ester Reaction | EDC/Carboxylic Acid Reaction |
|---|---|---|
| pH | 7.0 - 9.0 (Optimal: 7.2 - 8.5) | 4.5 - 7.2 |
| Recommended Buffers | PBS, HEPES, Borate | MES (for EDC activation step), then PBS |
| Buffers to Avoid | Tris, Glycine, or other primary amines | Buffers with amines or carboxylates |
| Molar Ratio (PEG:Target) | 10:1 to 50:1 (protein); 1:1 to 2:1 (small molecule) | Variable, requires optimization |
| Reaction Time | 30 min to 2 hours at RT; or 2-4 hours on ice | 2 hours to overnight |
| Quenching Agent | 1 M Tris or Hydroxylamine | Not typically required, reaction stops upon removal of EDC |
References for Table 2:[5][7][8][11][12][13]
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein via NHS Ester Chemistry
-
Protein Preparation: If necessary, exchange the protein buffer to an amine-free buffer (e.g., 1X PBS, pH 7.4) using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, warm the this compound and the NHS-ester functionalized molecule to room temperature. Dissolve each in an appropriate solvent (e.g., DMSO or DMF).
-
Calculation: Determine the volume of the PEG reagent solution needed to achieve the desired molar excess over the protein (e.g., 20-fold molar excess).
-
Reaction: Add the calculated volume of the dissolved this compound to the protein solution while gently stirring. If the target molecule is the one with the NHS ester, add that to the PEG solution. Ensure the final concentration of organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer with a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Analysis & Storage: Characterize the conjugate using SDS-PAGE, HPLC, or mass spectrometry. Store the purified PEGylated protein under the same conditions as the unmodified protein.
Protocol adapted from:[11][12]
Visualizations
Caption: General experimental workflow for a typical this compound conjugation reaction.
Caption: Troubleshooting logic for diagnosing the cause of low conjugation yield.
References
- 1. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- 2. This compound, 170572-38-0 | BroadPharm [broadpharm.com]
- 3. apexbt.com [apexbt.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. m-PEG7-NHS ester, 874208-92-1 | BroadPharm [broadpharm.com]
- 7. m-PEG7-acid, 874208-91-0 | BroadPharm [broadpharm.com]
- 8. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]
- 9. idosi.org [idosi.org]
- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. This compound|170572-38-0|MSDS [dcchemicals.com]
- 20. precisepeg.com [precisepeg.com]
preventing protein aggregation during PEGylation with m-PEG7-Amine
Welcome to the Technical Support Center for Protein PEGylation. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of protein aggregation when using amine-terminated polyethylene (B3416737) glycol (PEG) reagents, such as m-PEG7-Amine.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation with this compound?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors related to the protein's stability, the reaction conditions, and the reagents used.[1][2] Key causes include:
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect the stability and solubility of a protein.[1][2] Deviating from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which in turn promotes aggregation.[1]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally known as a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1][3] The length of the PEG chain can also influence these interactions.[1][4]
-
Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional and contains bifunctional impurities (e.g., diamine-PEG), it can physically link multiple protein molecules together, leading to aggregation.[1]
-
Poor Reagent Quality: The presence of impurities in the PEG reagent or other coupling agents can lead to unintended side reactions and protein aggregation.[1]
Q2: How can I optimize the PEGylation reaction to minimize aggregation?
Optimization of the PEGylation reaction is crucial to minimize aggregation and can be achieved by systematically varying key reaction parameters. A screening matrix approach with small-scale reactions is highly recommended.[1]
-
pH: The pH of the reaction buffer is a critical factor. For amine-reactive PEGylation targeting lysine (B10760008) residues, a pH range of 7-9 is typically used.[5][6][7] However, the optimal pH will depend on the specific protein's stability profile. It is advisable to screen a range of pH values.[1]
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking and aggregation.[2]
-
PEG:Protein Molar Ratio: The molar ratio of PEG to protein should be carefully optimized. A high excess of PEG can sometimes lead to increased aggregation. It is recommended to test a range of molar ratios (e.g., 1:1, 5:1, 10:1, 20:1).[1]
-
Protein Concentration: Testing a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) can help identify a concentration that minimizes aggregation while still being practical for the intended application.[1]
Q3: What role does the buffer composition, including additives, play in preventing aggregation?
The composition of the reaction buffer plays a significant role in maintaining protein stability during PEGylation.[8] Certain additives, known as excipients, can be included in the buffer to help prevent aggregation.[2][8]
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) can act as protein stabilizers.[2]
-
Amino Acids: Arginine and glycine (B1666218) are known to suppress protein aggregation by inhibiting non-specific protein-protein interactions.[2][8]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[2]
Q4: How do I choose the right molar ratio of PEG to protein?
The optimal molar ratio of PEG to protein is a balance between achieving the desired degree of PEGylation and minimizing aggregation. This ratio is highly dependent on the protein and the number of available reactive sites. A systematic approach is recommended:
-
Start with a range of molar ratios: Test a series of ratios, for example, 1:1, 5:1, 10:1, and 20:1 (PEG:protein).[1]
-
Analyze the results: For each ratio, analyze the degree of PEGylation and the extent of aggregation using appropriate analytical techniques (see Q5).
-
Select the optimal ratio: Choose the lowest molar ratio that provides the desired level of PEGylation without causing significant aggregation.
Q5: What are the best methods to detect and quantify protein aggregation post-PEGylation?
Several analytical techniques are available to detect and quantify protein aggregation. It is often recommended to use a combination of methods to get a comprehensive picture.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein, allowing for quantification.[1][9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to cross-linked protein aggregates.[1][2]
-
Turbidity Measurements: An increase in turbidity, measured by absorbance at a wavelength such as 350 nm or 600 nm, can indicate the formation of insoluble aggregates.[2]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1]
Q6: My protein is still aggregating despite optimization. What are the next steps?
If aggregation persists despite optimizing the reaction conditions, consider the following strategies:
-
Site-Specific PEGylation: If the aggregation is caused by PEGylation at sites that are critical for protein stability, consider site-specific PEGylation strategies. This may involve mutating the protein to introduce a reactive group (e.g., a cysteine residue) at a desired location.[4]
-
Change the PEGylation Chemistry: The choice of conjugation chemistry can impact aggregation.[9] If you are using a method that activates the protein's carboxyl groups to react with this compound, you could explore other options like targeting different amino acid residues.
-
Investigate Protein Formulation: The long-term stability of the PEGylated protein is also important. A proper formulation with stabilizing excipients is crucial for preventing aggregation during storage.[8]
Quantitative Data Summary
The following tables provide a summary of typical starting ranges for optimizing PEGylation reactions and the concentrations of common anti-aggregation additives.
Table 1: Recommended Starting Conditions for PEGylation Optimization
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase aggregation risk.[1] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | Needs to be optimized to balance PEGylation efficiency and aggregation.[1] |
| pH | 7.0 - 9.0 (for amine-reactive) | Optimal pH depends on protein stability and conjugation chemistry.[5][6][7] |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow the reaction and reduce aggregation.[2] |
| Incubation Time | 30 minutes to 24 hours | Dependent on temperature, pH, and reactivity of the species.[6] |
Table 2: Common Anti-Aggregation Additives (Excipients)
| Additive | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Increases protein stability through preferential exclusion.[2] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[2] |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption.[2] |
Key Experimental Protocols
Protocol 1: General PEGylation of a Protein with this compound (via EDC/NHS chemistry)
This protocol describes a general method for conjugating this compound to a protein by activating the protein's carboxyl groups (aspartic acid, glutamic acid, C-terminus).
Materials:
-
Protein solution in a suitable buffer (e.g., MES buffer, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., SEC or ion-exchange chromatography)
Procedure:
-
Prepare the protein solution at the desired concentration in the reaction buffer.
-
Add EDC and NHS to the protein solution to activate the carboxyl groups. A molar excess of EDC and NHS over the protein is typically used.
-
Incubate for 15-30 minutes at room temperature.
-
Add the desired molar excess of this compound to the activated protein solution.
-
Incubate the reaction for a set period (e.g., 2 hours at room temperature or overnight at 4°C) with gentle mixing.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated protein from excess PEG and unreacted protein using a suitable chromatography method.
-
Analyze the purified product for the degree of PEGylation and aggregation.
Protocol 2: Quantification of Aggregation using Size Exclusion Chromatography (SEC)
Materials:
-
SEC system with a suitable column for the size range of the protein and its aggregates.
-
Mobile phase (e.g., phosphate-buffered saline).
-
PEGylated protein sample.
-
Monomeric (non-PEGylated) protein control.
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of the PEGylated protein sample onto the column.
-
Monitor the elution profile using UV absorbance (e.g., at 280 nm).
-
Identify the peaks corresponding to the monomeric PEGylated protein and any high molecular weight aggregates. Aggregates will elute before the monomer.
-
Integrate the peak areas to determine the percentage of monomer and aggregate.
-
For comparison, run the non-PEGylated protein control under the same conditions.
Visual Guides
Caption: A workflow for troubleshooting protein aggregation during PEGylation.
Caption: Potential mechanisms of protein aggregation during PEGylation.
Caption: A general experimental workflow for a protein PEGylation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. bmmj.org [bmmj.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG7-Amine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of m-PEG7-Amine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering issues with this compound stability can compromise experimental outcomes. This guide addresses common problems in a question-and-answer format to help you identify and resolve potential issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Conjugation Reactions | Degradation of this compound: The primary amine may have degraded due to improper storage or handling, reducing its reactivity with activated esters (e.g., NHS esters). | - Verify Storage Conditions: Ensure this compound is stored at the recommended -20°C and protected from moisture. - Freshly Prepare Solutions: Do not use stock solutions of this compound that have been stored for extended periods, especially in aqueous buffers.[1] - pH Control: Maintain the reaction pH in the optimal range for amine reactivity (typically pH 7-9 for reactions with NHS esters).[2] |
| Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, Glycine) will compete with this compound for the activated ester, leading to significantly lower conjugation efficiency. | - Use Amine-Free Buffers: Employ buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer for your conjugation reactions. - Buffer Exchange: If your protein or molecule of interest is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column prior to initiating the conjugation. | |
| Inconsistent Experimental Results | Variability in this compound Solution Stability: The stability of this compound in solution can be influenced by buffer composition, pH, and storage duration, leading to inconsistent performance. | - Standardize Solution Preparation: Always prepare fresh solutions of this compound for each experiment. - Control Environmental Factors: Protect solutions from light and maintain a consistent temperature. - Evaluate Buffer Effects: If switching between buffer systems, consider performing a small-scale stability check to ensure compatibility. |
| Presence of Unexpected Byproducts | Oxidative Degradation of the PEG Chain: Polyethylene (B3416737) glycol chains can undergo oxidative degradation, especially in the presence of metal ions or upon exposure to light and elevated temperatures. This can lead to the formation of aldehydes or other reactive species. | - Use High-Purity Water and Reagents: Minimize trace metal contamination. - Degas Buffers: For sensitive applications, degassing buffers can reduce dissolved oxygen. - Protect from Light: Store solutions in amber vials or protect them from light. |
| Hydrolysis of Conjugated Product: If this compound is conjugated via a labile linker, the stability of the final conjugate, rather than the PEG-amine itself, may be the issue. | - Analyze Conjugate Stability: Perform stability studies on the purified conjugate under intended storage and use conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: this compound should be stored as a neat material at -20°C, protected from light and moisture.
Q2: How should I prepare solutions of this compound?
A: It is strongly recommended to prepare solutions fresh for each use.[1] this compound is soluble in water and common organic solvents such as DMSO and DMF. For aqueous applications, use an appropriate amine-free buffer (e.g., PBS, HEPES) at the desired pH immediately before use.
Q3: What factors can lead to the degradation of this compound in solution?
A: The stability of this compound in solution can be affected by:
-
pH: Extremes in pH can potentially affect the stability of the PEG chain, although the primary amine itself is generally stable across a wide pH range.
-
Temperature: Elevated temperatures can accelerate oxidative degradation of the PEG backbone.
-
Oxidizing Agents: The presence of oxidizing agents or trace metal ions can catalyze the degradation of the polyethylene glycol chain.
-
Light Exposure: Prolonged exposure to light can contribute to degradation.
Q4: How can I assess the stability of my this compound solution?
A: The stability can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A protocol for a forced degradation study and subsequent HPLC analysis is provided in the "Experimental Protocols" section below.
Q5: Are there any incompatible reagents I should avoid when working with this compound?
A: Avoid strong oxidizing agents. In the context of conjugation reactions, avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction with your activated molecule.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions.
Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Amber and clear glass vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl in a vial.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH in a vial.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂ in a vial.
-
Thermal Degradation: Place a vial containing the this compound stock solution in an oven at 60°C.
-
Photolytic Degradation: Place a vial of the this compound stock solution in a photostability chamber. Expose the sample to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Control: Keep a vial of the this compound stock solution at 4°C, protected from light.
-
-
Incubation: Incubate the vials under their respective conditions. It is recommended to pull time points at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Quenching and Dilution:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the initial mobile phase of the HPLC method.
-
-
Analysis: Analyze the stressed samples and the control sample using a stability-indicating HPLC-UV/MS method (see Protocol 2).
Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC or UHPLC system with a UV detector and coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| UV Detection | 210 nm |
| Injection Volume | 5 µL |
MS Detection Parameters (Example for ESI+):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Scan Range | m/z 100 - 1000 |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the control and stressed samples from the forced degradation study.
-
Monitor the separation of peaks by UV detection.
-
Analyze the mass spectra of the parent compound and any new peaks that appear in the stressed samples to identify potential degradation products.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent this compound peak.
Logical Relationship for Stability Assessment
Caption: Logical flow for assessing the stability of this compound.
References
Technical Support Center: Purification Strategies for m-PEG7-Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of m-PEG7-Amine conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound conjugation reaction?
A1: The most common impurities include unreacted this compound, excess unreacted small molecule/biomolecule, di-PEGylated products (if multiple reaction sites are available on the target molecule), and reaction byproducts such as N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) derivatives if used in the conjugation chemistry.[][2]
Q2: Which purification method is best for my this compound conjugate?
A2: The optimal purification method depends on the properties of your target molecule (e.g., size, charge, hydrophobicity) and the nature of the impurities.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is often suitable for small molecule conjugates due to its high resolution based on hydrophobicity.[][3]
-
Size Exclusion Chromatography (SEC) is effective for separating conjugates based on size, particularly if there is a significant size difference between the conjugate and the unreacted starting materials.[4][5][6]
-
Ion Exchange Chromatography (IEX) can be used if your conjugate has a different net charge compared to the starting materials.[5][7][8]
Q3: How can I monitor the success of my conjugation reaction and purification?
A3: The progress of the reaction and the purity of the fractions can be monitored by techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the reactants, product, and any byproducts.
-
High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the relative amounts of different species. A shift in retention time is expected upon successful conjugation.
-
Thin Layer Chromatography (TLC) can be a quick and simple method to monitor the reaction progress for small molecule conjugations.[9]
Q4: I am observing low yield of my purified conjugate. What are the possible causes?
A4: Low yield can be due to several factors:
-
Incomplete reaction: The conjugation reaction may not have gone to completion. Consider optimizing reaction time, temperature, pH, and molar ratios of reactants.
-
Product loss during purification: The chosen purification method may not be optimal, leading to loss of the conjugate. Ensure the column chemistry and elution conditions are appropriate for your molecule.
-
Instability of the conjugate: The linkage between the PEG and your molecule might be unstable under the reaction or purification conditions.
Q5: My purified conjugate appears to be aggregating. What can I do?
A5: Aggregation of PEGylated molecules can sometimes occur. To mitigate this:
-
Optimize buffer conditions: Ensure the pH and ionic strength of your buffers are suitable for maintaining the solubility of the conjugate.
-
Consider the PEG chain length: While you are using a short PEG7, in some cases, longer PEG chains can help reduce aggregation.
-
Purification strategy: Size exclusion chromatography (SEC) can be effective in separating aggregates from the desired monomeric conjugate.
Troubleshooting Guides
Problem 1: Poor Separation of Conjugate from Unreacted this compound
| Possible Cause | Suggested Solution |
| Inappropriate Purification Method | If using SEC, the size difference may be insufficient for good resolution. Consider using RP-HPLC, which separates based on hydrophobicity. The conjugate will likely be more hydrophobic than the free this compound. |
| Suboptimal Chromatography Conditions | For RP-HPLC: Optimize the gradient steepness. A shallower gradient can improve the resolution between closely eluting peaks. Experiment with different mobile phase compositions (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., trifluoroacetic acid).[10][11] For SEC: Ensure the column has the appropriate pore size for the molecular weight range of your compounds.[6] |
| Co-elution of Species | If peaks are overlapping, consider using a different chromatography mode (e.g., IEX if there is a charge difference) or a multi-step purification strategy. |
Problem 2: Presence of Multiple Peaks in the Purified Product
| Possible Cause | Suggested Solution |
| Di- or Multi-PEGylation | If your target molecule has multiple reactive sites, you may be forming products with more than one PEG chain attached. To minimize this, reduce the molar excess of the this compound in the conjugation reaction. |
| Isomers | If the PEGylation can occur at different sites on your molecule, you may have positional isomers which can be difficult to separate. High-resolution RP-HPLC may be able to resolve these. |
| Degradation of the Conjugate | If the conjugate is unstable, it may be degrading during purification. Ensure your purification conditions (pH, temperature) are mild and appropriate for your molecule. |
| Impure Starting Materials | Verify the purity of your starting this compound and target molecule before conjugation. |
Purification Method Comparison
| Purification Method | Principle of Separation | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | 60-85 | >98 | High resolution, suitable for small molecules and resolving isomers.[][3] | Can be denaturing for some biomolecules, requires organic solvents. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | 70-95 | 90-98 | Gentle, non-denaturing conditions, effective for removing small molecule impurities.[4][5] | Lower resolution for molecules of similar size. |
| Ion Exchange Chromatography (IEX) | Net Charge | 65-90 | 95-99 | High capacity, can separate based on small charge differences.[5][7] | Requires the conjugate and impurities to have different charges. |
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using Reverse Phase HPLC (RP-HPLC)
-
Column Selection: Choose a C18 or C8 column with a pore size appropriate for your conjugate (e.g., 100-300 Å).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of DMSO topped up with Mobile Phase A).
-
Chromatography Conditions:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Monitor the elution profile using a UV detector at a wavelength where your molecule or conjugate absorbs (e.g., 220 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis and Pooling: Analyze the collected fractions for purity using LC-MS. Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent and water, typically by lyophilization or rotary evaporation.
Protocol 2: Purification of this compound Conjugate using Size Exclusion Chromatography (SEC)
-
Column Selection: Select a SEC column with a fractionation range suitable for your conjugate's molecular weight.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline, PBS, pH 7.4). Ensure the buffer is filtered and degassed.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase.
-
Chromatography Conditions:
-
Equilibrate the column with the mobile phase at a constant flow rate.
-
Inject the sample.
-
Elute the sample with the mobile phase. Larger molecules will elute first.
-
Monitor the elution profile with a UV detector.
-
-
Fraction Collection: Collect fractions based on the elution volume.
-
Analysis and Pooling: Analyze the fractions for purity and pool the fractions containing the purified conjugate.
-
Concentration/Buffer Exchange: If necessary, concentrate the pooled fractions and/or exchange the buffer using ultrafiltration.
Visual Workflows
Caption: General experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting flowchart for low purity issues in conjugate purification.
References
- 2. benchchem.com [benchchem.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 7. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phenomenex.com [phenomenex.com]
Technical Support Center: Scaling Up m-PEG7-Amine Conjugations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up m-PEG7-Amine conjugations.
Troubleshooting Guides
Scaling up this compound conjugations from bench-scale to pilot or manufacturing scale can introduce variability and new challenges. This guide provides solutions to common issues encountered during this process.
Table 1: Troubleshooting Common Issues in Scaling Up this compound Conjugations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Incomplete Reaction | Inadequate Mixing: Inefficient mixing in larger vessels can lead to poor reaction kinetics. | - Implement more robust mixing systems like overhead stirrers or impellers. - Optimize mixing speed and impeller design to ensure homogeneity without denaturing the protein. |
| Suboptimal pH: Localized pH shifts can occur upon reagent addition at larger scales, moving the reaction out of the optimal range (typically pH 7-9 for amine reactions with activated esters).[1][2][3] | - Implement controlled, gradual addition of the this compound solution using a syringe pump. - Use a well-calibrated, in-line pH monitoring and control system. | |
| Reagent Instability: The activated species (e.g., NHS-ester on the molecule to be conjugated) can hydrolyze, especially with longer reaction times at scale.[2] | - Prepare activated reagents immediately before use. - Consider using more stable activating groups like PFP esters for longer reactions.[4] | |
| Incorrect Stoichiometry: Molar ratios that worked at a small scale may not be optimal at a larger scale due to changes in concentration and reaction dynamics. | - Re-optimize the molar ratio of this compound to the target molecule at the intended scale through a design of experiments (DoE) approach. | |
| High Polydispersity / Inconsistent Drug-to-Antibody Ratio (DAR) | Poor Process Control: Variations in temperature, reaction time, or reagent addition can lead to batch-to-batch variability. | - Implement strict process controls with automated monitoring for temperature and reaction time. - Utilize controlled reagent addition methods to minimize concentration gradients. |
| Side Reactions: Higher concentrations or longer reaction times can promote side reactions, leading to a heterogeneous product. | - Optimize reaction conditions (pH, temperature, time) to favor the desired conjugation. - Quench the reaction promptly and effectively using an appropriate agent (e.g., Tris or glycine).[2] | |
| Product Aggregation | High Protein Concentration: Increased protein concentrations during scale-up can promote aggregation. | - Optimize the protein concentration for the conjugation reaction. - Include excipients or stabilizers in the reaction buffer if compatible with the conjugation chemistry. |
| Solvent Effects: If this compound is dissolved in an organic solvent, its addition to the aqueous protein solution can induce aggregation. | - Minimize the volume of organic solvent used. - Add the PEG reagent solution slowly and with efficient mixing. | |
| Difficulties in Purification | Overloading of Chromatography Columns: Scaling up purification requires larger columns, and overloading can lead to poor separation. | - Scale the chromatography column dimensions and resin volume appropriately for the batch size. - Perform loading studies to determine the optimal capacity of the selected resin. |
| Co-elution of Product and Impurities: Unreacted PEG, aggregated protein, and product variants may be difficult to separate. | - Employ multi-modal chromatography steps (e.g., ion-exchange followed by size-exclusion) for enhanced separation.[5][] - Optimize elution gradients and buffer conditions for better resolution. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[7][8][9] The methoxy (B1213986) group at the other end prevents crosslinking. It is commonly used as a linker in bioconjugation, for example, in the development of antibody-drug conjugates (ADCs) or for modifying the surface of nanoparticles.[7][10] The PEG spacer enhances the solubility and stability of the resulting conjugate.[11]
Q2: What is the optimal pH for conjugating this compound to an activated carboxyl group (e.g., an NHS ester)?
The optimal pH for the reaction of a primary amine with an NHS ester is typically between 7.2 and 8.5.[2][3] A lower pH will significantly decrease the reaction rate due to protonation of the amine, while a higher pH can accelerate the hydrolysis of the NHS ester, reducing conjugation efficiency.[12]
Q3: How can I monitor the progress of my scaled-up conjugation reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can often separate the unconjugated protein, the PEGylated product, and unreacted PEG.[][13]
-
Size-Exclusion Chromatography (SEC): Useful for separating molecules based on size, allowing for the differentiation of the larger PEGylated conjugate from the smaller unconjugated protein.[5][13][14]
-
Mass Spectrometry (MS): Provides precise molecular weight information, confirming the successful conjugation and determining the degree of PEGylation.[14][15][16]
Q4: What are the key considerations for purifying the this compound conjugate at a large scale?
Scaling up purification requires careful consideration of the chosen method:
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted this compound and smaller byproducts. However, its resolution may decrease for species with similar hydrodynamic radii.[5]
-
Ion-Exchange Chromatography (IEX): Can separate proteins based on charge differences. Since PEGylation can shield surface charges, IEX is often effective at separating un-PEGylated, mono-PEGylated, and multi-PEGylated species.[5][][17]
-
Hydrophobic Interaction Chromatography (HIC): Another option that separates based on hydrophobicity, which can be altered by PEGylation.[]
-
Ultrafiltration/Diafiltration (UF/DF): Useful for buffer exchange and removing small molecule impurities, but less effective for separating PEGylated species from un-PEGylated protein.[5][]
Q5: How should I store and handle this compound?
This compound should be stored at -20°C and protected from moisture to prevent degradation.[8] It is advisable to equilibrate the container to room temperature before opening to avoid condensation. For ease of handling, a stock solution in an anhydrous solvent like DMSO or DMF can be prepared.[2]
Experimental Protocols
Protocol 1: General Procedure for Scaling Up this compound Conjugation to a Protein with an Activated Carboxyl Group
This protocol provides a general framework. Optimization is required for specific proteins and scales.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). This can be achieved through dialysis or diafiltration.
-
Protein Concentration Adjustment: Adjust the protein solution to the desired concentration (e.g., 5-20 mg/mL). Lower concentrations may reduce reaction efficiency.[18]
-
Preparation of this compound Solution: Immediately before use, dissolve the required amount of this compound in an appropriate solvent (e.g., DMSO or the reaction buffer).
-
Conjugation Reaction:
-
Bring the protein solution to the target reaction temperature (e.g., room temperature or 4°C).
-
Slowly add the this compound solution to the stirring protein solution at a controlled rate using a syringe pump. A typical starting point is a 5 to 20-fold molar excess of this compound to the protein.[2]
-
Monitor and maintain the pH of the reaction mixture within the optimal range.
-
Allow the reaction to proceed for the optimized time (e.g., 1-4 hours).
-
-
Quenching the Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the reaction by consuming any remaining activated groups.
-
Purification: Purify the conjugate using a scaled-up chromatography method such as SEC or IEX to remove unreacted this compound, unconjugated protein, and other impurities.
-
Analysis: Characterize the purified conjugate using appropriate analytical techniques (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry) to determine purity, identity, and degree of PEGylation.
Visualizations
Caption: Experimental workflow for scaling up this compound conjugations.
Caption: Troubleshooting decision tree for low yield in scaled-up conjugations.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. This compound, 170572-38-0 | BroadPharm [broadpharm.com]
- 9. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- 10. precisepeg.com [precisepeg.com]
- 11. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. enovatia.com [enovatia.com]
- 17. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Reaction pH for m-PEG7-Amine Coupling
This guide provides detailed information for researchers, scientists, and drug development professionals on optimizing the reaction pH for conjugating m-PEG7-Amine to molecules containing carboxylic acid groups using the popular EDC/NHS chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound to a carboxylated molecule?
A successful conjugation involves a two-step process, each with its own optimal pH range. It is not a single pH value but a sequential adjustment.
-
Activation Step: The initial activation of the carboxylic acid (-COOH) group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[1][2][3][4][5]
-
Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine of this compound to form a stable amide bond is most efficient at a neutral to slightly basic pH, typically in the range of pH 7.2-8.5 .[1][6][7]
For best results, the reaction should be started in an acidic buffer for the activation, followed by raising the pH for the coupling step.[3][4][5][8]
Q2: Why is a two-step protocol with different pH values recommended?
A two-step protocol is highly recommended because it allows for the independent optimization of both critical stages of the reaction.[5] The acidic environment of the first step maximizes the formation of the amine-reactive NHS-ester intermediate.[1][9] The pH is then raised to a neutral or slightly basic level for the second step, which deprotonates the primary amine of the this compound, making it a more potent nucleophile to efficiently attack the NHS-ester and form the desired amide bond.[10] This separation of steps generally leads to higher conjugation yields and minimizes undesirable side reactions.[1]
Q3: What is NHS-ester hydrolysis, and how does pH affect it?
NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water instead of the intended amine. This reaction regenerates the original carboxylic acid, rendering the molecule unable to couple with the this compound and reducing the overall yield.[10] The rate of this hydrolysis is highly dependent on pH; it increases significantly as the pH becomes more alkaline.[6][10][11][12] This creates a critical trade-off: the pH must be high enough to facilitate the amine reaction but not so high that the NHS-ester is hydrolyzed before conjugation can occur.[10]
Q4: Which buffers should I use for the activation and coupling steps?
Buffer selection is critical to avoid interference with the reaction chemistry.
-
Activation Step (pH 4.5-6.0): Use a buffer that does not contain amines or carboxylates. MES buffer (2-(N-morpholino)ethanesulfonic acid) is the most common and highly recommended choice.[1][2][4][5]
-
Coupling Step (pH 7.2-8.5): Use an amine-free buffer. Suitable options include Phosphate-Buffered Saline (PBS) , HEPES buffer, borate (B1201080) buffer, or carbonate/bicarbonate buffer.[2][3][4][6][8]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris and glycine , must be avoided during the reaction as they will compete with the this compound for reaction with the NHS-ester, significantly reducing conjugation efficiency.[1][2][3][4][6][8]
Q5: My conjugation yield is low. What are the common pH-related causes?
Low or no conjugation yield can stem from several factors, with pH being a primary suspect.
-
Suboptimal pH: Using a single pH for the entire reaction that is not ideal for either the activation or coupling step.
-
Incorrect Buffer Choice: Using a buffer containing competing nucleophiles like Tris or glycine.[1]
-
Rapid NHS-Ester Hydrolysis: Performing the coupling step at too high a pH (e.g., > 8.5-9.0) or for an extended time, leading to excessive hydrolysis of the activated intermediate.[6][11][13]
-
Inefficient Activation: Performing the EDC/NHS activation step at a pH outside the optimal 4.5-6.0 range.
Data Presentation
Table 1: pH Optimization for Reaction Steps
| Reaction Step | Optimal pH Range | Rationale |
| Activation (Carboxyl activation with EDC/NHS) | 4.5 - 6.0 | Maximizes the formation of the amine-reactive O-acylisourea and subsequent NHS-ester intermediate while minimizing hydrolysis of EDC.[1][2][3][14] |
| Coupling (Amine reaction with NHS-ester) | 7.2 - 8.5 | The primary amine (-NH2) is deprotonated and more nucleophilic at this pH, leading to efficient amide bond formation.[1][6][10] |
Table 2: Recommended Buffers for this compound Coupling
| Reaction Step | Recommended Buffers | Buffers to Avoid (During Reaction) |
| Activation | 0.1 M MES, pH 4.7-6.0[1][2][4] | Buffers with amines (Tris, Glycine) or other carboxylates. |
| Coupling | 0.1 M PBS, pH 7.2-7.5[3][7]; 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10]; Borate Buffer, pH 8.0-9.0[2][3] | Buffers with primary amines (e.g., Tris, Glycine)[1][2][3][6][8] |
| Quenching | 1 M Tris-HCl, pH 8.0[10]; 1 M Glycine[7]; Hydroxylamine[2][3][8] | Not applicable. Quenching agents are intentionally reactive amines. |
Table 3: Half-life of NHS-Ester vs. pH
This table illustrates the strong dependence of NHS-ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Approximate Half-life of NHS-Ester |
| 7.0 | 0 | 4 - 5 hours[6][11][15] |
| 8.0 | Room Temp | ~3.5 hours (210 min)[13][16] |
| 8.5 | Room Temp | ~3 hours (180 min)[13][16] |
| 8.6 | 4 | 10 minutes[6][11][15] |
| 9.0 | Room Temp | ~2 hours (125 min)[13][16] |
Experimental Protocols
Detailed Protocol: Two-Step Aqueous Coupling of this compound to a Carboxylated Protein
This protocol provides a general framework. Molar ratios and incubation times may need to be optimized for specific applications.
Materials:
-
Carboxyl-containing molecule (e.g., protein)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]
-
Anhydrous DMSO or DMF for dissolving reagents
-
Purification system (e.g., desalting column or dialysis cassettes)
Procedure:
-
Reagent and Protein Preparation:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[1][7][8]
-
Prepare a 2-10 mg/mL solution of your carboxyl-containing protein in Activation Buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Activation Buffer first.[7]
-
Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold ultrapure water.[7] Do not store these solutions.[7]
-
Prepare a stock solution of this compound in the Coupling Buffer.
-
-
Step 1: Activation of Carboxylic Acids (pH 6.0)
-
To your protein solution in Activation Buffer, add the EDC stock solution followed by the Sulfo-NHS stock solution. A common molar excess is 2-10 fold of EDC and Sulfo-NHS over the amount of carboxyl groups.
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[4][7][8]
-
-
Step 2: Conjugation to this compound (pH 7.2-7.5)
-
Immediately after activation, add the desired molar excess of the this compound solution to the activated protein mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[3][7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7][8]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted this compound, crosslinking reagents, and quenching buffer byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[7]
-
Visualizations
Caption: Experimental workflow for two-step EDC/NHS coupling of this compound.
Caption: Chemical pathway showing desired coupling vs. competing hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. electrochemsci.org [electrochemsci.org]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
proper storage and handling of m-PEG7-Amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of m-PEG7-Amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (methoxy-polyethylene glycol with seven ethylene (B1197577) glycol units and a terminal amine group) is a hydrophilic linker used in bioconjugation.[1] Its chemical formula is C15H33NO7, and it has a molecular weight of approximately 339.4 g/mol .[2] The amine group allows for its covalent attachment to various molecules, such as proteins, peptides, and surfaces.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C under a dry, inert atmosphere (e.g., nitrogen or argon) and protected from light.[2][3] Some suppliers may also recommend storage at 4°C for shorter periods.[4] It is crucial to prevent exposure to moisture, as PEGs are hygroscopic.[4]
Q3: How should I handle this compound upon receiving it and during use?
A3: While this compound is typically shipped at ambient temperature, it should be transferred to the recommended storage conditions upon receipt.[2] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[4][5] Weigh out the desired amount quickly in a controlled environment and promptly reseal the container, flushing with an inert gas if possible.[4] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the reagent in a well-ventilated area or a chemical fume hood.[6]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water, as well as common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] For applications requiring anhydrous conditions, it is recommended to use anhydrous solvents.[4]
Q5: What molecules can this compound react with?
A5: The primary amine group of this compound can react with several functional groups, most commonly:
-
Activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2][3]
-
Carboxylic acids, in the presence of a coupling agent like EDC, to form amide bonds.[7]
-
Aldehydes and ketones to form a Schiff base, which can be reduced to a stable secondary amine.[6]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | -20°C (long-term) | [2][4] |
| 4°C (short-term) | [4] | |
| Storage Atmosphere | Dry, inert gas (Nitrogen or Argon) | [3] |
| Light Conditions | Protected from light | [3][4] |
| Shelf Life | Approximately 3 years (when stored properly) | [4] |
| Reaction pH for NHS Ester Conjugation | 7.0 - 9.0 | [3][8] |
| Reaction pH for EDC Coupling | 4.5 | [9] |
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
If you are experiencing poor yields in your conjugation reaction, consider the following potential causes and solutions.
-
Problem with the Amine (this compound):
-
Degradation: The amine group may have degraded due to improper storage (exposure to moisture or oxidizing conditions). Consider using a fresh vial of the reagent.
-
Solution Preparation: If preparing a stock solution, ensure it is made fresh and that any unused portion is stored correctly. Avoid repeated freeze-thaw cycles.[4]
-
-
Problem with the Substrate (e.g., Protein with NHS Ester):
-
Inactive Functional Groups: The reactive groups on your target molecule (e.g., NHS esters) may have hydrolyzed. Prepare fresh activated molecules immediately before the conjugation step.
-
Steric Hindrance: The conjugation site on the target molecule may be sterically inaccessible. Consider using a longer PEG linker if this is suspected.[10]
-
-
Problem with Reaction Conditions:
-
Incorrect pH: The reaction pH is critical. For NHS ester reactions, the pH should be between 7.0 and 9.0.[3][8] Buffers containing primary amines (e.g., Tris or glycine) should not be used as they will compete in the reaction.[5][11]
-
Presence of Water: For moisture-sensitive reactions, ensure all solvents and reagents are anhydrous.
-
Insufficient Molar Excess: A molar excess of the PEG reagent may be needed to drive the reaction to completion.[12]
-
Issue 2: Unexpected Side Products or Modified this compound
The presence of unexpected masses in your final product could indicate a side reaction involving the PEG linker itself.
-
Cause: Polyethylene glycol (PEG) can undergo oxidative degradation, especially in the presence of heat, light, or transition metals.[13] This degradation can produce formaldehyde (B43269) and formic acid as byproducts.[13]
-
Side Reaction: The primary amine of this compound can react with these degradation products. The reaction with both formaldehyde and formic acid can lead to the formation of an N-methylated PEG derivative (Eschweiler-Clarke reaction).[13] Reaction with just formic acid can lead to an N-formylated derivative.[13]
-
Prevention:
-
Strictly adhere to the recommended storage conditions (cold, dark, inert atmosphere) to minimize PEG degradation.
-
Use high-purity, fresh this compound for your experiments.
-
Avoid exposing your reaction mixtures to excessive heat or light.
-
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an NHS-Ester Activated Molecule
This protocol provides a general guideline for the conjugation of this compound to a molecule that has been activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare the NHS-ester activated molecule: Dissolve the activated molecule in anhydrous DMSO or DMF to a known concentration.
-
Prepare this compound: Immediately before use, dissolve this compound in the reaction buffer.
-
Reaction: a. Add the dissolved this compound to the NHS-ester activated molecule solution. A 1.1 to 2-fold molar excess of the amine is often used, but this should be optimized for your specific application.[9][14] b. Ensure the final concentration of the organic solvent (DMSO/DMF) does not significantly alter the reaction buffer pH or denature the protein if applicable (typically <10% v/v).[15] c. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5][15] The reaction can be monitored by LC-MS or TLC.[9][14]
-
Quenching (Optional): Add quenching buffer to the reaction mixture to consume any unreacted NHS esters. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted this compound and byproducts from the final conjugate using an appropriate method such as dialysis or chromatography.[12][15]
-
Storage: Store the purified conjugate under conditions that are optimal for the non-PEGylated molecule.
Proper Storage and Handling Workflow
To ensure the integrity and reactivity of this compound, follow this logical workflow for storage and handling.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. idosi.org [idosi.org]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. confluore.com [confluore.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Purification of PEGylated Molecules
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of unreacted m-PEG7-Amine from a reaction mixture after a PEGylation experiment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol derivative with a terminal amine group. It is a hydrophilic linker used to modify proteins, peptides, or other molecules. The amine group reacts with functional groups like carboxylic acids or NHS esters on the target molecule.[1][2] It is crucial to remove any unreacted this compound from the final product to ensure purity, prevent interference in downstream applications, and obtain accurate characterization of the PEGylated conjugate.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing small, unreacted PEG reagents like this compound are based on differences in size and physicochemical properties between the PEGylated product and the unreacted PEG. The primary techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume.[]
-
Dialysis: A membrane-based technique that separates molecules based on size.[][4]
-
Solid-Phase Extraction (SPE): A chromatographic technique that separates components of a mixture based on their physical and chemical properties.[5]
Q3: How do I choose the best purification method for my sample?
A3: The choice of purification method depends on several factors, including the size of your target molecule, the sample volume, the required purity, and the available equipment. The table below provides a comparison to help you decide.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Solid-Phase Extraction (SPE) |
| Principle | Separation by size (hydrodynamic radius) | Separation by size via a semi-permeable membrane | Separation by differential partitioning between a solid and liquid phase |
| Primary Use Case | High-resolution purification and analysis | Bulk removal of small molecules, buffer exchange | Sample cleanup and concentration |
| Resolution | High | Low to Medium | Variable (depends on sorbent and conditions) |
| Sample Volume | Micrograms to grams | Milliliters to liters | Micrograms to milligrams |
| Speed | Moderate to Fast | Slow (hours to days) | Fast |
| Potential for Dilution | High | Can concentrate or dilute | Can concentrate the sample |
| Key Advantage | Excellent for separating molecules of different sizes | Simple, cost-effective for large volumes | Rapid, can be automated, variety of sorbents available |
| Considerations | Requires specialized equipment (HPLC/FPLC) | Time-consuming, potential for sample loss | Method development may be required to find the optimal sorbent and conditions |
Troubleshooting Guides
Issue 1: Unreacted this compound is still present in my sample after purification.
| Possible Cause | Troubleshooting & Optimization |
| Inefficient Dialysis | - Increase Dialysis Time: Allow more time for the small this compound to diffuse across the membrane.[4] - Increase Buffer Volume & Exchanges: Use a significantly larger volume of dialysis buffer (at least 100-fold the sample volume) and perform multiple buffer changes to maintain a high concentration gradient.[4] - Check MWCO: Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is appropriate – small enough to retain your product but large enough for this compound to pass through. |
| Poor Resolution in SEC | - Optimize Column: Use a longer column or a column with a smaller pore size to enhance the separation between your large product and the small unreacted PEG.[4][6] - Reduce Flow Rate: A slower flow rate often improves resolution.[4] - Check Sample Volume: Ensure the injection volume is not more than 2-5% of the total column volume.[4][6] |
| Inappropriate SPE Method | - Select a Different Sorbent: The chosen sorbent may not have the right properties to either retain the product while letting the PEG pass through, or vice-versa. Test different sorbent chemistries (e.g., reversed-phase, ion-exchange). - Optimize Wash and Elution Solvents: The wash step may be too harsh, eluting the product along with the PEG, or the elution step may not be strong enough to recover the product. |
Issue 2: Low recovery of the PEGylated product.
| Possible Cause | Troubleshooting & Optimization |
| Product Loss During Dialysis | - Incorrect MWCO: The membrane's MWCO may be too large, allowing your product to leak out. Use a membrane with an MWCO that is significantly smaller than your product.[4] |
| Irreversible Binding to SEC Column | - Modify Mobile Phase: Add modifiers like arginine or a non-ionic surfactant to the mobile phase to reduce non-specific binding.[4] - Change Column Matrix: Consider an SEC column with a different base matrix that has lower non-specific binding properties.[4] |
| Product Precipitation | - Optimize Buffer: Screen different buffer conditions (pH, ionic strength) to ensure the solubility and stability of your PEGylated product.[4] - Low Temperature: Perform purification steps at a lower temperature (e.g., 4°C) to minimize aggregation and precipitation.[4] |
| Product retained on SPE column | - Modify Elution Conditions: Increase the strength of the elution solvent. For reversed-phase SPE, this may mean increasing the percentage of organic solvent. For ion-exchange, it could involve changing the pH or increasing the salt concentration. |
Experimental Protocols
Method 1: Size Exclusion Chromatography (SEC)
This protocol provides a general framework for removing unreacted this compound from a larger PEGylated molecule.
Materials:
-
SEC system (e.g., FPLC or HPLC)
-
SEC column with an appropriate fractionation range for your PEGylated product
-
Mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenched PEGylation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC system and column with the mobile phase buffer until a stable baseline is achieved. This typically requires washing the column with at least two column volumes of buffer.[4]
-
Sample Preparation: Filter the quenched PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.[4][6]
-
Elution: Elute the sample with the mobile phase buffer at a constant, optimized flow rate. The larger PEGylated product will travel through the column more quickly and elute first, while the smaller, unreacted this compound will enter the pores of the stationary phase and elute later.[4]
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins).
-
Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified PEGylated product, free of unreacted PEG.
-
Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the pooled sample using a suitable method like ultrafiltration.
Method 2: Dialysis
This protocol is suitable for the bulk removal of unreacted this compound from a significantly larger PEGylated product.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-5 kDa, ensuring it is well below the molecular weight of your product)
-
Large container for dialysis buffer
-
Stir plate and stir bar
-
Dialysis buffer (compatible with your product's stability)
-
Quenched PEGylation reaction mixture
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a buffer solution.
-
Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.
-
Dialysis Setup: Place the sealed dialysis bag/cassette into the container with a large volume of dialysis buffer (e.g., 100-500 times the sample volume). Place the container on a stir plate and add a stir bar to ensure continuous mixing of the buffer.[4]
-
Incubation: Perform the dialysis at a suitable temperature (e.g., 4°C for sensitive biomolecules) for several hours to overnight.
-
Buffer Exchange: For efficient removal of the unreacted this compound, perform at least two to three buffer changes. Discard the used buffer and replace it with fresh dialysis buffer.[4]
-
Sample Recovery: After the final dialysis period, carefully remove the dialysis bag/cassette from the buffer and recover your purified sample.
-
Analysis: Analyze the sample to confirm the removal of unreacted this compound.
Method 3: Solid-Phase Extraction (SPE)
This protocol outlines a general "bind and elute" strategy where the PEGylated product is retained by the SPE sorbent, and the unreacted this compound is washed away. The choice of sorbent is critical and depends on the properties of the PEGylated product. A reversed-phase sorbent (e.g., C18) is often a good starting point if the product has sufficient hydrophobicity.
Materials:
-
SPE cartridge (e.g., C18, or other suitable chemistry)
-
SPE manifold or syringe for processing
-
Conditioning solvent (e.g., methanol (B129727) or acetonitrile)
-
Equilibration solvent (e.g., water or a buffer)
-
Wash solvent (optimized to remove this compound without eluting the product)
-
Elution solvent (strong enough to elute the PEGylated product)
-
Quenched PEGylation reaction mixture
Procedure:
-
Conditioning: Pass a suitable organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[7]
-
Equilibration: Flush the cartridge with a solvent that is similar in composition to the sample matrix (e.g., water or a buffer) to prepare the sorbent for sample loading.[7]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate to allow for binding of the PEGylated product to the sorbent.[7]
-
Washing: Pass a wash solvent through the cartridge to remove the unreacted this compound and other impurities. The wash solvent should be strong enough to remove these components but not so strong that it elutes the desired product.[7]
-
Elution: Elute the purified PEGylated product from the cartridge using a strong elution solvent. This is typically a higher concentration of organic solvent than the wash solution.[7]
-
Post-Elution Processing: The eluted sample may be concentrated by evaporating the solvent (e.g., under a stream of nitrogen) and then reconstituted in a suitable buffer for downstream applications.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Validation & Comparative
A Comparative Guide to Characterization Methods for m-PEG7-Amine Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is critical to ensure the efficacy, safety, and batch-to-batch consistency of novel therapeutics and research compounds. This guide provides an objective comparison of key analytical techniques for characterizing conjugates of m-PEG7-Amine, a monodisperse polyethylene (B3416737) glycol (PEG) linker. We will delve into the experimental protocols for these methods, present comparative data, and illustrate the analytical workflow.
This compound (C₁₅H₃₃NO₇, MW: 339.43) is a hydrophilic linker featuring a terminal amine group that readily reacts with carboxylic acids, activated esters, or carbonyls to form stable conjugates.[1][2] Its monodispersity simplifies analysis compared to traditional, polydisperse PEG reagents.[3] A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of its conjugates.
Comparison of Key Characterization Techniques
A combination of chromatographic and spectroscopic methods is typically employed to provide a comprehensive analysis of this compound conjugates. Each technique offers unique insights into the physicochemical properties of the molecule.
| Technique | Information Provided | Primary Application | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed atomic-level structure, confirmation of covalent bond formation, and structural integrity.[4] | Structural Elucidation & Confirmation | Unambiguously confirms molecular structure and identifies the site of conjugation. | Requires relatively high sample concentration; complex spectra for large conjugates. |
| LC-MS (ESI/Q-TOF) | Molecular weight confirmation, purity assessment, and identification of impurities/byproducts.[3] | Identity & Purity Confirmation | High sensitivity and accuracy for molecular weight determination; separates complex mixtures.[5] | Ionization efficiency can vary; polydispersity in larger conjugates can complicate spectra.[6] |
| RP-HPLC/UPLC | Purity determination, quantification of impurities, and stability analysis.[4] | Purity & Quantification | High resolution for separating the conjugate from starting materials and impurities; well-established and robust.[7] | Does not provide structural information; requires a chromophore for UV detection.[8][9] |
| SEC-HPLC | Analysis of aggregation, determination of hydrodynamic volume, and separation of high molecular weight species. | Aggregation & Size Analysis | Separates molecules based on size in solution, useful for large bioconjugates.[7] | Lower resolution for molecules of similar size; not suitable for detailed purity analysis of small molecules. |
| FTIR | Identification of functional groups and confirmation of chemical transformations.[4] | Functional Group Analysis | Fast and requires minimal sample preparation; confirms the presence of key bonds (e.g., amide bond). | Provides general information, not detailed structural data; less sensitive to subtle structural changes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization. The following protocols outline standard procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide definitive structural elucidation of the this compound conjugate and confirm the formation of the covalent bond (e.g., an amide bond).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum to observe the chemical shifts and integrations of protons. Key signals include the characteristic repeating ethylene (B1197577) glycol protons (~3.5-3.6 ppm) and the shifting of protons adjacent to the amine upon conjugation.[10][11] For example, the methylene (B1212753) protons next to the nitrogen in this compound will shift downfield upon formation of an amide bond.[10]
-
¹³C NMR: Acquire a carbon spectrum to observe the carbon skeleton.
-
2D NMR (Optional): Perform experiments like COSY and HSQC to establish connectivity between protons and carbons for unambiguous structural assignment, especially for more complex conjugates.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the conjugate and assess its purity.
Methodology:
-
Chromatography (Reversed-Phase):
-
System: An HPLC or UPLC system coupled to a mass spectrometer.[3]
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typical for amine-containing molecules.[4]
-
Mass Analyzer: A high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap is used for accurate mass determination.[3][12]
-
Data Analysis: The resulting mass spectrum is analyzed to find the [M+H]⁺ ion corresponding to the theoretical mass of the conjugate. The purity is estimated from the relative peak area in the chromatogram.
-
High-Performance Liquid Chromatography (HPLC/UPLC)
Objective: To determine the purity of the conjugate with high precision and quantify any related impurities.
Methodology:
-
Sample Preparation: Dissolve the conjugate in the mobile phase starting condition (e.g., a mixture of water and acetonitrile).[4]
-
System: An HPLC or UPLC system equipped with a UV detector. For PEG conjugates lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[7][8]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase & Gradient: As described for LC-MS.
-
Detection: UV absorbance at a relevant wavelength (e.g., 214 nm for amide bonds or a wavelength specific to the conjugated molecule).[4]
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Data Summary
The data obtained from these different methods provide a complementary and comprehensive picture of the this compound conjugate's characteristics.
| Parameter | Technique | Exemplary Result for Conjugate "X" | Interpretation |
| Identity | ¹H NMR | Signal shift of CH₂-N from 2.8 ppm to 3.4 ppm. | Confirms formation of a new covalent bond at the amine terminus. |
| Molecular Weight | LC-MS (ESI-TOF) | Observed [M+H]⁺ = 845.45 Da (Theoretical = 845.44 Da) | Confirms the correct molecular mass of the final conjugate. |
| Purity | RP-HPLC (UV 214 nm) | 98.5% (main peak area) | The sample has high purity with minor impurities detected. |
| Aggregation | SEC-HPLC | >99% monomer peak | The conjugate exists primarily as a single species with no significant aggregation. |
| Functional Groups | FTIR | Appearance of amide I band (~1650 cm⁻¹) | Confirms the presence of the newly formed amide linkage. |
Visualization of Analytical Workflows
Diagrams created using Graphviz help to visualize the logical flow of the characterization process.
Caption: Overall workflow for the synthesis and characterization of this compound conjugates.
Caption: Decision flowchart for selecting appropriate analytical methods.
References
- 1. This compound, 170572-38-0 | BroadPharm [broadpharm.com]
- 2. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- 3. enovatia.com [enovatia.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Analytical Techniques for Validating PEGylation
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to a biopharmaceutical is a critical step in enhancing its therapeutic properties. However, comprehensive validation of this PEGylation process is paramount to ensure product quality, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques employed for PEGylation validation, supported by experimental data and detailed protocols.
The covalent attachment of PEG to a protein, known as PEGylation, can improve its pharmacokinetic and pharmacodynamic properties. Validating the extent of PEGylation, identifying attachment sites, and quantifying process-related impurities are crucial aspects of biopharmaceutical development. The primary analytical techniques for these assessments are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for PEGylation validation depends on the specific information required, the characteristics of the PEGylated protein, and the available instrumentation. The following tables provide a quantitative comparison of the most common methods.
| Parameter | MALDI-TOF MS | LC-MS (ESI-MS) | HPLC-SEC | NMR Spectroscopy |
| Primary Application | Determination of molecular weight and degree of PEGylation. | Determination of molecular weight, degree of PEGylation, and identification of PEGylation sites. | Separation and quantification of PEGylated species, free PEG, and aggregates. | Determination of degree of PEGylation and structural integrity. |
| Molecular Weight Range | Up to 600 kDa with specialized detectors.[1][2] | Lower mass range compared to MALDI-TOF, but suitable for most proteins. | Dependent on column specifications, typically up to >1,000 kDa. | Not directly a measure of molecular weight, but can analyze a wide range of molecule sizes. |
| Sensitivity | High, requires small sample amounts. | Very high, especially with nano-LC coupling. | Moderate, dependent on the detector used. | Lower sensitivity, with a detection limit of around 10 μg/mL in biological fluids.[3][4] |
| Resolution | Can resolve individual PEG oligomers for smaller conjugates. | High resolution can distinguish between different PEGylated forms. | Good for separating species with significant size differences. | High resolution for structural details but does not separate different PEGylated species. |
| Accuracy (Degree of PEGylation) | Good for average degree of PEGylation. | High accuracy for both average degree and site-specific PEGylation. | Good for relative quantification of different species. | High accuracy for determining the average degree of PEGylation.[5] |
| Sample Throughput | High, rapid analysis.[6][7] | Moderate, dependent on the chromatographic separation time. | High, with typical run times of less than 10 minutes.[8] | Low, requires longer acquisition times. |
| Quantitative Capability | Primarily qualitative to semi-quantitative. | Quantitative with appropriate standards and methods.[9] | Highly quantitative, especially for impurities.[10] | Highly quantitative for the degree of PEGylation.[5] |
Detailed Experimental Protocols
MALDI-TOF Mass Spectrometry for Molecular Weight Determination
Objective: To determine the average molecular weight of the PEGylated protein and assess the degree of PEGylation.
Methodology:
-
Sample Preparation:
-
Desalt the PEGylated protein sample using a suitable method (e.g., dialysis or size-exclusion chromatography) to remove interfering salts and small molecules.[11]
-
Prepare a stock solution of the desalted sample in deionized water or a volatile buffer (e.g., ammonium (B1175870) bicarbonate) at a concentration of approximately 1 mg/mL.[12]
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[2][11][13]
-
-
Target Plate Spotting:
-
Data Acquisition:
-
Data Analysis:
-
Determine the peak corresponding to the most abundant PEGylated species to find the average molecular weight.
-
The mass difference between the unmodified protein and the PEGylated protein, divided by the mass of the PEG moiety, provides the average degree of PEGylation.
-
LC-MS/MS for Identification of PEGylation Sites
Objective: To identify the specific amino acid residues where PEG chains are attached.
Methodology:
-
Sample Preparation and Digestion:
-
Denature, reduce, and alkylate the PEGylated protein to unfold it and make it accessible to proteolytic enzymes.
-
Digest the protein with a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine (B10760008) and arginine residues.
-
-
LC Separation:
-
Separate the resulting peptide mixture using a reversed-phase HPLC (RP-HPLC) column.
-
Use a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., formic acid) to elute the peptides.
-
-
MS and MS/MS Analysis:
-
Introduce the eluting peptides into an electrospray ionization (ESI) source of a mass spectrometer.
-
Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Select the precursor ions corresponding to potential PEGylated peptides for fragmentation in the collision cell (MS/MS).
-
-
Data Analysis:
HPLC-SEC for Quantification of Free PEG and Aggregates
Objective: To separate and quantify the PEGylated protein, unreacted (free) PEG, and high-molecular-weight aggregates.
Methodology:
-
System Setup:
-
Use an HPLC system equipped with a size-exclusion chromatography (SEC) column appropriate for the molecular weight range of the analytes.[10]
-
Employ a suitable detector, such as a UV detector for the protein and a refractive index (RI) or charged aerosol detector (CAD) for the PEG, as PEG does not have a strong UV chromophore.[8][16][]
-
-
Mobile Phase:
-
Prepare an aqueous mobile phase, typically a phosphate (B84403) or ammonium acetate (B1210297) buffer, that is compatible with the column and detector.[10][16]
-
-
Sample Injection and Separation:
-
Inject a known amount of the PEGylation reaction mixture onto the SEC column.
-
The separation is based on the hydrodynamic volume of the molecules, with larger molecules (aggregates) eluting first, followed by the PEGylated protein, the unmodified protein, and finally the free PEG.
-
-
Data Analysis:
-
Integrate the peak areas for each species.
-
Use a calibration curve generated from standards of known concentrations to quantify the amount of each component in the sample.[10]
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key analytical techniques described above.
Caption: Workflow for MALDI-TOF MS analysis of PEGylated proteins.
Caption: Workflow for identifying PEGylation sites using LC-MS/MS.
Caption: Workflow for quantification using HPLC-SEC.
By carefully selecting and applying these analytical techniques, researchers and drug developers can gain a comprehensive understanding of their PEGylated biopharmaceutical products, ensuring their quality, consistency, and therapeutic potential.
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. covalx.com [covalx.com]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 7. prottech.com [prottech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. agilent.com [agilent.com]
- 11. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 12. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. lcms.cz [lcms.cz]
A Comparative Guide to m-PEG7-Amine and m-PEG8-Amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation, the precise control over the structure and properties of linker molecules is paramount. Short, discrete polyethylene (B3416737) glycol (dPEG®) linkers, such as m-PEG7-Amine and m-PEG8-Amine, offer monodispersity that is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles. This guide provides an objective comparison of this compound and m-PEG8-Amine, detailing their properties and applications in bioconjugation, supported by general experimental principles and protocols.
Structural and Physical Properties
The primary difference between this compound and m-PEG8-Amine lies in the length of the polyethylene glycol chain, which in turn affects their molecular weight and spacer arm length. Both molecules feature a terminal primary amine group, making them suitable for conjugation to molecules containing carboxylic acids, activated NHS esters, or carbonyls (ketones, aldehydes).[1][2][3] The hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media.[1][2][3]
| Property | This compound | m-PEG8-Amine | Data Source(s) |
| Chemical Formula | C15H33NO7 | C17H37NO8 | [1][3] |
| Molecular Weight | ~339.4 g/mol | ~383.5 g/mol | [1][3] |
| Number of PEG Units | 7 | 8 | By definition |
| Calculated Spacer Arm Length | ~26.1 Å | ~29.8 Å | [4] (Calculated) |
| Reactivity | Primary amine reacts with carboxylic acids, NHS esters, etc. | Primary amine reacts with carboxylic acids, NHS esters, etc. | [1][2] |
| Solubility | Water, DMSO, DMF, DCM | Water, DMSO, DMF, DCM | [3][5] |
Performance in Bioconjugation: An Extrapolated Comparison
The addition of each ethylene (B1197577) glycol unit can subtly influence the properties of the resulting bioconjugate. While the impact of a single unit difference between PEG7 and PEG8 is expected to be modest, the cumulative effects in a final product can be significant.
| Performance Metric | Expected Impact of m-PEG8-Amine vs. This compound | Rationale and Supporting Principles |
| Hydrophilicity/Solubility | Marginally higher | The additional ethylene glycol unit in m-PEG8-Amine will slightly increase the overall hydrophilicity of the conjugate, which can be beneficial for poorly soluble biomolecules.[6] |
| Hydrodynamic Radius | Slightly larger | A longer PEG chain will increase the hydrodynamic volume of the conjugate. This can lead to reduced renal clearance and a longer in vivo half-life.[7] |
| Steric Hindrance | Slightly increased | The longer spacer arm of m-PEG8-Amine may provide greater separation between the conjugated molecules, which can be advantageous in preserving the biological activity of proteins or improving the accessibility of a targeting ligand. However, excessive PEG length can also hinder binding to cellular receptors.[8][9] |
| Immunogenicity | Potentially slightly lower | Longer PEG chains can provide better shielding of the conjugated biomolecule from the immune system, although the difference between a 7- and 8-unit PEG is likely minimal in this regard.[10] |
| Reaction Kinetics | No significant difference expected | The reactivity of the terminal amine group is unlikely to be affected by the one-unit difference in the PEG chain length. |
Experimental Protocols
The following are detailed methodologies for common bioconjugation reactions involving amine-terminated PEG linkers.
Protocol 1: Conjugation of m-PEG-Amine to a Carboxylic Acid via EDC/NHS Chemistry
This two-step protocol is widely used to form a stable amide bond between the amine group of the PEG linker and a carboxyl group on a target molecule (e.g., protein, nanoparticle).[11][12]
Materials:
-
Target molecule with a carboxyl group
-
This compound or m-PEG8-Amine
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Target Molecule: Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add a molar excess of EDC and NHS to the target molecule solution. A common starting ratio is 1:2:5 (Carboxyl:EDC:NHS).[13]
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the EDC reaction.[12] Purify the activated molecule using a desalting column to remove excess activation reagents and byproducts.
-
Conjugation Reaction:
-
Immediately dissolve the m-PEG-Amine in Coupling Buffer.
-
Add the activated target molecule to the m-PEG-Amine solution. The molar ratio of PEG-Amine to the target molecule should be optimized, with a starting point of 10- to 20-fold molar excess of the PEG linker.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess PEG linker and reaction byproducts.
Protocol 2: Conjugation of m-PEG-Amine to an NHS Ester-Activated Molecule
This protocol is suitable when the target molecule is already functionalized with a reactive N-hydroxysuccinimide ester.
Materials:
-
NHS ester-activated molecule
-
This compound or m-PEG8-Amine
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[1][8]
-
Anhydrous, amine-free DMSO or DMF (if needed to dissolve reagents)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Solutions:
-
Dissolve the NHS ester-activated molecule in the Reaction Buffer. If solubility is an issue, a concentrated stock can be made in DMSO or DMF and added to the aqueous buffer (final organic solvent concentration should be low, typically <10%).[14]
-
Dissolve the m-PEG-Amine in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the m-PEG-Amine solution to the NHS ester-activated molecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.
Visualizations
Caption: Structural difference between this compound and m-PEG8-Amine.
Caption: General workflow for bioconjugation using EDC/NHS chemistry.
Conclusion
The choice between this compound and m-PEG8-Amine depends on the specific requirements of the bioconjugation application. For most applications, the difference in performance will be subtle. However, in cases where precise control over the final conjugate's properties is critical, such as optimizing the pharmacokinetics of a therapeutic protein or fine-tuning the spacing in a diagnostic assay, the slightly longer m-PEG8-Amine might offer a marginal advantage in terms of solubility and hydrodynamic radius. Conversely, for applications requiring a more compact linker, this compound would be the more appropriate choice. Ultimately, empirical testing is recommended to determine the optimal linker for a given system.
References
- 1. interchim.fr [interchim.fr]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. glenresearch.com [glenresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. Effects of Different Lengths of Oligo (Ethylene Glycol) Side Chains on the Electrochromic and Photovoltaic Properties of Benzothiadiazole-Based Donor-Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymer-protein hybrid - Wikipedia [en.wikipedia.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to m-PEG7-Amine and Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's success. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the therapeutic properties of biomolecules by improving solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of m-PEG7-Amine, a discrete PEG linker, with other PEG alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates like antibody-drug conjugates (ADCs).
This compound is a heterobifunctional linker featuring a methoxy-capped seven-unit polyethylene glycol chain and a terminal amine group.[1][2][3][4][5] The amine functionality allows for covalent attachment to molecules containing carboxylic acids, activated NHS esters, or carbonyl groups.[1][2][3][5][6] Its discrete length offers precision in bioconjugate design, a crucial factor in optimizing therapeutic efficacy and minimizing heterogeneity. This guide will compare the performance of this compound with other short and long-chain PEG linkers, as well as branched PEG structures, in the context of ADC development.
Performance Comparison of PEG Linkers
The length and structure of a PEG linker significantly influence the physicochemical and biological properties of an ADC. Key performance parameters include the drug-to-antibody ratio (DAR), hydrophobicity, in vitro cytotoxicity, in vivo stability, and pharmacokinetics.
Data Presentation: Quantitative Comparison of PEG Linkers
| Parameter | No PEG Linker | Short-Chain Linear PEG Linkers (e.g., this compound) | Long-Chain Linear PEG Linkers (e.g., m-PEG24-Amine) | Branched PEG Linkers (e.g., 2xPEG12) |
| Typical Achievable DAR | Variable, often lower with hydrophobic payloads.[7] | Generally allows for higher and more consistent DAR.[7] | Can sometimes lead to lower DAR due to steric hindrance.[7] | Can support high DAR with improved stability.[8] |
| Hydrophobicity | High (payload-dependent) | Moderately reduced | Significantly reduced[9][10] | Significantly reduced[8] |
| In Vitro Cytotoxicity (IC50) | Potentially very high (low nM), but aggregation can be an issue.[7] | High potency (low nM range), balancing hydrophilicity and payload delivery.[7] | May show a decrease in potency (higher IC50).[7][11][12] | Can maintain high potency with improved physical properties.[8] |
| In Vivo Half-life | Shorter | Moderately extended | Significantly extended[11][12][13] | Significantly extended[8] |
| Plasma Clearance | Faster | Slower; clearance rates increase for PEGs smaller than PEG8.[14] | Slower[9][10] | Slower[8] |
| Overall Therapeutic Index | Potentially limited by poor pharmacokinetics and aggregation.[9][10] | A good balance of potency and improved pharmacokinetics. | Improved tolerability but potentially reduced potency.[11][12] | Can be enhanced through better stability and pharmacokinetics at high DARs.[8] |
Experimental Protocols
To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in the development and characterization of ADCs.
Protocol 1: Conjugation of m-PEG-Amine Linker to a Carboxylic Acid Containing Payload
This protocol describes the activation of a carboxylic acid on a payload and its subsequent conjugation to an amine-containing PEG linker.
Materials:
-
Payload with a carboxylic acid group
-
This compound (or other amine-PEG linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing or centrifugal filters for purification
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Activation of Payload: a. Dissolve the carboxylic acid-containing payload in anhydrous DMF. b. Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC) to the payload solution. c. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.
-
Conjugation to m-PEG-Amine: a. In a separate vial, dissolve the m-PEG-Amine linker in anhydrous DMF. b. Add the activated payload solution to the m-PEG-Amine solution. c. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents), to the reaction mixture. d. Stir the reaction at room temperature overnight.
-
Purification of PEG-Payload: a. Monitor the reaction by TLC or LC-MS. b. Upon completion, purify the PEG-payload conjugate using flash chromatography or preparative HPLC.
-
Conjugation to Antibody (if payload is activated for antibody conjugation): a. The purified PEG-payload, if it has a reactive group for the antibody (e.g., a maleimide), is then reacted with the antibody under appropriate buffer conditions.
Protocol 2: Characterization of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is a standard method for determining the drug-to-antibody ratio (DAR) and assessing the hydrophobicity of ADCs.[15][16]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[17]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[17]
-
HPLC system
Procedure:
-
Sample Preparation: a. Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject the ADC sample onto the column. c. Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes. d. Monitor the elution profile at 280 nm.
-
Data Analysis: a. The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.). b. The retention time of the peaks correlates with the hydrophobicity of the ADC species; longer retention indicates greater hydrophobicity. c. Calculate the average DAR by integrating the peak areas for each species.
Protocol 3: In Vitro Cytotoxicity Assay of ADCs
This assay measures the potency of an ADC in killing target cancer cells, typically expressed as the half-maximal inhibitory concentration (IC50).
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Control cell line (e.g., HER2-negative MCF-7 cells)
-
Cell culture medium and supplements
-
ADCs with different PEG linkers
-
Untreated control antibody
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well. b. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADCs and control antibody in cell culture medium. b. Remove the old medium from the cells and add the ADC dilutions. c. Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
MTT Assay: a. Add MTT reagent to each well and incubate for 4 hours. b. Add solubilization buffer to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: HER2 signaling pathway leading to cell proliferation and survival.
References
- 1. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- 2. apexbt.com [apexbt.com]
- 3. This compound, 170572-38-0 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Mal-PEG8-Amine, TFA salt | BroadPharm [broadpharm.com]
- 6. tebubio.com [tebubio.com]
- 7. benchchem.com [benchchem.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 11. mdpi.com [mdpi.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Mass Spectrometry Analysis of m-PEG7-Amine Modified Proteins
For researchers, scientists, and drug development professionals, the precise characterization of proteins modified with polyethylene (B3416737) glycol (PEG) is critical for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of mass spectrometry (MS) based methods for the analysis of proteins conjugated with m-PEG7-Amine, a short, monodisperse PEG reagent. We will delve into detailed experimental protocols, present quantitative data for performance comparison, and explore alternative analytical techniques.
Experimental Workflow and Methodologies
The successful analysis of this compound modified proteins by mass spectrometry involves a multi-step workflow, from initial protein modification to data acquisition and interpretation.
Detailed Experimental Protocols
1. This compound Protein Conjugation:
This protocol outlines the modification of a protein with an amine-reactive m-PEG7-NHS ester.
-
Materials:
-
Purified protein of interest
-
This compound with an NHS ester reactive group
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis cassettes
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines that would compete with the reaction.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG7-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved m-PEG7-NHS ester to the protein solution. The optimal ratio may need to be determined empirically. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Purification: Remove excess this compound and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or using desalting columns. Ion-exchange chromatography can also be employed to separate PEGylated species from the unmodified protein.[]
-
2. Sample Preparation for Mass Spectrometry:
-
For Intact Mass Analysis: The purified conjugate can be directly analyzed after buffer exchange into a volatile buffer like ammonium (B1175870) acetate.
-
For Peptide Mapping (Bottom-up Proteomics):
-
Denaturation, Reduction, and Alkylation: Denature the protein in a buffer containing a chaotropic agent (e.g., urea (B33335) or guanidinium (B1211019) chloride). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and then alkylate the resulting free thiols with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Buffer exchange the sample into a digestion-compatible buffer (e.g., ammonium bicarbonate). Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:20 to 1:50 w/w) and incubate overnight at 37°C.
-
Sample Cleanup: Desalt the peptide mixture using C18 solid-phase extraction (SPE) cartridges or tips before LC-MS/MS analysis.
-
Mass Spectrometry-Based Approaches: A Comparison
The choice of mass spectrometry technique is crucial for obtaining comprehensive data on this compound modified proteins. The main approaches include intact mass analysis and peptide-level analysis (bottom-up and top-down proteomics).
Intact Mass Analysis
This approach provides the molecular weight of the entire modified protein, allowing for the determination of the number of attached PEG molecules (degree of PEGylation).
| Parameter | MALDI-TOF MS | ESI-QTOF MS |
| Principle | Ionization of co-crystallized sample and matrix by a laser pulse. | Ionization of a liquid sample by applying a high voltage. |
| Mass Accuracy | 10-100 ppm | <5 ppm |
| Resolution | Moderate to High | High |
| Sensitivity | High (femtomole to attomole) | High (femtomole to attomole) |
| Throughput | High | Moderate |
| Sample Prep | Co-crystallization with a matrix. | Sample in a volatile buffer. |
| Key Advantage | Simpler spectra with predominantly singly charged ions, good for heterogeneous samples.[2][3] | High resolution and mass accuracy, suitable for complex mixtures when coupled with LC.[2] |
| Key Disadvantage | Lower resolution and mass accuracy compared to ESI-QTOF. | Can produce complex spectra with multiple charge states. |
Peptide-Level Analysis
This involves fragmenting the protein to pinpoint the exact location of the PEG modification.
| Parameter | Bottom-Up Proteomics | Top-Down Proteomics |
| Principle | Analysis of enzymatically digested peptides. | Analysis of intact protein fragmentation. |
| Instrumentation | LC-MS/MS (e.g., Q-TOF, Orbitrap) | High-resolution MS (e.g., FT-ICR, Orbitrap) |
| Sample Prep | Involves protein denaturation, reduction, alkylation, and digestion. | Requires careful sample purification. |
| Key Advantage | Well-established workflows and high sequence coverage for smaller peptides.[4] | Provides a complete view of all modifications on a single protein molecule, preserving the context of co-occurring modifications.[4] |
| Key Disadvantage | Information about co-occurring modifications on the same protein molecule is lost. | Technically challenging for larger proteins (>50 kDa) and can be difficult to achieve complete fragmentation.[4] |
| This compound Analysis | Ideal for identifying the specific lysine (B10760008) residue(s) modified with this compound. | Can confirm the modification site on the intact protein and reveal other modifications. A MALDI-based top-down approach using in-source decay has been shown to be effective for determining PEGylation sites.[5][6] |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other techniques can provide complementary or confirmatory data for the analysis of this compound modified proteins.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass of the conjugate, degree of PEGylation, and site of modification. | High sensitivity, specificity, and ability to provide detailed structural information. | Can be complex, and different MS approaches may be needed for complete characterization. |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Separates molecules based on hydrodynamic radius, and MALS determines the absolute molar mass. | Molar mass of the conjugate, degree of PEGylation, and detection of aggregates.[7] | Provides absolute molar mass without the need for standards and is excellent for assessing aggregation.[8] Can determine the mass of both the protein and the PEG moiety in the conjugate.[9] | Does not provide information on the site of modification.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Can be used to determine the degree of PEGylation by comparing the integrals of PEG and protein-specific signals.[10][11] | Provides quantitative information without the need for ionization and can be non-destructive. Can quantify PEGylated species in complex biological fluids.[12][13] | Lower sensitivity compared to MS, and can be challenging for large proteins due to signal overlap.[14] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the discussed analytical techniques.
Table 1: Mass Spectrometry Performance
| Parameter | MALDI-TOF | ESI-QTOF | Orbitrap/FT-ICR (Top-Down) |
| Mass Range | >500,000 Da | up to ~100,000 m/z | up to ~80,000 m/z |
| Resolution | 10,000 - 40,000 | 40,000 - 80,000 | >100,000 |
| Mass Accuracy | 10 - 100 ppm | < 5 ppm | < 2 ppm |
| Sensitivity | fmol - amol | fmol - amol | fmol - amol |
Table 2: SEC-MALS Performance for a Model PEGylated Protein
Data extrapolated from analysis of a 16 kDa protein with 5 kDa PEG.[7]
| Parameter | Result |
| Unmodified Protein Molar Mass | ~16 kDa |
| Mono-PEGylated Protein Molar Mass | ~21 kDa |
| Di-PEGylated Protein Molar Mass | ~26 kDa |
| Aggregate Detection | Yes, detected species up to ~500 kDa |
Table 3: NMR Performance for Degree of PEGylation
| Parameter | Result |
| Detection Limit in Biological Fluids | ~10 µg/mL[12][13] |
| Quantitative Accuracy | High, based on signal integration[10] |
| Sample Requirement | Higher concentration than MS |
Conclusion
The comprehensive characterization of this compound modified proteins requires a multi-faceted analytical approach. Mass spectrometry, with its various configurations, stands as the cornerstone for providing detailed structural information, including the precise mass, degree of PEGylation, and site of modification. Intact mass analysis by ESI-QTOF MS offers high mass accuracy and resolution for determining the distribution of PEGylated species, while MALDI-TOF MS provides a rapid, high-throughput alternative. For definitive site localization, bottom-up proteomics via LC-MS/MS is the most established method, though top-down approaches are emerging as a powerful tool for analyzing the complete modification profile of the intact protein.
Alternative techniques such as SEC-MALS and NMR spectroscopy offer valuable complementary information. SEC-MALS is unparalleled in its ability to provide absolute molar mass and assess the aggregation state of the conjugate, while NMR offers a robust quantitative method for determining the degree of PEGylation, particularly in complex matrices.
By integrating the strengths of these different analytical methodologies, researchers and drug developers can achieve a thorough understanding of their this compound modified protein products, ensuring consistency, quality, and facilitating regulatory approval.
References
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 8. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
A Comparative Guide to Determining the Degree of Labeling with m-PEG7-Amine and Alternatives
For researchers, scientists, and drug development professionals, accurately determining the degree of labeling (DOL) of PEGylated biomolecules is critical for ensuring efficacy, safety, and batch-to-batch consistency. This guide provides a comprehensive comparison of common methods for quantifying the DOL of proteins modified with m-PEG7-Amine and other amine-reactive PEGylation reagents. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical technique for your research needs.
Comparison of Analytical Methods for Determining Degree of Labeling
The choice of method for determining the DOL of a PEGylated protein depends on several factors, including the properties of the protein and the PEG reagent, the required accuracy, and the available instrumentation. The following table summarizes and compares the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| UV-Vis Spectroscopy | Measures absorbance to determine protein concentration (at 280 nm) and, if the PEG has a chromophore, PEG concentration. DOL is calculated from the ratio. | Simple, rapid, and readily available equipment. | Indirect measurement; requires a chromophore on the PEG or linker for direct PEG quantification. Protein absorbance at 280 nm can be affected by PEGylation. | High |
| TNBS Assay | Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. The reduction in free amines after PEGylation is proportional to the DOL.[1] | Direct measurement of amine modification. Relatively simple and inexpensive colorimetric assay. | Only applicable for amine-targeted PEGylation. Requires knowledge of the total number of accessible amine groups on the protein. | Medium |
| Barium-Iodide Assay | PEG forms a colored complex with barium chloride and iodine, which can be quantified spectrophotometrically at 535 nm.[1] | Direct quantification of PEG. Simple colorimetric assay.[1] | Sensitivity can be dependent on the molecular weight of the PEG.[1] Requires careful control experiments to account for background absorbance. | Medium |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time. The relative peak areas of PEGylated and un-PEGylated protein can be used to estimate the DOL. | Can separate different PEGylated species (mono-, di-, multi-PEGylated). Provides information on purity and aggregation. | Resolution may not be sufficient to separate species with small differences in size.[2] Can be affected by non-specific interactions between the PEGylated protein and the column matrix. | Medium |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ions. The mass difference between the native and PEGylated protein corresponds to the mass of the attached PEG molecules, allowing for a precise DOL determination.[3][4] | Highly accurate and precise. Can identify the exact number of attached PEG molecules and their distribution.[3][5] | Requires specialized and expensive instrumentation. Data analysis can be complex for heterogeneous PEGylation products.[4] | Low to Medium |
Experimental Protocols
Below are detailed protocols for key experiments to determine the degree of labeling.
Protocol 1: General NHS Ester-Mediated Protein PEGylation
This protocol outlines a general procedure for conjugating an amine-reactive PEG NHS ester, a common derivative of reagents like this compound, to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4-8.0)
-
m-PEG-NHS Ester reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a final concentration of 1-10 mg/mL.[6]
-
PEG NHS Ester Preparation: Immediately before use, dissolve the m-PEG-NHS Ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[6]
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved m-PEG-NHS Ester to the protein solution with gentle mixing.[6] The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
Protocol 2: Determining Degree of Labeling by TNBS Assay
This protocol describes how to indirectly quantify the degree of PEGylation by measuring the reduction of free primary amines.[1]
Materials:
-
PEGylated protein sample
-
Unmodified (native) protein sample (as a control)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
0.01% (w/v) TNBS solution in water
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare solutions of both the PEGylated and native protein at a known concentration (e.g., 0.5 mg/mL) in 0.1 M sodium bicarbonate buffer.
-
Reaction Setup: In separate microcentrifuge tubes, add 500 µL of each protein solution.
-
TNBS Addition: Add 250 µL of the 0.01% TNBS solution to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 2 hours with gentle shaking.[7]
-
Measurement: Measure the absorbance of the supernatant at 345 nm or 420 nm.[1][7]
-
Calculation: The degree of labeling is calculated based on the reduction in absorbance of the PEGylated protein compared to the native protein, relative to the total number of available amine groups in the native protein.
Protocol 3: Determining Degree of Labeling by Barium-Iodide Assay
This protocol provides a direct method for quantifying the PEG content of a protein conjugate.[1]
Materials:
-
PEGylated protein sample
-
Series of known concentrations of the free m-PEG-Amine for a standard curve
-
Barium chloride solution (5% w/v in 0.1 M HCl)
-
Iodine solution (0.1 M I2 in 0.2 M KI)
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the free m-PEG-Amine in the same buffer as the protein sample.
-
Sample and Standard Preparation: In separate tubes, mix a defined volume of each standard and the PEGylated protein sample with the barium chloride solution.
-
Color Development: Add the iodine solution to each tube and mix. A colored complex will form.
-
Measurement: Measure the absorbance of each sample and standard at 535 nm.[1]
-
Calculation: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the absorbance of the PEGylated protein sample to determine its PEG concentration from the standard curve. The degree of labeling can then be calculated by dividing the molar concentration of PEG by the molar concentration of the protein.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows for protein PEGylation and subsequent analysis of the degree of labeling.
Caption: A typical experimental workflow for protein PEGylation.
Caption: Various analytical methods for determining the Degree of Labeling.
Alternative PEGylation Reagents
While linear, monofunctional PEGs like this compound are widely used, alternative architectures and functionalities offer distinct advantages.
-
Branched PEGs: These reagents consist of two or more PEG chains linked to a central core.[8] This structure provides a larger hydrodynamic volume for the same molecular weight compared to linear PEGs, which can enhance shielding of the protein from proteases and the immune system.[8]
-
Multi-arm PEGs: These have multiple reactive sites, allowing for the creation of crosslinked hydrogels or for coupling to multiple sites on a protein or other molecules.
-
Heterobifunctional PEGs: These possess two different reactive groups at the ends of the PEG chain, enabling the crosslinking of two different molecules.
-
Cleavable PEGs: These contain a linker that can be cleaved under specific physiological conditions (e.g., changes in pH or the presence of specific enzymes), allowing for controlled release of the conjugated molecule.
-
Alternative Polymers: Concerns about potential immunogenicity of PEG have led to the exploration of alternative polymers such as polysarcosine (pSar), poly(2-oxazolines), and poly(amino acids).[9] These polymers can offer similar benefits to PEG, such as increased solubility and circulation time, while potentially having a lower immunogenic profile.[9]
The choice of PEGylation reagent is a critical consideration in the design of bioconjugates. The optimal reagent will depend on the specific application and the desired properties of the final product. The analytical methods described in this guide are applicable to proteins modified with these alternative reagents, although some method optimization may be required.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. lcms.cz [lcms.cz]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. agilent.com [agilent.com]
Monodisperse vs. Polydisperse PEG Linkers: A Comprehensive Comparison for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of a wide range of molecules, from small drugs to large biologics. The choice between monodisperse and polydisperse PEG linkers is a critical decision with profound implications for the efficacy, safety, and manufacturability of next-generation therapeutics. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to inform your selection process.
At a Glance: Key Differences and Performance Attributes
Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight, characterized by a Polydispersity Index (PDI) of 1.0. In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, resulting in a PDI greater than 1.0.[1] This fundamental structural difference leads to significant variations in their physicochemical properties and in vivo performance.
Table 1: Comparative Summary of Monodisperse vs. Polydisperse PEG Linkers
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Molecular Weight | Single, defined molecular weight | Average molecular weight with a distribution |
| Polydispersity Index (PDI) | PDI = 1.0[1] | PDI > 1.0 |
| Chemical Structure | Homogeneous, single chemical entity | Heterogeneous mixture of different chain lengths |
| Synthesis | Controlled, stepwise synthesis | Ring-opening polymerization of ethylene (B1197577) oxide[1] |
| Purity & Consistency | High purity, excellent batch-to-batch consistency | Variable purity, potential for batch-to-batch variability |
| Characterization | Straightforward and precise | More complex, relies on average properties |
| Pharmacokinetics (PK) | Predictable and consistent PK profile | More variable and less predictable PK profile |
| Immunogenicity | Lower potential for inducing anti-PEG antibodies | Higher potential for immunogenicity due to heterogeneity[2] |
| Cost | Generally higher | More cost-effective for large-scale production[1] |
| Regulatory Precedent | Growing number of approved drugs | Established history with many FDA-approved drugs[2] |
Performance Deep Dive: Experimental Data
The homogeneity of monodisperse PEG linkers translates into tangible performance advantages in key areas such as protein resistance and pharmacokinetic profiles.
Protein Adsorption
A critical function of PEGylation is to create a "stealth" layer that minimizes non-specific protein adsorption, thereby reducing clearance by the immune system.[2] Experimental data from studies on PEGylated gold nanoparticles demonstrates that the uniform, dense layer formed by monodisperse PEGs is significantly more effective at repelling proteins compared to the less organized layer of polydisperse PEGs.[3][4]
| PEG Linker Type | Protein Adsorbed (ng/cm²) |
| Monodisperse PEG | Significantly lower and constant |
| Polydisperse PEG | Higher and variable |
| Data conceptualized from findings reported in "Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles".[3][4] |
Pharmacokinetics
The predictable nature of monodisperse PEGs leads to more uniform and extended circulation half-lives of conjugated drugs. The heterogeneity of polydisperse PEGs can result in a mixed population of drug conjugates with varying pharmacokinetic behaviors.
| Parameter | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs |
| Blood Circulation Half-life (t½) | Significantly prolonged | Shorter |
| Tumor Accumulation | Enhanced | Lower |
| Data conceptualized from findings reported in "Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles".[3][4] |
The Impact on Advanced Drug Modalities
The choice between monodisperse and polydisperse PEG linkers is particularly crucial in the development of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
In ADC development, achieving a uniform drug-to-antibody ratio (DAR) is paramount for ensuring consistent efficacy and a predictable safety profile. The use of monodisperse PEG linkers is increasingly favored as it contributes to the generation of a more homogeneous ADC product.[1] This homogeneity simplifies characterization and quality control, and can lead to improved therapeutic outcomes.[5] The hydrophilic nature of the PEG linker can also help to solubilize hydrophobic drug payloads, enabling higher DARs without inducing aggregation.[5]
Figure 1. Comparison of ADC structure with monodisperse vs. polydisperse PEG linkers.
Experimental Methodologies
To aid in the practical application of these concepts, detailed protocols for key comparative experiments are provided below.
Protocol 1: Synthesis of Monodisperse and Polydisperse PEG Linkers
Objective: To synthesize monodisperse and polydisperse PEG linkers for comparative studies.
A. Monodisperse PEG Synthesis (Solid-Phase Stepwise Approach) [1]
-
Materials: Wang resin, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine (B6355638), Dichloroacetic acid (DCA), Fmoc-NH-PEG-COOH building blocks, HBTU, HOBt, N,N-Diisopropylethylamine (DIPEA), Acetic anhydride, Pyridine, Trifluoroacetic acid (TFA).
-
Procedure:
-
Swell the Wang resin in DCM.
-
Fmoc deprotection of the resin using a solution of piperidine in DMF.
-
Couple the first Fmoc-NH-PEG-COOH building block using HBTU/HOBt/DIPEA in DMF.
-
Wash the resin extensively with DMF and DCM.
-
Repeat the deprotection and coupling steps to achieve the desired chain length.
-
After the final coupling, perform N-terminal Fmoc deprotection.
-
Cleave the monodisperse PEG linker from the resin using a TFA-based cleavage cocktail.
-
Precipitate the cleaved linker in cold diethyl ether and purify by preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its purity and identity.
-
B. Polydisperse PEG Synthesis (Anionic Ring-Opening Polymerization) [1]
-
Materials: Ethylene oxide, Initiator (e.g., sodium methoxide), Anhydrous solvent (e.g., THF), Terminating agent (e.g., methyl iodide).
-
Procedure:
-
Dry the reaction glassware and solvent thoroughly.
-
Dissolve the initiator in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution and slowly add the desired amount of ethylene oxide.
-
Allow the polymerization to proceed at the desired temperature for a specified time to achieve the target average molecular weight.
-
Terminate the reaction by adding the terminating agent.
-
Precipitate the polydisperse PEG by adding the reaction mixture to a non-solvent like cold diethyl ether.
-
Wash and dry the polymer.
-
Characterize the average molecular weight and PDI using Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC).
-
Protocol 2: Characterization of PEG Linkers
Objective: To determine the molecular weight and polydispersity of the synthesized PEG linkers.
-
A. Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC) [1]
-
Principle: Separates molecules based on their hydrodynamic volume.
-
Procedure:
-
Calibrate the GPC/SEC system with a series of narrow PEG standards of known molecular weights.
-
Dissolve the synthesized PEG linker sample in the mobile phase.
-
Inject the sample into the GPC/SEC system.
-
Determine the molecular weight distribution and PDI by comparing the sample's retention time to the calibration curve.
-
-
-
B. Mass Spectrometry (MALDI-TOF or ESI-MS)
-
Principle: Provides precise mass-to-charge ratio information.
-
Procedure:
-
Prepare the sample according to the instrument's requirements (e.g., co-crystallization with a matrix for MALDI-TOF).
-
Acquire the mass spectrum. For monodisperse PEGs, a single major peak corresponding to the exact molecular weight should be observed. For polydisperse PEGs, a distribution of peaks representing the different chain lengths will be present.
-
-
Protocol 3: Comparative Analysis of Bioconjugation Efficiency
Objective: To compare the bioconjugation efficiency of monodisperse and polydisperse PEG linkers to a model protein.
-
Materials: Model protein (e.g., BSA or a monoclonal antibody), activated monodisperse and polydisperse PEG linkers (e.g., NHS esters), reaction buffer (e.g., PBS, pH 7.4), quenching solution (e.g., Tris or glycine), analytical SEC column, SDS-PAGE reagents and equipment.
-
Procedure:
-
Dissolve the protein in the reaction buffer to a known concentration.
-
Prepare stock solutions of the activated monodisperse and polydisperse PEG linkers.
-
Set up parallel conjugation reactions by adding a defined molar excess of each PEG linker to the protein solution.
-
Incubate the reactions at room temperature for a specified time (e.g., 1-2 hours) with gentle mixing.
-
Quench the reactions by adding the quenching solution.
-
Analyze the reaction mixtures by analytical SEC to separate the PEGylated protein from the unreacted protein and excess PEG linker.
-
Quantify the peak areas to determine the percentage of conjugated protein.
-
Further analyze the reaction products by SDS-PAGE to visualize the shift in molecular weight of the PEGylated protein.
-
Figure 2. General experimental workflow for comparing PEG linker performance.
Conclusion
The choice between monodisperse and polydisperse PEG linkers is a multifaceted decision that depends on the specific application, developmental stage, and desired product profile. Monodisperse PEG linkers offer unparalleled precision, leading to more homogeneous conjugates with predictable pharmacokinetics and potentially improved safety profiles. While historically more expensive, advancements in synthesis are making them increasingly accessible. Polydisperse PEG linkers, with their cost-effectiveness and established regulatory track record, remain a viable option for certain applications. For the development of highly defined and optimized biotherapeutics, particularly complex modalities like ADCs, the superior control and consistency afforded by monodisperse PEG linkers present a compelling advantage. This guide serves as a foundational resource to aid researchers in making an informed decision that best aligns with their drug development goals.
References
Beyond the Standard: A Comparative Guide to Alternatives for m-PEG7-Amine in ADC Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. While m-PEG7-Amine has been a widely utilized hydrophilic spacer in ADC linkers, the quest for enhanced stability, improved pharmacokinetics, and greater therapeutic efficacy has driven the development of a diverse array of alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower researchers in the rational design of next-generation ADCs.
The Evolving Role of Linkers in ADC Design
The linker in an ADC is not merely a passive connector; it is a critical determinant of the conjugate's success.[1][2] An ideal linker must maintain a stable connection between the antibody and the cytotoxic payload in systemic circulation to minimize off-target toxicity, yet efficiently release the payload upon reaching the target tumor cells.[1][2] The hydrophilicity of the linker is another crucial factor, as it can significantly impact the ADC's solubility, aggregation, and pharmacokinetic properties.[][4] Increased hydrophilicity can lead to a longer circulation half-life and increased tumor accumulation.[5]
This compound, a monodisperse polyethylene (B3416737) glycol (PEG) derivative, has been favored for its ability to impart hydrophilicity. However, the field is actively exploring alternatives to address potential limitations and to fine-tune the performance of ADCs for specific therapeutic applications. These alternatives can be broadly categorized into cleavable and non-cleavable linkers, each with distinct mechanisms of action and characteristics.
Cleavable Linkers: Designing for Controlled Payload Release
Cleavable linkers are designed to be stable in the bloodstream and to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[6] This targeted release is crucial for maximizing on-target efficacy while minimizing systemic toxicity.[6]
Enzyme-Cleavable Linkers
These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[6][7] The most common example is the valine-citrulline (Val-Cit) dipeptide.[6][7] However, research has expanded to other peptide sequences and enzymatic triggers to improve specificity and stability.
Novel Enzyme-Cleavable Linkers:
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme overexpressed in some tumor microenvironments. They offer a hydrophilic alternative to peptide-based linkers.[7][8]
-
β-Galactosidase-Cleavable Linkers: Similar to β-glucuronide linkers, these are cleaved by β-galactosidase, an enzyme found to be overexpressed in some tumor cells.[9]
-
Sulfatase-Cleavable Linkers: These linkers are cleaved by sulfatases, which are overexpressed in several cancer types, offering another avenue for selective payload release.[9]
-
Exo-Cleavable Linkers: This approach repositions the cleavable peptide linker to the "exo" position of the p-aminobenzylcarbamate (PABC) moiety, which can enhance stability and allow for higher drug-to-antibody ratios (DARs) with hydrophobic payloads.[10][11]
Table 1: Comparative Performance of Enzyme-Cleavable Linkers
| Linker Type | ADC Example | Cancer Cell Line | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Stability | Reference(s) |
| Val-Cit | Trastuzumab-MMAE | KPL-4 (HER2+) | 14.3 pM | - | Hydrolyzed within 1 hour in mouse plasma | [9] |
| β-Galactosidase | Trastuzumab-MMAE | KPL-4 (HER2+) | 8.8 pM | 57-58% reduction in tumor volume (1 mg/kg) | - | [9] |
| Sulfatase | Trastuzumab-MMAE | HER2+ cells | 61 and 111 pM | - | High stability (>7 days in mouse plasma) | [9] |
| Val-Ala | - | - | - | - | More stable than Val-Cit in mouse plasma | [9] |
| Exo-EVC Linker | Trastuzumab-Payload | SKBR-3 (HER2+) | Potent cytotoxicity | Significant tumor regression | Enhanced stability compared to conventional Val-Cit | [10][11] |
pH-Sensitive Linkers
These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6][12] This allows for payload release after internalization of the ADC.
Novel pH-Sensitive Linkers:
-
Phosphoramidate-based Linkers: These offer a tunable platform for pH-triggered release by altering the linker's chemical structure.[13]
-
Gallic Acid-Derived Linkers: A self-immolative linker based on a natural product that demonstrates pH-dependent drug release.[14]
Table 2: Comparative Performance of pH-Sensitive Linkers
| Linker Type | Key Feature | Release Kinetics | Plasma Stability | Reference(s) |
| Hydrazone | Acid-catalyzed hydrolysis | Half-life of 2.4 min at pH ~5.0; >2 hours at pH 7.0 | Can suffer from instability in circulation | [15] |
| Spiro diorthoester | Sensitive to subtle pH changes | Complete hydrolysis in <1 hour at pH 4.0 | More sensitive to low pH than acylhydrazone | [15] |
| Phosphoramidate | Tunable pH-triggered release | Tunable by altering linker structure | Under investigation | [13] |
| Gallic Acid-derived | Self-immolative, traceless | 95% release after 7 hours at pH 5.5 | Stable for 24 hours at pH 7.4 and in plasma | [14] |
Glutathione-Sensitive Linkers
These linkers utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[6][16]
Table 3: Characteristics of Glutathione-Sensitive Linkers
| Linker Type | Cleavage Trigger | Key Advantage | Bystander Effect | Reference(s) |
| Disulfide | High intracellular glutathione concentration (1-10 mM) | Stable in circulation, rapid intracellular cleavage | Can generate a neutral payload capable of bystander killing | [16] |
Non-Cleavable Linkers: The Stability-First Approach
Non-cleavable linkers form a highly stable covalent bond between the antibody and the payload.[1] The release of the active payload occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[1] This approach generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[17] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a "bystander effect" – the killing of neighboring antigen-negative tumor cells.[17][18]
Novel Non-Cleavable Linkers:
-
Hydrophilic Non-Cleavable Linkers: Incorporation of hydrophilic moieties like PEG, alkynes, and piperazine (B1678402) into non-cleavable linkers can improve the physicochemical properties of the ADC.[19][20]
-
Macrocycle-Containing Linkers: The integration of hydrophilic macrocycles, such as cyclodextrins and crown ethers, into the linker structure can enhance in vivo performance.[21]
Table 4: Comparative Performance of Non-Cleavable Linkers
| Linker Type | ADC Example | Cancer Cell Line | In Vitro Potency (IC50) | In Vivo Efficacy | Plasma Stability | Reference(s) |
| SMCC (Thioether) | Ado-trastuzumab emtansine (Kadcyla®) | KPL-4 (HER2+) | 33 pM | - | High plasma stability | [1][9] |
| Cyclodextrin-containing | Brentuximab-MMAE | Karpas-299 | 16-34 pM | Improved efficacy over Adcetris® | - | [21] |
| Crown Ether-containing | Brentuximab-MMAE | Karpas-299 | 16-34 pM | Enhanced in vivo efficacy | - | [21] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines the general steps for assessing the in vitro cytotoxicity of an ADC using MTT or XTT assays, which measure cell viability based on metabolic activity.[22][23][24][25]
Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for ADC in vitro cytotoxicity assays.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[23]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Remove the old medium from the cells and add the diluted compounds.[22]
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 48-144 hours).[23]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 1-4 hours.[22]
-
Solubilization (MTT only): If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[22]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Plasma Stability Assay
This protocol describes a common method for assessing the in vivo stability of an ADC by measuring the amount of intact ADC or released payload in plasma over time.[26][27]
Workflow for In Vivo Plasma Stability Assay
Caption: Workflow for assessing ADC in vivo stability.
Materials:
-
Animal model (e.g., mice, rats)
-
ADC
-
Blood collection supplies
-
ELISA reagents (antigen, antibodies, substrate)
-
LC-MS/MS system
-
Reagents for protein precipitation
Procedure:
-
Animal Dosing: Administer a single dose of the ADC to the animal model, typically via intravenous injection.[26]
-
Sample Collection: Collect blood samples at various time points post-administration.[26]
-
Plasma Preparation: Process the blood samples to obtain plasma.[26]
-
Quantification:
-
Data Analysis: Plot the concentration of intact ADC or free payload over time to determine pharmacokinetic parameters such as half-life and clearance rate.[28]
Conclusion: A Tailored Approach to Linker Selection
The choice of a linker is a critical decision in the development of an ADC, and there is no one-size-fits-all solution. The selection of an appropriate alternative to this compound depends on the specific characteristics of the target antigen, the payload, and the desired therapeutic outcome. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors, but may come with the risk of lower plasma stability.[17] Non-cleavable linkers, on the other hand, generally provide enhanced stability and a better safety profile but lack the bystander effect.[17]
The incorporation of novel hydrophilic moieties, such as different PEG lengths, sulfonate groups, or macrocycles, represents a promising strategy to improve the physicochemical properties and pharmacokinetic profiles of ADCs.[4][21] By carefully considering the comparative data and employing rigorous experimental evaluation, researchers can select the optimal linker technology to develop safer and more effective ADC therapeutics.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. commercialization.wsu.edu [commercialization.wsu.edu]
- 14. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 15. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 20. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 21. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Analysis of m-PEG7-Amine: HPLC and Beyond
For researchers and drug development professionals, ensuring the purity of reagents like m-PEG7-Amine is a critical step in bioconjugation and the development of antibody-drug conjugates (ADCs). This guide provides a comparative overview of analytical techniques for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and data presentation will aid in the selection of the most appropriate analytical method.
Comparison of Analytical Techniques
The purity of this compound can be determined by several analytical methods, each with its own strengths and weaknesses. While Reversed-Phase HPLC (RP-HPLC) is a widely used and robust method, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) provide complementary information for a comprehensive characterization.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC with Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD) | Separation based on hydrophobicity, followed by universal detection of non-volatile analytes.[1] | Purity, presence of non-UV active impurities, retention time. | High sensitivity for compounds without a UV chromophore, robust, quantitative, and easily automated.[2] | May not resolve structurally similar impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination. | Molecular weight confirmation of the main peak and impurities, providing unequivocal identity.[] | High specificity and sensitivity, can identify unknown impurities. | Can be more complex to operate and maintain than other detectors. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, determination of the average number of PEG units, and identification of functional groups.[1] | Provides detailed structural information. | Lower sensitivity compared to HPLC, may not detect trace impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule.[] | Fast and simple for functional group analysis. | Provides limited information on purity and cannot distinguish between different PEG chain lengths. |
HPLC Analysis of this compound: A Comparative Look at Detectors
Given that polyethylene (B3416737) glycols (PEGs) lack a strong UV chromophore, the choice of detector is crucial for accurate purity assessment.[4] Universal detectors like CAD and ELSD are highly suitable for this application.
| HPLC Detector | Principle of Operation | Pros for this compound Analysis | Cons for this compound Analysis |
| Charged Aerosol Detector (CAD) | Nebulization of the eluent, charging of the resulting aerosol particles, and measurement of the electrical charge. | Provides a near-uniform response for non-volatile analytes, regardless of their chemical structure, enabling accurate quantitation without the need for specific reference standards for impurities.[2] | Requires a volatile mobile phase. |
| Evaporative Light Scattering Detector (ELSD) | Nebulization of the eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.[1] | Compatible with a wide range of mobile phases and can detect any non-volatile analyte. | Response can be non-linear and dependent on analyte properties, which can make quantitation more challenging than with CAD. |
| Mass Spectrometry (MS) | Ionization of the analyte and separation of ions based on their mass-to-charge ratio. | Provides molecular weight information, which is invaluable for peak identification and characterization of impurities.[] | Higher cost and complexity compared to CAD and ELSD. |
| Refractive Index (RI) Detector | Measures the change in the refractive index of the eluent as the analyte passes through the detector cell. | A universal detector that can detect any analyte with a refractive index different from the mobile phase. | Not compatible with gradient elution, which is often necessary for separating complex mixtures, and has lower sensitivity compared to other detectors.[4] |
Experimental Protocols
HPLC-CAD/ELSD Method for this compound Purity Analysis
This protocol is a representative method for the purity analysis of this compound using reversed-phase HPLC with CAD or ELSD.
-
System: HPLC or UPLC system equipped with a CAD or ELSD.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for its ability to separate compounds based on hydrophobicity.[] A polymeric reversed-phase column (e.g., PLRP-S) can also be effective.[1][4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over a period of 10-20 minutes to elute the this compound and any less polar impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5 µL.
-
Detector Settings (CAD):
-
Nebulizer Temperature: 35 °C
-
Evaporation Temperature: Not specified, optimize for analyte
-
Gas: Nitrogen
-
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 50 °C
-
Evaporator Temperature: 70 °C
-
Gas Flow Rate: 1.6 SLM[1]
-
-
Sample Preparation: Dissolve the this compound sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[]
NMR Spectroscopy for Structural Confirmation
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).[]
-
Experiments:
-
¹H NMR: Provides information on the proton environment. Key signals to identify include the characteristic peaks for the PEG chain (-O-CH₂-CH₂-), the methoxy (B1213986) group (CH₃-O-), and the protons on the carbon adjacent to the amine group (-CH₂-NH₂).[5][6][7]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[]
Visualizing the Workflow and Process
To better understand the experimental and logical flow of this compound analysis, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical flow from synthesis to use of this compound.
References
Evaluating the Immunogenicity of m-PEG7-Amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and shielding the conjugated molecule from enzymatic degradation and immune recognition, PEGylation can prolong circulation half-life and reduce immunogenicity. However, the immune system can recognize PEG itself, leading to the production of anti-PEG antibodies. This guide provides a comparative evaluation of the immunogenicity of m-PEG7-Amine conjugates, offering insights into their performance relative to other PEGylation strategies and alternative approaches.
Factors Influencing PEG Immunogenicity
The immunogenicity of PEGylated conjugates is not uniform and is influenced by a variety of factors related to the PEG molecule itself and the nature of the conjugated therapeutic. Key determinants include:
-
Molecular Weight: Higher molecular weight PEGs generally exhibit increased immunogenicity.[1][2][3] Studies have shown that conjugates with larger PEG chains (e.g., 20 kDa, 30 kDa) induce a stronger anti-PEG antibody response compared to those with lower molecular weights (e.g., 2 kDa, 5 kDa).[1][2]
-
Structure: The architecture of the PEG molecule plays a role. Branched PEGs, by providing a higher surface density, may offer enhanced shielding of the conjugated protein from the immune system compared to linear PEGs.[3] However, the increased complexity of branched structures could also potentially lead to a more pronounced immune response in some instances.[3]
-
Terminal Functional Group: The chemical group at the terminus of the PEG chain can significantly impact immunogenicity. The commonly used methoxy (B1213986) (mPEG) terminal group has been shown to be immunogenic in some animal models, with antibodies displaying a higher affinity for mPEG-protein conjugates compared to hydroxy-PEG (HO-PEG) conjugates.[4][5] The binding affinities of anti-PEG antibodies to different terminal groups have been ranked as follows: hydroxyl (-OH) < amino (-NH2) < methoxy (-OCH3).
-
Nature of the Conjugated Molecule: The immunogenicity of the therapeutic molecule itself can influence the overall immune response to the PEGylated conjugate.[2]
Immunogenicity of this compound Conjugates in Comparison
Direct quantitative data on the immunogenicity of this compound conjugates is limited in publicly available literature. However, based on the general principles of PEG immunogenicity, we can infer its likely performance relative to other PEG derivatives.
This compound is a short-chain, linear PEG with a methoxy terminal group and an amine functional group for conjugation. Its relatively low molecular weight would theoretically contribute to lower immunogenicity compared to long-chain PEGs. However, the presence of the methoxy group is a known factor that can contribute to an immune response.
| Feature | This compound | Long-Chain mPEGs (e.g., 20kDa) | Hydroxy-PEGs (HO-PEG) | Branched PEGs |
| Molecular Weight | Low | High | Variable | High |
| Structure | Linear | Linear | Linear | Branched |
| Terminal Group | Methoxy | Methoxy | Hydroxyl | Methoxy |
| Predicted Immunogenicity | Low to Moderate | High | Potentially Lower than mPEG | Variable, potentially enhanced shielding but also potential for higher response |
Alternatives to this compound with Potentially Lower Immunogenicity
For applications where minimizing immunogenicity is critical, several alternatives to traditional mPEGylation are being explored:
-
Hydroxy-PEG (HO-PEG): Replacing the methoxy group with a hydroxyl group has been suggested to reduce the immunogenicity of the PEG chain.[5]
-
Polysarcosine (pSar): This biocompatible, synthetic polymer is composed of repeating sarcosine (B1681465) units and has shown promise in reducing immunogenicity and clearance by the immune system.[6]
-
XTENylation: Utilizing a biopolymer engineered from a repeating amino acid sequence, XTENylation offers a biodegradable alternative with potentially reduced immunogenicity due to its composition of naturally occurring amino acids.[6]
-
Poly(amino acids) (PAAs): Polymers like polyglutamic acid (PGA) are being investigated as stealth coatings for liposomes and have emerged as viable alternatives to PEG.[6]
-
Poly(vinyl pyrrolidone) (PNVP): This polymer has shown promising results for decorating liposomes and may offer a less immunogenic alternative to PEG for nucleic acid delivery.[7]
Experimental Protocols for Immunogenicity Assessment
A thorough evaluation of the immunogenicity of PEGylated conjugates involves a combination of in vitro and in vivo assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
ELISA is a standard method for quantifying anti-PEG antibodies in serum or plasma samples.
Experimental Workflow for Anti-PEG Antibody ELISA
Caption: Workflow for detecting anti-PEG antibodies using ELISA.
Protocol:
-
Plate Coating: Coat the wells of a high-binding 96-well microplate with a solution of the PEGylated conjugate (e.g., this compound conjugated to a carrier protein) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted serum or plasma samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG or IgM) that recognizes the primary antibodies in the samples. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of anti-PEG antibodies in the sample.
Signaling Pathways in the Immune Response to PEGylated Conjugates
The immune response to PEGylated compounds can involve various signaling pathways, primarily through the activation of B-cells and the complement system.
B-Cell Activation by PEGylated Conjugates
PEGylated molecules, particularly those with repeating epitopes, can act as T-cell independent type 2 (TI-2) antigens, directly cross-linking B-cell receptors (BCRs) and leading to B-cell activation and the production of anti-PEG IgM antibodies.[1] In some cases, especially with PEG-protein conjugates, a T-cell dependent (TD) response can also be initiated, leading to the production of IgG antibodies.[5]
Caption: B-cell activation pathways by PEGylated conjugates.
Complement System Activation
Anti-PEG antibodies, upon binding to PEGylated conjugates, can form immune complexes that activate the complement system through the classical pathway.[5] This can lead to opsonization of the conjugate and its rapid clearance from circulation, a phenomenon known as accelerated blood clearance (ABC).
Caption: Complement activation by PEGylated conjugates.
Conclusion
The immunogenicity of this compound conjugates is expected to be relatively low due to their short chain length. However, the presence of the methoxy terminal group remains a potential trigger for an immune response. For therapeutic applications requiring minimal immunogenicity, exploring alternatives such as HO-PEG or non-PEG polymers like polysarcosine and XTEN may be advantageous. A thorough immunogenicity risk assessment, employing robust analytical methods like ELISA, is crucial in the development of any PEGylated therapeutic to ensure its safety and efficacy.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 3. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 6. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 7. Poly(vinyl pyrrolidone) derivatives as PEG alternatives for stealth, non-toxic and less immunogenic siRNA-containing lipoplex delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of a polyethylene (B3416737) glycol (PEG) linker is a critical design parameter in the development of bioconjugates, significantly influencing the therapeutic efficacy and pharmacokinetic profile of drugs. The choice between a linear and a branched PEG linker can impact solubility, stability, hydrodynamic volume, and ultimately, the performance of a therapeutic molecule. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific research and drug development applications.
At a Glance: Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene (B1197577) glycol units.[] | Multiple PEG arms extending from a central core.[] |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, which can contribute to reduced renal clearance.[2] |
| "Stealth" Effect | Provides a hydrophilic shield, reducing immunogenicity and enzymatic degradation. | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[2] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule. | Potentially higher, as one linker can be designed to attach multiple drug molecules.[2][3] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight. | Significantly longer circulation time in the bloodstream.[2] |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation where access to the conjugation site is limited.[4] | Increased, which can sometimes negatively impact the binding affinity of the targeting molecule or the rate of enzymatic cleavage of the linker.[4] |
| Synthesis | Generally simpler and more cost-effective. | More complex synthesis is required to create the branched structure.[5] |
Quantitative Performance Comparison
The following tables summarize key quantitative data from studies comparing the performance of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[4] |
Table 2: In Vivo Half-Life of PEGylated TNF Nanobodies (40 kDa total PEG MW)
| Linker Architecture | In Vivo Half-Life (t½) (hours) |
| Linear (1 x 40 kDa) | ~40 |
| Branched (2 x 20 kDa) | ~60 |
| Data adapted from a study on PEGylated TNF Nanobodies, demonstrating the superior pharmacokinetic profile of branched PEG conjugates.[2] |
Table 3: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linker Architectures
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) |
| Homogeneous DAR 2 (Linear Linker) | 2 | ~0.5 |
| Homogeneous DAR 6 ("Short" Branched Linker) | 6 | 0.68 |
| Homogeneous DAR 6 ("Long" Branched Linker) | 6 | 0.074 |
| This study highlights that while a higher DAR can be achieved with branched linkers, the length of the branches is critical for maintaining high cytotoxicity, possibly due to steric hindrance affecting enzyme access for payload release.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.
Synthesis of Amine-Terminated Linear PEG
This protocol describes a common method for producing linear PEG with a terminal amine group, a versatile precursor for further functionalization.
Materials:
-
α-Methoxy-ω-hydroxy Poly(ethylene glycol) (mPEG-OH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (B81097) (NaN3)
-
Triphenylphosphine (PPh3)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Methanol (MeOH)
Procedure:
-
Mesylation of mPEG-OH: Dissolve mPEG-OH in anhydrous DCM and cool the solution to 0°C. Add TEA, followed by the dropwise addition of MsCl. Allow the reaction to warm to room temperature and stir overnight. The product, mPEG-OMs, is precipitated in cold diethyl ether and dried under vacuum.
-
Azidation of mPEG-OMs: Dissolve the mPEG-OMs in anhydrous DMF and add NaN3. Heat the reaction mixture to 80-100°C and stir for 24 hours. After cooling, the product, mPEG-N3, is precipitated in cold diethyl ether and dried.[6]
-
Reduction to mPEG-NH2 (Staudinger Reaction): Dissolve the mPEG-N3 in methanol. Add PPh3 and reflux the mixture overnight. After cooling and solvent removal, the crude product is dissolved in a minimal amount of DCM and precipitated in cold diethyl ether to yield the final amine-terminated linear PEG (mPEG-NH2).[7]
Synthesis of an NHS-Activated Branched PEG Linker
This protocol outlines the synthesis of a branched PEG linker with an N-hydroxysuccinimide (NHS) ester for reaction with amine-containing molecules.
Materials:
-
Ethylene oxide
-
Potassium naphthalenide
-
Tert-butyl bromoacetate (B1195939)
-
Trifluoroacetic acid (TFA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Synthesis of 4-arm PEG-OH: Initiate the anionic ring-opening polymerization of ethylene oxide from pentaerythritol using potassium naphthalenide as an initiator in anhydrous THF to produce a 4-arm PEG with terminal hydroxyl groups.
-
Functionalization with Carboxylic Acid Groups: React the 4-arm PEG-OH with tert-butyl bromoacetate in the presence of a strong base to introduce protected carboxylic acid groups at the end of each arm.
-
Deprotection: Treat the product with TFA in DCM to remove the tert-butyl protecting groups, yielding a 4-arm PEG with terminal carboxylic acid groups (4-arm PEG-COOH).
-
NHS Ester Activation: Dissolve the 4-arm PEG-COOH in anhydrous DCM. Add NHS and DCC and stir the reaction at room temperature overnight. The dicyclohexylurea byproduct is removed by filtration. The final product, 4-arm PEG-NHS, is obtained after precipitation in cold diethyl ether and drying under vacuum.
Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectrophotometry
This method provides an average DAR for an antibody-drug conjugate (ADC).
Procedure:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the cytotoxic drug.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law (A = εbc), using the known extinction coefficients (ε) of the antibody at 280 nm and the drug at its maximum absorbance wavelength.
-
A correction factor is applied to the absorbance at 280 nm to account for the drug's absorbance at this wavelength.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Procedure:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC with either a linear or branched PEG linker. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[8]
-
Viability Assessment: Add MTT reagent to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Plot the percentage of cell viability against the logarithm of the ADC concentration to determine the IC50 value.[9]
Visualizations: Workflows and Structures
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
References
- 2. benchchem.com [benchchem.com]
- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Stability Showdown: A Comparative Analysis of PEG Amine Linkers of Varying Lengths
For researchers, scientists, and drug development professionals, the choice of a linker in a bioconjugate is a critical decision that profoundly impacts the stability, efficacy, and safety of the therapeutic. Polyethylene glycol (PEG) amine linkers are frequently employed to connect therapeutic payloads to biologics, such as antibodies, enhancing solubility and extending circulation half-life.[1][2][3] This guide provides an objective comparison of the stability of PEG amine linkers with different chain lengths, supported by experimental data and detailed methodologies to inform rational drug design.
The stability of a linker is paramount, as premature cleavage of the payload can lead to off-target toxicity, while a linker that is too stable might prevent the drug's release at the target site.[1][4] The length of the PEG chain in an amine linker can influence the overall stability of the resulting conjugate through various mechanisms, including steric hindrance and hydrophilicity.[5][6]
Comparative Stability Analysis
While direct quantitative comparisons of the stability of different length PEG amine linkers are not extensively available in publicly accessible literature, we can infer their relative stability under various conditions based on established principles of polymer chemistry and bioconjugation. The amide bond formed by the reaction of an amine linker with a carboxylic acid or an activated ester is known to be highly stable under physiological conditions.[7] The primary differences in stability between linkers of varying PEG lengths will likely arise from the influence of the PEG chain on the susceptibility of the conjugate to enzymatic degradation and physical instability.
Table 1: Comparative Stability Profile of Different Length PEG Amine Linkers
| Parameter | Short PEG Amine Linkers (e.g., PEG2-PEG4) | Medium PEG Amine Linkers (e.g., PEG8-PEG12) | Long PEG Amine Linkers (e.g., PEG24 and above) | References |
| Hydrolytic Stability (pH 7.4) | High (stable amide bond) | High (stable amide bond) | High (stable amide bond) | [7] |
| Enzymatic Stability | May offer better stability for ADCs by keeping the payload within the antibody's steric shield. | Balanced properties. | Can provide a protective hydrophilic shield against proteases, but may also be more susceptible to degradation in certain biological environments. | [8][9] |
| Thermal Stability | Thermal stability is generally high for the amide bond itself. The overall conjugate's thermal stability may be less influenced by short PEG chains. | May offer a moderate increase in the overall conjugate's thermal stability. | Longer PEG chains can enhance the thermal stability of the conjugated protein. | [10][11] |
| Plasma Stability | Generally high. Some studies suggest shorter linkers can lead to better ADC stability in plasma. | Generally high. | Generally high, though some studies have shown that shorter PEG chains can be more resistant to degradation in human plasma for certain peptides. | [8][9] |
| Tendency for Aggregation | Higher potential for aggregation if the payload is hydrophobic. | Moderate ability to mitigate payload-driven aggregation. | Excellent at preventing aggregation of hydrophobic payloads due to the large hydrophilic PEG chain. | [1][5] |
Experimental Protocols
To rigorously assess the stability of bioconjugates employing different length PEG amine linkers, the following key in vitro assays are essential.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in a biological matrix, simulating its journey in the bloodstream.[4]
Protocol:
-
Preparation: The test conjugate is incubated in plasma (e.g., human, mouse, rat) at a concentration of 1 µM at 37°C.[12]
-
Time Points: Aliquots are collected at multiple time points, typically over a period of 120 minutes (e.g., 0, 15, 30, 60, 120 minutes) or longer for highly stable conjugates.[12]
-
Sample Processing: The reaction is terminated by adding a protein precipitation agent, such as methanol (B129727) or acetonitrile, containing an internal standard.[12] Samples are then centrifuged to pellet the precipitated plasma proteins.[13]
-
Analysis: The supernatant, containing the conjugate and any released payload, is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact conjugate remaining at each time point.[4][12]
-
Data Interpretation: The percentage of the intact conjugate remaining at each time point relative to the 0-minute sample is calculated.[12] The in vitro half-life (t1/2) can be determined by plotting the natural logarithm of the percentage remaining against time and fitting to a first-order decay model.[13]
Lysosomal Stability Assay
This assay assesses the stability of the linker in a lysosomal environment, which is often the site of payload release for internalized bioconjugates like ADCs.[4]
Protocol:
-
Preparation: The conjugate is incubated with isolated lysosomes (e.g., from rat liver) or lysosomal fractions (S9) in an appropriate buffer that maintains enzymatic activity (typically acidic, around pH 4.5-5.5) at 37°C.[4]
-
Time Points: Aliquots are taken at various time points to monitor the kinetics of payload release.
-
Sample Processing: The reaction is stopped, often by heat inactivation or the addition of a quenching solution.[4] Proteins are then precipitated to separate the released payload from the conjugate and lysosomal enzymes.[4]
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of released payload over time.[4]
-
Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction. For non-cleavable linkers, minimal release is expected. The rate of release can be determined from the time-course data.
pH-Dependent Hydrolysis Assay
This assay evaluates the intrinsic chemical stability of the linker at different pH values, which can be relevant for drugs that experience various pH environments.
Protocol:
-
Preparation: The conjugate is incubated in a series of buffers with different pH values (e.g., pH 4.0, 7.4, 9.0) at a controlled temperature (e.g., 37°C).
-
Time Points: Aliquots are collected at multiple time points over an extended period.
-
Analysis: The samples are analyzed by a suitable method, such as HPLC or LC-MS, to quantify the amount of intact conjugate and any degradation products.
-
Data Interpretation: The rate of hydrolysis at each pH can be calculated. For amine linkers forming amide bonds, high stability is expected across a wide pH range.[7]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the factors influencing linker stability, the following diagrams are provided.
Caption: Workflow for assessing bioconjugate stability in plasma.
Caption: Key factors that impact the stability of PEG amine linkers.
References
- 1. purepeg.com [purepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 9. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of m-PEG7-Amine: A Guide for Laboratory Professionals
Researchers and scientists handling m-PEG7-Amine must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety data sheet (SDS) recommendations and standard laboratory practices.
Hazard Profile and Safety Considerations
Before handling and disposal, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this substance presents the following risks:
-
Acute Oral Toxicity: It is harmful if swallowed[1].
-
Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects[1].
Therefore, preventing its release into the environment, particularly into drains or water courses, is a critical aspect of its disposal[1].
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous waste.
-
Containment: Ensure that all waste containing this compound, including the original container and any contaminated materials, is collected in a suitable and properly labeled, sealed container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Consult with EHS: Always consult your institution's EHS or equivalent department for specific guidance on hazardous waste disposal procedures. They will provide information on approved waste disposal contractors and local regulations.
-
Professional Disposal: The recommended disposal method is to send the contained waste to an approved waste disposal plant[1]. This should be handled by a licensed waste disposal company.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date and method, in accordance with laboratory and institutional policies.
In the event of a spill, take the following immediate actions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment of Spill: Prevent the spill from spreading and from entering any drains. Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled substance.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Quantitative Hazard Information
For quick reference, the key hazard classifications for this compound are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects[1]. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling m-PEG7-Amine
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling m-PEG7-Amine (CAS No.: 170572-38-0).[1] Given that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to these guidelines is critical for ensuring personnel safety and environmental protection.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While polyethylene (B3416737) glycol (PEG) derivatives are generally considered to have low toxicity, the amine functional group in this compound necessitates specific precautions.[2][3][4] Amines can be corrosive and irritating. Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[5][6] | Protects eyes from splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6] A lab coat or chemical-resistant apron should be worn.[6] Closed-toe shoes are required.[6] | Prevents skin contact with the chemical. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5][6] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[7] | Protects the respiratory system from potentially harmful vapors. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Table 2: Operational Workflow for Handling this compound
| Step | Procedure | Key Considerations |
| 1. Preparation | Assemble all necessary equipment, reagents, and a designated, properly labeled waste container before starting the experiment. Ensure a chemical spill kit appropriate for amines is readily available.[6] | Proper preparation minimizes the risk of incidents. |
| 2. Donning PPE | Put on all required PPE as outlined in Table 1 before entering the designated work area.[5][6] | Ensures personal safety from potential exposure. |
| 3. Handling and Dispensing | Conduct all manipulations of this compound within a certified chemical fume hood.[5][6] Carefully dispense the required amount, avoiding splashes and the generation of aerosols.[6] Keep containers tightly closed when not in use.[5][6] | Minimizes inhalation exposure and prevents spills. |
| 4. Post-Experiment Procedures | Decontaminate all surfaces and equipment that may have come into contact with the chemical. | Prevents cross-contamination and accidental exposure. |
| 5. Doffing PPE | Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.[6] Remove your lab coat before leaving the laboratory. Wash hands thoroughly after handling.[1] | Prevents the spread of contamination outside the laboratory. |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.
Table 3: Disposal Plan for this compound
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant.[1] Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, pipette tips) | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with local regulations. |
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
Table 4: Emergency First Aid and Spill Response
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing.[1] Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water.[8] Call a poison center or doctor if you feel unwell.[1] |
| Small Spill | Stop the leak if it is safe to do so. Absorb with an inert dry material and place in an appropriate waste disposal container.[8] |
| Large Spill | Evacuate the area. Prevent the spill from entering drains.[9] Stop the leak if it can be done without risk.[8] Contain the spill and contact your institution's environmental health and safety department for cleanup. |
References
- 1. This compound|170572-38-0|MSDS [dcchemicals.com]
- 2. mdrnskin.com [mdrnskin.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. velsafe.com [velsafe.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
